molecular formula C18H26O2 B1662025 4-(trans-4-Pentylcyclohexyl)benzoic acid CAS No. 65355-30-8

4-(trans-4-Pentylcyclohexyl)benzoic acid

Cat. No.: B1662025
CAS No.: 65355-30-8
M. Wt: 274.4 g/mol
InChI Key: YXKKMVGGPRVHIL-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)benzoic acid is a useful research compound. Its molecular formula is C18H26O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-pentylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKKMVGGPRVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389271
Record name 4-(4-pentylcyclohexyl)benzoic acid
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-30-8
Record name 4-(4-pentylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Amylcyclohexyl)benzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(trans-4-Pentylcyclohexyl)benzoic acid is a pivotal intermediate in the synthesis of high-performance liquid crystal materials.[1] Its molecular architecture, featuring a rigid core composed of a trans-substituted cyclohexyl ring and a benzene ring, coupled with a polar carboxylic acid group, imparts the unique mesogenic properties essential for applications in advanced display technologies.[1] The terminal carboxylic acid serves as a versatile chemical handle, primarily for esterification with various alcohol-containing mesogens to produce the ester liquid crystal materials that are the core components of liquid crystal mixtures.

This guide provides a comprehensive exploration of the synthetic pathways to this compound, designed for researchers and process chemists. We will dissect two robust and industrially relevant strategies, focusing on the underlying chemical principles, providing detailed experimental protocols, and explaining the causality behind critical process choices. Our discussion is grounded in established organometallic chemistry, ensuring a narrative that is both scientifically rigorous and practically insightful.

Retrosynthetic Analysis: Devising the Core Strategy

A logical retrosynthetic disconnection of the target molecule points to two primary fragments: the trans-4-pentylcyclohexyl moiety and the C1 carboxylate synthon (derived from carbon dioxide). This immediately suggests a synthetic strategy centered on the formation of an organometallic nucleophile from the cyclohexyl fragment, followed by its reaction with an electrophilic carbon source. This approach is highly convergent and efficient.

A second disconnection can be made between the cyclohexyl and the phenyl rings. This suggests a cross-coupling strategy, for instance, followed by the introduction of the carboxyl group onto the aromatic ring. We will explore both a direct carboxylation of a cyclohexyl organometallic and a more elaborate route involving an aryllithium intermediate.

Primary Synthetic Pathway: Carboxylation of a Grignard Reagent

This is arguably the most direct and widely employed method for synthesizing carboxylic acids from organic halides. The strategy leverages the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond with carbon dioxide.[2][3] The overall workflow is efficient and relies on well-understood, scalable reaction classes.

Overall Workflow: Grignard Pathway

Grignard Synthesis Workflow A trans-4-Pentylcyclohexyl Bromide B Grignard Reagent Formation (Mg, THF) A->B C trans-4-Pentylcyclohexylmagnesium Bromide B->C D Carboxylation (CO2 (s)) C->D E Magnesium Carboxylate Salt D->E F Acidic Workup (HCl (aq)) E->F G This compound F->G

Caption: Workflow for the synthesis via Grignard reagent carboxylation.

Causality and Experimental Rationale

The success of this pathway hinges on the efficient formation of the Grignard reagent, trans-4-pentylcyclohexylmagnesium bromide. Grignard reagents are potent nucleophiles and strong bases, necessitating strictly anhydrous (water-free) reaction conditions to prevent quenching.[4] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as their ether oxygens coordinate to and stabilize the magnesium center of the reagent.[4]

The subsequent carboxylation step utilizes solid carbon dioxide (dry ice) as the electrophile.[5] This method is experimentally convenient and ensures a high concentration of CO₂ at the reaction interface. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[6][7] The final step is a simple acidic workup, which protonates the carboxylate to yield the desired carboxylic acid.[5][7]

Detailed Experimental Protocols

Step 1: Synthesis of the Grignard Reagent (trans-4-Pentylcyclohexylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask.

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion (approx. 5-10%) of a solution of trans-4-pentylcyclohexyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Propagation: Once the reaction initiates (indicated by gentle refluxing and disappearance of the iodine color), add the remaining THF solution of the alkyl bromide dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution of the Grignard reagent is used directly in the next step.

Step 2: Carboxylation and Product Isolation

  • Reaction Setup: In a separate oversized beaker or flask, place a generous excess of crushed dry ice (solid CO₂).

  • Carboxylation: Cool the Grignard reagent solution to room temperature. Quickly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring.[5] A thick, viscous slurry will form.

  • Quenching: Allow the excess dry ice to sublime. Slowly and cautiously, add 6 M hydrochloric acid (HCl) to the reaction mixture with stirring until the solution becomes acidic (pH < 2) and all magnesium salts have dissolved.[5][8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.

Alternative Synthetic Pathway: Aryllithium Intermediate via Halogen-Metal Exchange

This alternative route builds the molecule by first coupling the cyclohexyl and phenyl rings and then introducing the carboxyl group. This pathway showcases the power of lithium-halogen exchange, a remarkably fast and efficient method for preparing organolithium compounds, especially when Grignard formation is sluggish or incompatible with other functional groups.[9][10]

Overall Workflow: Aryllithium Pathway

Aryllithium Synthesis Workflow A 4-Bromo-(trans-4-pentylcyclohexyl)benzene B Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) A->B C 4-Lithio-(trans-4-pentylcyclohexyl)benzene B->C D Carboxylation (CO2 (s)) C->D E Lithium Carboxylate Salt D->E F Acidic Workup (HCl (aq)) E->F G This compound F->G

Caption: Workflow for the synthesis via an aryllithium intermediate.

Causality and Experimental Rationale

This strategy begins with a pre-formed C-C bond between the two rings. The precursor, 4-bromo-(trans-4-pentylcyclohexyl)benzene, can be synthesized via Suzuki-Miyaura coupling between a trans-4-pentylcyclohexylboronic acid and 1,4-dibromobenzene. The Suzuki coupling is a robust palladium-catalyzed reaction ideal for forming aryl-alkyl C-C bonds.[11][12][13]

The key step is the lithium-halogen exchange.[9] An alkyllithium reagent, typically n-butyllithium (n-BuLi), is used to abstract the bromine atom, generating the desired aryllithium species. This reaction is extremely rapid, even at very low temperatures (-78 °C), which allows for excellent functional group tolerance.[14][15] The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[9] The subsequent carboxylation and workup steps are analogous to the Grignard pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-(trans-4-pentylcyclohexyl)benzene (Illustrative Suzuki Coupling)

  • Reaction Setup: To a degassed mixture of 1,4-dibromobenzene (1.5 eq.), trans-4-pentylcyclohexylboronic acid (1.0 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).

  • Reaction Execution: Heat the mixture under a nitrogen atmosphere at 80-100 °C until TLC or GC-MS analysis indicates complete consumption of the boronic acid.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Step 2: Carboxylation via Lithium-Halogen Exchange

  • Apparatus and Reagent Setup: In a rigorously dried, nitrogen-flushed flask, dissolve 4-bromo-(trans-4-pentylcyclohexyl)benzene (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

  • Carboxylation and Workup: While maintaining the low temperature, add an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Isolation and Purification: Quench the reaction with aqueous HCl (1 M) and follow the extraction and purification procedure as described in the Grignard protocol.

Quantitative Data Summary

ParameterGrignard Reagent PathwayAryllithium Intermediate Pathway
Key Intermediate trans-4-Pentylcyclohexylmagnesium Bromide4-Lithio-(trans-4-pentylcyclohexyl)benzene
Starting Materials trans-4-Pentylcyclohexyl Bromide, Mg, CO₂4-Bromo-(trans-4-pentylcyclohexyl)benzene, n-BuLi, CO₂
Number of Core Steps 22 (post-coupling)
Typical Yields High (often >80%)High (often >85% for lithiation/carboxylation)
Key Advantages Direct, uses readily available starting materials, avoids transition metal catalysts.Extremely fast reaction, excellent for substrates where Grignard formation is difficult.
Key Considerations Requires careful initiation; sensitive to moisture.Requires cryogenic temperatures (-78 °C); n-BuLi is pyrophoric; precursor requires a separate synthesis (e.g., Suzuki coupling).

Conclusion

The synthesis of this compound is most effectively achieved through organometallic intermediates. The carboxylation of the corresponding Grignard reagent represents a highly efficient, direct, and cost-effective strategy. For substrates where Grignard formation may be challenging, or when a convergent approach from a pre-coupled arene is desired, the aryllithium pathway via lithium-halogen exchange offers a powerful and rapid alternative. The choice between these methods will ultimately depend on precursor availability, scale, and the specific equipment and safety infrastructure available to the synthetic chemist. Both pathways exemplify fundamental, yet powerful, transformations in modern organic synthesis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solid-State Characterization in Advanced Materials

In the realm of materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices, the precise arrangement of molecules in the solid state is of paramount importance. This arrangement, or crystal structure, dictates a material's bulk properties, including its thermal stability, optical anisotropy, and ultimately, its performance in a device. 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA) is a key intermediate in the synthesis of high-performance liquid crystal materials.[1] Its molecular structure, featuring a rigid core composed of a cyclohexyl and a benzene ring, and a polar carboxylic acid group, predisposes it to form the ordered, yet fluid, mesophases characteristic of liquid crystals.[1] Understanding the crystal structure of PCH5BA and its analogs is therefore not merely an academic exercise, but a critical step in the rational design of new and improved liquid crystal materials.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of PCH5BA. While a publicly deposited crystal structure for PCH5BA is not available at the time of this writing, this guide will utilize the closely related analog, 4-(trans-4-propylcyclohexyl)benzoic acid, as a case study to illustrate the experimental and analytical workflow. The principles and methodologies described herein are directly applicable to the study of PCH5BA and a wide range of other organic functional materials.

The Foundation: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals of suitable size and quality.

Synthesis of 4-(trans-4-Alkylcyclohexyl)benzoic Acids

The synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acids is typically achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction and subsequent oxidation to yield the desired carboxylic acid. The purity of the final compound is critical, as impurities can inhibit crystallization or lead to disordered crystal structures.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of the analysis. For compounds like PCH5BA, slow evaporation from a suitable solvent or solvent mixture is a commonly employed and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the compound's solubility. A good starting point for PCH5BA and its analogs includes solvents such as acetone, ethanol, ethyl acetate, and toluene. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating may be required to fully dissolve the solute.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent over a period of several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have appeared, carefully harvest them from the mother liquor using a spatula or a pipette.

The rationale behind this meticulous process is to control the rate of nucleation and growth. Slow evaporation ensures that only a few nucleation sites are formed, allowing these to grow into large, well-ordered single crystals.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice.

The SC-XRD Workflow

The experimental workflow for SC-XRD can be broken down into three main stages: data collection, structure solution, and structure refinement.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Mount on Goniometer data_reduction Data Reduction data_collection->data_reduction Integration & Scaling structure_solution Structure Solution data_reduction->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & Analysis structure_refinement->validation CIF File Generation

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is then rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated and scaled to produce a file of unique reflection data.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to determine the initial phases of the structure factors, which in turn allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined using a least-squares minimization algorithm. This process iteratively adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the observed and calculated structure factors.

  • Validation and Analysis: The final crystal structure is validated using a variety of metrics to ensure its quality and accuracy. The resulting crystallographic information file (CIF) contains all the information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles.

Results and Discussion: A Case Study of 4-(trans-4-propylcyclohexyl)benzoic acid

As a proxy for PCH5BA, we will now discuss the expected crystal structure of 4-(trans-4-propylcyclohexyl)benzoic acid, drawing on the well-established principles of hydrogen bonding and molecular packing in benzoic acid derivatives.

Crystallographic Data

The crystallographic data for a representative 4-alkylcyclohexylbenzoic acid would be summarized in a table similar to the one below. This data is the cornerstone of the crystal structure analysis.

ParameterValue (Representative)
Chemical FormulaC16H22O2
Formula Weight246.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value
Goodness-of-fitValue

Note: The values in this table are placeholders and would be populated with the actual data from the CIF file.

Molecular Structure and Conformation

The molecular structure of 4-(trans-4-propylcyclohexyl)benzoic acid consists of a central, rigid core and a flexible alkyl chain. The trans-conformation of the cyclohexane ring is the most stable, with the propyl and benzoic acid substituents in equatorial positions to minimize steric hindrance. The benzoic acid moiety is expected to be nearly planar.

Supramolecular Assembly: The Ubiquitous Hydrogen-Bonded Dimer

A defining feature of the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. This robust and highly directional interaction is a powerful synthon in crystal engineering.

hydrogen_bond_dimer mol1 R-Ph-C(=O)O-H mol2 H-O(C=O)-Ph-R mol1->mol2 O-H...O mol2->mol1 O...H-O

Caption: Schematic of the hydrogen-bonded dimer in benzoic acids.

In the crystal lattice, these dimers then pack in a way that maximizes van der Waals interactions between the hydrophobic cyclohexyl and phenyl rings. The specific packing motif will be determined by the interplay of these non-covalent interactions.

Conclusion: From Crystal Structure to Material Properties

The detailed analysis of the crystal structure of this compound and its analogs provides invaluable insights into the relationship between molecular structure and solid-state properties. The understanding of the hydrogen bonding motifs and the packing of the molecular dimers allows for a more rational approach to the design of new liquid crystal materials with tailored properties. By controlling the intermolecular interactions in the solid state, it is possible to influence the mesophase behavior and ultimately the performance of these materials in advanced technological applications. This guide has provided a comprehensive framework for the experimental determination and theoretical interpretation of the crystal structures of this important class of compounds, empowering researchers to push the boundaries of materials science.

References

A Guide to the Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

4-(trans-4-Pentylcyclohexyl)benzoic acid is a mesogenic compound, meaning it can exhibit liquid crystal phases under certain conditions. Its unique molecular structure, featuring a rigid core composed of a cyclohexyl and a benzene ring, coupled with a flexible pentyl chain, is fundamental to its utility in advanced materials, particularly in the formulation of liquid crystal displays (LCDs). The precise characterization of this molecule is paramount for ensuring the purity, consistency, and performance of these high-technology materials.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to verify the structure and identity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from these orthogonal techniques provides a comprehensive and unambiguous confirmation of the molecular structure. We will explore the theoretical basis of each technique, present detailed experimental protocols, and interpret the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can construct a detailed map of the molecule's atomic connectivity.[2]

The Principle of NMR

The fundamental principle of NMR involves placing a sample in a strong, constant magnetic field (B₀).[3] Nuclei with a property called "spin," such as ¹H and ¹³C, align with this field in distinct energy states.[1] By applying a radio-frequency (RF) pulse, these nuclei can be excited to a higher energy level.[3] As they relax back to their ground state, they emit an electromagnetic signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, allowing us to distinguish between chemically non-equivalent atoms in the molecule.[4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. The signal for TMS is defined as 0.0 ppm and is used to calibrate the chemical shift axis.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field, ensuring high resolution.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal by applying a series of RF pulses. For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the FID to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected for analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node1 Dissolve Sample in CDCl3 + TMS node2 Insert into Spectrometer node1->node2 node3 Tune & Shim Magnet node2->node3 node4 Apply RF Pulses & Acquire FID node3->node4 node5 Fourier Transform node4->node5 node6 Phase & Baseline Correction node5->node6 node7 Spectrum Analysis node6->node7

Caption: General workflow for NMR spectroscopy analysis.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons through spin-spin splitting.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0s (broad)1HCarboxylic Acid (-COOH )
~8.05d2HAromatic Protons (ortho to -COOH)
~7.30d2HAromatic Protons (meta to -COOH)
~2.50tt1HCyclohexyl Proton (-CH -Ar)
~0.8 - 2.0m~21HCyclohexyl & Pentyl Aliphatic Protons
~0.89t3HPentyl Terminal Methyl (-CH₂CH₃ )

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[6][7][8]

Interpretation:

  • Carboxylic Acid Proton (~12.0-13.0 ppm): A highly deshielded, broad singlet confirms the presence of the acidic proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (~7.30-8.05 ppm): The 1,4-disubstituted benzene ring gives rise to two distinct signals, appearing as doublets due to coupling with their ortho neighbors. The protons adjacent to the electron-withdrawing carboxylic acid group are further downfield.

  • Aliphatic Protons (~0.8-2.50 ppm): The protons of the pentyl chain and the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, typical for saturated hydrocarbon systems. The terminal methyl group of the pentyl chain is expected to appear as a triplet around 0.89 ppm.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172Carboxylic Acid Carbonyl (C =O)
~145Aromatic Carbon (ipso- to Cyclohexyl)
~130Aromatic Carbons (ortho- to -COOH)
~129Aromatic Carbons (meta- to -COOH)
~128Aromatic Carbon (ipso- to -COOH)
~45Cyclohexyl Carbon (attached to Benzene)
~22 - 37Cyclohexyl & Pentyl Aliphatic Carbons
~14Pentyl Terminal Methyl Carbon (-C H₃)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.[5][6]

Interpretation:

  • Carbonyl Carbon (~172 ppm): The signal furthest downfield corresponds to the electrophilic carbonyl carbon of the carboxylic acid.

  • Aromatic Carbons (~128-145 ppm): Due to symmetry in the para-substituted ring, four distinct signals are expected for the six aromatic carbons.

  • Aliphatic Carbons (~14-45 ppm): The carbons of the pentyl and cyclohexyl groups appear in the upfield region. The terminal methyl carbon is the most shielded, appearing around 14 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.[10]

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric interference (CO₂, H₂O).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis node1 Grind Sample with KBr node2 Press into Transparent Pellet node1->node2 node3 Acquire Background Spectrum node2->node3 node4 Acquire Sample Spectrum node3->node4 node5 Identify Characteristic Absorption Bands node4->node5

Caption: General workflow for FT-IR spectroscopy analysis.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3300 - 2500O-H stretch (very broad)Carboxylic Acid O-H
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (Cyclohexyl & Pentyl)
~1700C=O stretch (strong, sharp)Carboxylic Acid C=O
1610, 1580, 1500C=C stretch (in-ring)Aromatic Ring
~1470C-H bend (scissoring)Aliphatic -CH₂-
~1300C-O stretchCarboxylic Acid C-O
900 - 675C-H bend (out-of-plane)Aromatic Ring Substitution Pattern

Note: Values are based on standard IR correlation tables.[11]

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for a carboxylic acid is the extremely broad absorption band in this region, which is a result of strong intermolecular hydrogen bonding between the acid dimers.[12]

  • C-H Stretches (3100-2850 cm⁻¹): The spectrum will show distinct absorptions for sp²-hybridized aromatic C-H bonds (just above 3000 cm⁻¹) and sp³-hybridized aliphatic C-H bonds (just below 3000 cm⁻¹).[9]

  • C=O Stretch (~1700 cm⁻¹): A very strong and sharp absorption peak confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands resulting from bending vibrations and C-C bond stretches. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For small organic molecules, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a radical cation, known as the molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This high-energy ion often fragments in a predictable manner, providing valuable structural clues.[14]

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification or by direct insertion probe.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺•).

  • Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal that is proportional to the ion's abundance. The resulting plot of relative abundance versus m/z is the mass spectrum.

Expected Mass Spectral Data

Molecular Weight: 274.40 g/mol

m/z ValueProposed Fragment IonInterpretation
274[C₁₈H₂₆O₂]⁺•Molecular Ion (M⁺•)
257[M - OH]⁺Loss of a hydroxyl radical
229[M - COOH]⁺Loss of the carboxylic acid group (radical)
203[M - C₅H₁₁]⁺Loss of the pentyl radical (alpha-cleavage)
175[C₁₂H₁₅O]⁺Fragmentation of the cyclohexyl ring
121[C₇H₅O₂]⁺Benzoic acid cation fragment
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Note: Predicted fragmentation is based on established patterns for aromatic carboxylic acids and alkyl-substituted cycloalkanes.[14][15][16]

Interpretation & Fragmentation Pathway: The molecular ion peak at m/z 274 confirms the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion.[15] Key fragmentation pathways include:

  • Loss of Functional Groups: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of the hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺).[14]

  • Alpha-Cleavage: The bond between the cyclohexyl ring and the pentyl chain can break, leading to the loss of a pentyl radical (C₅H₁₁) to form a stable ion at m/z 203.

  • Ring Fragmentation: The cyclohexyl and benzene rings can also fragment, leading to a series of characteristic lower-mass ions, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[16]

MS_Fragmentation M [C18H26O2]+• m/z = 274 (Molecular Ion) F1 [M - OH]+• m/z = 257 M->F1 - •OH F2 [M - COOH]+• m/z = 229 M->F2 - •COOH F3 [M - C5H11]+• m/z = 203 M->F3 - •C5H11 F4 [C7H5O]+• m/z = 105 (Benzoyl Cation) F2->F4 - C6H10 F5 [C6H5]+• m/z = 77 (Phenyl Cation) F4->F5 - CO

Caption: Predicted major fragmentation pathway for the title compound.

Conclusion

The collective data from NMR, IR, and MS provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of all carbon and hydrogen atoms. IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid, aromatic ring, and aliphatic chains. Finally, mass spectrometry confirms the correct molecular weight and provides further structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of this critical liquid crystal intermediate, underpinning its successful application in advanced materials science.

References

A Technical Guide to N-Desethyl Amodiaquine: The Principal Active Metabolite of Amodiaquine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The CAS Number 61204-01-1 provided in the topic query is formally assigned to the liquid crystal compound trans-4-(4-Pentylcyclohexyl)benzonitrile[1][2][3][4]. However, the context of the requested guide—focusing on properties and uses relevant to drug development professionals—strongly indicates that the intended subject is N-Desethyl Amodiaquine (DEAQ) , the primary active metabolite of the antimalarial drug amodiaquine. This guide will therefore focus exclusively on N-Desethyl Amodiaquine. DEAQ is commonly referenced under CAS numbers such as 79352-78-6 and 79049-30-2 (for the hydrochloride salt)[5][6][7].

Abstract

N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine (AQ)[8][9][10]. Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, into DEAQ[6][11][12][13]. Although the parent drug is more potent, its concentration in the blood is low and transient. In contrast, DEAQ has a much longer elimination half-life, reaching higher plasma concentrations and providing the majority of the sustained antimalarial activity attributed to amodiaquine treatment[8][11][12]. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological profile, and key experimental methodologies related to DEAQ, designed to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Identity and Physicochemical Properties

N-Desethyl amodiaquine is a 4-aminoquinoline derivative. Its chemical structure is closely related to that of amodiaquine, differing by the absence of one ethyl group on the side chain's terminal amine.

PropertyDataReference
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol[5]
Synonyms DEAQ, Monodesethylamodiaquine, Desethylamodiaquine[5]
CAS Number 79352-78-6 (base); 79049-30-2 (dihydrochloride)[5][6]
Molecular Formula C₁₈H₁₈ClN₃O[5]
Molecular Weight 327.8 g/mol (base); 400.7 g/mol (dihydrochloride)[5][6]
Solubility Soluble in DMSO, Methanol, and Water (as hydrochloride salt)[6][7]

Pharmacological Profile

Mechanism of Action

Similar to other 4-aminoquinolines like chloroquine, the antimalarial action of N-desethyl amodiaquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The drug is thought to interfere with the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme (ferriprotoporphyrin IX), which ultimately causes parasite death[11].

Pharmacokinetics and Metabolism

Amodiaquine acts as a prodrug for DEAQ. After oral administration, amodiaquine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The N-de-ethylation of amodiaquine to DEAQ is primarily catalyzed by the polymorphic enzyme CYP2C8[11][14]. This metabolic conversion is highly efficient, resulting in low systemic exposure to the parent drug but high concentrations of the active metabolite, DEAQ[11][15]. DEAQ itself is eliminated very slowly, with a terminal half-life that can exceed 10 days, making it the main contributor to the therapeutic and prophylactic efficacy of amodiaquine treatment[8][9][12]. Genetic polymorphisms in the CYP2C8 gene can significantly alter the rate of this metabolism, leading to interindividual variability in drug exposure and response[11][13].

In Vitro and In Vivo Efficacy

DEAQ demonstrates potent activity against various strains of Plasmodium falciparum, including those resistant to chloroquine[11][16]. In vitro studies have reported IC₅₀ values for DEAQ in the nanomolar range, for instance, 97 nM against the V1/S strain and 25 nM against the 3D7 strain[17]. Interestingly, DEAQ can act synergistically with residual amodiaquine against P. falciparum in vitro[6][11]. In clinical settings, the concentration of DEAQ is a key determinant of treatment outcome, with lower day-7 concentrations being associated with an increased risk of treatment failure[18]. Amodiaquine, often in a fixed-dose combination with artesunate (ASAQ), remains a recommended treatment for uncomplicated malaria in many regions[13][18].

Toxicology and Safety

The use of amodiaquine, particularly for long-term prophylaxis, has been associated with rare but severe adverse effects, including agranulocytosis and hepatotoxicity[10][11]. These toxicities are not fully understood but are thought to be mediated by the formation of reactive quinoneimine metabolites, which can form protein adducts and trigger immune responses[11][19][20]. While DEAQ is the main therapeutic agent, the parent drug, amodiaquine, is more readily oxidized to these reactive intermediates. Adverse effects such as acute dystonic reactions have also been reported, though these appear to be idiosyncratic[10][21].

Key Experimental Protocols and Methodologies

In Vitro Assessment of Antiplasmodial Activity

The efficacy of N-desethyl amodiaquine against P. falciparum can be determined using a standardized in vitro drug susceptibility assay. This involves cultivating the asexual erythrocytic stages of the parasite and measuring growth inhibition after exposure to the compound.

Protocol: P. falciparum In Vitro Culture and Drug Susceptibility Testing

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with L-glutamine, HEPES, human serum, and hypoxanthine[22][23][24][25].

    • Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂[22].

    • Maintain a hematocrit of 2-5% using human O+ erythrocytes[23][26].

    • Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain between 0.5% and 5%.

  • Synchronization of Parasite Culture (Optional but Recommended):

    • To obtain stage-specific activity, synchronize cultures to the ring stage using methods like 5% D-sorbitol treatment or gelatin sedimentation[24].

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Prepare a stock solution of N-desethyl amodiaquine in an appropriate solvent (e.g., DMSO) and create a series of 2-fold serial dilutions in culture medium.

    • In a 96-well microplate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

    • Incubate the plate for 72 hours under the standard culture conditions.

    • After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Quantification of N-Desethyl Amodiaquine in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying DEAQ in plasma, blood, or microsomal incubates due to its high sensitivity and selectivity[16][27][28][29].

Protocol: LC-MS/MS Quantification in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma sample, add an internal standard (e.g., deuterated DEAQ or a structural analog like hydroxychloroquine)[12][16].

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used[14][16]. For example, a Hypersil Gold C18 column (100 mm × 4.6 mm, 5 µm)[28][30].

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2.0-5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile)[14][28].

    • Elution: Run a gradient or isocratic elution at a defined flow rate (e.g., 0.2-0.8 mL/min) to achieve chromatographic separation of DEAQ from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

    • SRM Transition: Monitor the specific precursor-to-product ion transition for DEAQ, which is typically m/z 328 → 283[12][14]. Monitor the corresponding transition for the internal standard.

    • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of DEAQ in the unknown samples by interpolating from this curve based on the peak area ratio of the analyte to the internal standard. The lower limit of quantification can reach sub-ng/mL levels[16][28].

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Amodiaquine

Amodiaquine is primarily metabolized to N-desethyl amodiaquine (DEAQ), its main active form. Minor metabolic pathways also exist, leading to other metabolites like N-bis-desethyl-amodiaquine[11][15]. The central role of CYP2C8 in this bioactivation is a critical consideration in drug-drug interactions and pharmacogenomics.

G cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver) AQ Amodiaquine (AQ) (Oral Administration) CYP2C8 CYP2C8 (Major Pathway) AQ->CYP2C8 N-de-ethylation DEAQ N-desethyl amodiaquine (DEAQ) (Principal Active Metabolite) Excretion Renal Excretion (Minor Pathway) DEAQ->Excretion OtherCYPs Other CYPs (e.g., CYP1A1) DEAQ->OtherCYPs Further Metabolism bisDEAQ N-bis-desethyl-amodiaquine (Minor Metabolite) CYP2C8->DEAQ OtherCYPs->bisDEAQ

Caption: Metabolic bioactivation of Amodiaquine to N-desethyl amodiaquine.

Experimental Workflow for Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of amodiaquine and DEAQ. These studies inform dosing regimens and help identify factors influencing drug exposure.

G cluster_study Pharmacokinetic Study Workflow Dosing 1. Subject Dosing (e.g., Oral AQ) Sampling 2. Serial Blood Sampling (e.g., 0, 2, 4, 8, 24h...) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Extraction 4. Sample Extraction (Protein Precipitation) Processing->Extraction Analysis 5. LC-MS/MS Analysis (Quantification of AQ & DEAQ) Extraction->Analysis Modeling 6. PK Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Results 7. Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Modeling->Results

Caption: Workflow for a typical clinical pharmacokinetic study of DEAQ.

Applications in Research and Drug Development

  • Reference Standard: Purified N-desethyl amodiaquine serves as a critical analytical reference standard for bioequivalence, pharmacokinetic, and pharmacodynamic (PK/PD) studies involving amodiaquine[14][18].

  • Probe for CYP2C8 Activity: The formation of DEAQ from amodiaquine is a highly specific and high-turnover reaction for CYP2C8. This makes it an excellent in vitro probe reaction to assess the activity of the CYP2C8 enzyme and to screen for potential drug-drug interactions involving this pathway[11][14].

  • Drug Resistance Studies: Understanding how DEAQ interacts with resistant parasite strains is vital for monitoring the efficacy of amodiaquine-based therapies and for elucidating mechanisms of 4-aminoquinoline resistance.

  • Dose Optimization: Pharmacokinetic modeling, using data from both amodiaquine and DEAQ, is crucial for optimizing dosing regimens, especially in vulnerable populations such as children and pregnant women, to ensure adequate therapeutic exposure while minimizing toxicity[8][12][18][19].

Conclusion

N-desethyl amodiaquine is the pharmacologically dominant entity responsible for the clinical efficacy of amodiaquine. A thorough understanding of its formation, disposition, and antimalarial activity is indispensable for the rational use of amodiaquine in malaria treatment and for the development of future antimalarial strategies. Its role as a biomarker for therapeutic exposure and as a specific probe for CYP2C8 metabolism underscores its importance in both clinical and preclinical research. Continued investigation into the factors that influence DEAQ exposure and its interaction with resistant parasites will be critical for preserving the utility of amodiaquine combination therapies in the global fight against malaria.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(trans-4-Pentylcyclohexyl)benzoic Acid in Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 4-(trans-4-pentylcyclohexyl)benzoic acid (PCH5BA) within liquid crystal (LC) systems. We will delve into the fundamental molecular interactions that govern its behavior, with a particular focus on the pivotal role of hydrogen bonding and dimerization in the formation and stabilization of mesophases. This document will explore the structure-property relationships that define the utility of PCH5BA as a crucial component in liquid crystal mixtures, detailing its influence on key physical parameters such as phase transition temperatures and electro-optical properties. Furthermore, this guide furnishes detailed experimental protocols for the characterization of PCH5BA-containing liquid crystal materials, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), to provide researchers and drug development professionals with a robust framework for their investigations.

Introduction: The Significance of this compound in Liquid Crystal Formulations

This compound, commonly referred to as PCH5BA, is a key intermediate in the synthesis of advanced liquid crystal materials.[1] Its molecular architecture, featuring a rigid core composed of a trans-cyclohexyl ring and a benzene ring, coupled with a flexible pentyl chain and a terminal carboxylic acid group, imparts the necessary anisotropy for the formation of liquid crystalline phases.[2] The unique properties of PCH5BA, particularly its ability to form stable dimers, make it an invaluable component for tuning the physical characteristics of liquid crystal mixtures, which are integral to a wide array of technologies, most notably liquid crystal displays (LCDs).[1] Understanding the precise mechanism by which PCH5BA influences the collective behavior of liquid crystal molecules is paramount for the rational design of novel materials with tailored properties.

The Core Mechanism of Action: Supramolecular Dimerization via Hydrogen Bonding

The primary mechanism of action of PCH5BA in liquid crystals is its self-assembly into supramolecular dimers through intermolecular hydrogen bonding.[3][4] The carboxylic acid moiety (-COOH) of a PCH5BA molecule acts as both a hydrogen bond donor and acceptor, allowing two molecules to form a stable, head-to-head cyclic dimer.[5] This dimerization is a spontaneous and reversible process that is fundamental to the expression of its mesogenic properties.

Elongation of the Molecular Unit and Enhanced Anisotropy

The formation of the hydrogen-bonded dimer effectively doubles the length of the individual PCH5BA molecule. This elongated, more rigid structure exhibits a significantly higher aspect ratio (length-to-width ratio) compared to the monomeric form. This increased structural anisotropy is a critical factor in promoting the long-range orientational order characteristic of liquid crystalline phases, particularly the nematic phase.[6] The stability of this nematic phase is often enhanced in mixtures containing PCH5BA due to these well-defined, elongated supramolecular structures.

cluster_0 Two PCH5BA Monomers cluster_1 Hydrogen-Bonded Dimer Monomer1 PCH5BA Monomer 1 Dimer Elongated PCH5BA Dimer Monomer1->Dimer Hydrogen Bonding Monomer2 PCH5BA Monomer 2 Monomer2->Dimer Hydrogen Bonding

Caption: Formation of an elongated PCH5BA dimer from two monomers via hydrogen bonding.

Influence on Phase Transition Temperatures

The presence of PCH5BA and its subsequent dimerization significantly impacts the phase behavior of liquid crystal mixtures. The formation of these stable dimers can lead to an extension of the nematic phase temperature range.[6] By mixing PCH5BA with other mesogenic compounds, it is possible to suppress crystallization and lower the melting point, while simultaneously increasing the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).[6] This broadening of the mesophase is highly desirable for practical applications, as it ensures the liquid crystalline state is maintained over a wider operational temperature range.

Structure-Property Relationships: The Role of the Molecular Constituents

The efficacy of PCH5BA as a mesogenic component is a direct consequence of its distinct molecular structure. Each constituent part of the molecule plays a crucial role in defining its physical and chemical properties.

  • trans-4-Pentylcyclohexyl Group: This non-aromatic, rigid alicyclic group contributes to a high clearing point and good thermal stability. The trans configuration ensures a linear, rod-like shape, which is essential for maintaining orientational order in the liquid crystal phase. The flexible pentyl chain enhances the fluidity of the material and influences the melting point.

  • Benzoic Acid Moiety: The benzene ring provides rigidity and contributes to the polarizability of the molecule. Crucially, the carboxylic acid group is the functional center for the hydrogen bonding that drives dimerization, the cornerstone of PCH5BA's mechanism of action.[3][7]

Experimental Characterization of PCH5BA-Containing Liquid Crystals

To elucidate and quantify the effects of PCH5BA on liquid crystal mixtures, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): Determining Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is an indispensable tool for identifying the temperatures and enthalpies of phase transitions in liquid crystals.

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture containing PCH5BA into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.

    • Hold at this isotropic temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.

    • Reheat the sample at the same controlled rate to a temperature above the clearing point.

  • Data Analysis: The phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) are identified as the peak temperatures of the endothermic events on the second heating scan.[10] The enthalpy of each transition is determined by integrating the area under the corresponding peak.

A Sample Preparation (3-5 mg in Al pan) B Place Sample & Reference in DSC A->B C Heating Scan 1 (erase thermal history) B->C D Isothermal Hold C->D E Cooling Scan D->E F Heating Scan 2 (for analysis) E->F G Data Analysis (Peak Temp & Enthalpy) F->G

Caption: Workflow for DSC analysis of a liquid crystal sample.

Polarized Optical Microscopy (POM): Identifying Mesophases

POM is a qualitative technique that utilizes polarized light to visualize the unique optical textures of different liquid crystal phases.[4][11] The birefringence of liquid crystals causes them to interfere with polarized light, producing characteristic textures that act as fingerprints for phase identification.

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass microscope slide. Cover with a coverslip to create a thin film.

  • Instrument Setup: Place the slide on a hot stage attached to the polarized light microscope. The microscope should be equipped with two polarizers oriented at 90° to each other (crossed polars).

  • Thermal Program:

    • Heat the sample to its isotropic phase, where the field of view will appear dark (extinction).

    • Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).

  • Observation and Identification: As the sample cools and transitions into a liquid crystal phase, observe the formation of birefringent textures. The nematic phase is typically characterized by a "Schlieren" or "marbled" texture.[12] Record images and note the temperatures at which these textures appear and disappear, correlating them with the DSC data.

A Prepare thin film on microscope slide B Place on hot stage of POM A->B C Heat to isotropic phase (dark field) B->C D Cool slowly (1-2°C/min) C->D E Observe and record texture formation D->E F Identify phase (e.g., Schlieren for nematic) E->F G Correlate transition temps with DSC F->G

Caption: Workflow for POM analysis of a liquid crystal sample.

Quantitative Effects and Electro-Optical Properties

The inclusion of PCH5BA or its derivatives in liquid crystal mixtures has a quantifiable impact on their performance characteristics. For instance, in binary mixtures with other nematic liquid crystals like 7CB, the resulting formulation can exhibit enhanced thermal stability and modified electro-optical properties.[13][14]

PropertyEffect of PCH5BA-type Components
Nematic Range Often broadened due to increased clearing point and/or depressed melting point.[6]
Optical Anisotropy (Δn) Contributes to the overall birefringence of the mixture.[1]
Dielectric Anisotropy (Δε) The polar carboxylic acid group influences the dielectric properties.[1]
Response Time Can be tailored by adjusting the concentration and interaction with other LC components.[13]

Table 1: Influence of PCH5BA on Key Liquid Crystal Properties

Conclusion

The mechanism of action of this compound in liquid crystals is fundamentally rooted in its ability to form stable, elongated supramolecular dimers via hydrogen bonding. This dimerization enhances the molecular anisotropy, which in turn stabilizes the liquid crystalline mesophases, particularly the nematic phase, over a broader temperature range. The specific chemical structure of PCH5BA, with its rigid core and flexible chain, provides a versatile platform for the synthesis of advanced liquid crystal materials with tailored electro-optical properties. The systematic characterization of these materials using techniques such as DSC and POM is essential for understanding their phase behavior and optimizing their performance in various applications.

References

literature review of 4-(trans-4-Pentylcyclohexyl)benzoic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)benzoic Acid: A Cornerstone of Liquid Crystal Technology

Introduction: The Molecular Architect of Modern Displays

In the realm of materials science, few molecules possess the understated elegance and profound technological impact of this compound (PCHBA). With the CAS Registry Number 65355-30-8, this compound is a cornerstone intermediate in the synthesis of high-performance liquid crystals (LCs), the materials that power the vast majority of modern flat-panel displays. Its utility stems from a unique molecular architecture, which consists of a rigid core and a polar functional group, predisposing it to form the ordered, fluid phases known as mesophases that are the defining characteristic of liquid crystals.

This technical guide serves as a comprehensive review for researchers and materials scientists, delving into the synthesis, physicochemical properties, and supramolecular behavior of PCHBA. We will explore the critical role of its structure in dictating its function, provide detailed experimental protocols for its synthesis and characterization, and discuss its applications in the formulation of advanced liquid crystal mixtures and polymers.

Part 1: Molecular Architecture and Physicochemical Properties

The properties of PCHBA are a direct consequence of its carefully balanced molecular structure. It is comprised of three key components: a flexible n-pentyl alkyl chain, a rigid trans-1,4-disubstituted cyclohexane ring, and a polar benzoic acid group. This elongated, rod-like (calamitic) shape is the primary prerequisite for the formation of liquid crystalline phases. The trans configuration of the cyclohexane ring is critical, as it ensures a linear geometry, which is more favorable for the parallel alignment of molecules than the bent cis isomer.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of PCHBA

PropertyValueReference(s)
CAS Number 65355-30-8[1][2]
Molecular Formula C₁₈H₂₆O₂[1][2]
Molecular Weight 274.40 g/mol [1][2]
Appearance White to off-white powder/crystals
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 5.2389[2]

Part 2: The Crucial Role of Supramolecular Assembly: Hydrogen-Bonded Dimers

A defining characteristic of benzoic acid derivatives in the context of liquid crystals is their ability to self-assemble into hydrogen-bonded dimers.[3] The carboxylic acid groups of two PCHBA molecules form a stable, planar eight-membered ring through two complementary O-H···O hydrogen bonds. This supramolecular interaction is highly directional and strong enough to persist even in the liquid crystalline and, to some extent, isotropic phases.[4]

The formation of this dimer is of paramount importance for mesophase stability. It effectively doubles the length of the molecule and increases the rigidity of the central core, enhancing the overall molecular aspect ratio. This more elongated "supermolecule" has a much stronger tendency to align along a common direction, leading to the formation of more stable and often higher-temperature liquid crystal phases than would be observed for the monomeric species alone.[4]

Dimer_Formation cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Hydrogen-Bonded Dimer M1 R-C(=O)OH Dimer      O...H-O     //      \nR--C         C--R           //      O-H...O M1->Dimer Self-Assembly (Hydrogen Bonding) M2 HO(O=)C-R M2->Dimer Self-Assembly (Hydrogen Bonding) Dimer->M1 Thermal Dissociation Dimer->M2 Thermal Dissociation

Caption: Supramolecular assembly of PCHBA monomers into a stable dimer.

Part 3: Synthesis and Characterization

The synthesis of PCHBA and its analogues is a multi-step process that requires careful control to achieve the desired trans stereochemistry and high purity, which is critical for final device performance. While numerous specific pathways exist, a generalized and effective approach is outlined below.

Generalized Synthesis Workflow

A common strategy involves the construction of the 4-alkylcyclohexylbenzene core followed by oxidation to the carboxylic acid. This can be achieved through a Grignard reaction followed by dehydration, hydrogenation, and finally oxidation.

Caption: A representative synthetic workflow for PCHBA.

Key Experimental Protocols

Protocol 1: Generalized Synthesis of 4-(trans-4-alkylcyclohexyl)benzoic Acid

This protocol is a generalized representation based on common organic synthesis reactions for this class of compounds.[5][6][7]

  • Step 1: Grignard Reaction: To a solution of 4-bromoacetophenone in anhydrous THF, slowly add a solution of pentylmagnesium bromide (prepared from 1-bromopentane and magnesium turnings) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Dehydration: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry over Na₂SO₄, and concentrate. Dissolve the crude tertiary alcohol in toluene with a catalytic amount of p-toluenesulfonic acid and heat under reflux with a Dean-Stark trap to remove water.

  • Step 3: Hydrogenation: The resulting alkene is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases. This step reduces both the double bond and the aromatic ring.

  • Step 4: Aromatization/Dehydrogenation (if necessary): The resulting mixture of saturated rings can be aromatized using a catalyst like palladium on carbon at high temperatures to reform the benzene ring, yielding 4-(pentylcyclohexyl)benzene.

  • Step 5: Friedel-Crafts Acylation: The 4-(pentylcyclohexyl)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ in a solvent such as dichloromethane to install an acetyl group at the para position of the benzene ring.

  • Step 6: Haloform Reaction/Oxidation: The resulting ketone is oxidized to the carboxylic acid using a haloform reaction (e.g., with NaOH and Br₂) or a stronger oxidizing agent.

  • Step 7: Purification: The final crude PCHBA is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield the pure product. Purity should be confirmed by HPLC, NMR, and melting point analysis.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the standard procedure for determining the thermal transitions of liquid crystalline materials.[3][8]

  • Sample Preparation: Accurately weigh 3-5 mg of purified PCHBA into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase (e.g., 200 °C). This first heating scan serves to erase any prior thermal history.

    • Cool the sample at the same rate (10 °C/min) back to the starting temperature (25 °C).

    • Perform a second heating scan at the same rate (10 °C/min) up to 200 °C.

  • Data Analysis: Analyze the data from the second heating and first cooling scans. The phase transitions (Crystal → Nematic/Smectic, Nematic → Isotropic) will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak maximum is taken as the transition temperature (T), and the integrated area under the peak corresponds to the transition enthalpy (ΔH).

Part 4: Spectroscopic and Thermal Characterization

Confirmation of the structure, purity, and liquid crystalline behavior of PCHBA relies on a suite of standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure. The spectra will show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexane and pentyl groups, and the acidic proton of the carboxyl group.[9][10]

  • FTIR Spectroscopy: Is particularly useful for confirming the presence of the carboxylic acid and studying the hydrogen-bonded dimer. The spectrum will show a very broad O-H stretching band (approx. 2500-3300 cm⁻¹) and a strong C=O stretching band for the dimer at approx. 1680-1700 cm⁻¹. A weaker C=O stretch for the monomer may appear at a higher wavenumber (~1720-1740 cm⁻¹) in dilute solution or at high temperatures.

  • Polarized Optical Microscopy (POM): Allows for the direct visualization and identification of liquid crystal phases. Upon cooling from the isotropic melt, the formation of a nematic phase is typically characterized by the appearance of a mobile, threaded (Schlieren) texture.

  • Differential Scanning Calorimetry (DSC): Quantitatively measures the temperatures and enthalpies of phase transitions.

Table 2: Expected Spectroscopic Data for PCHBA

TechniqueRegionExpected Signal/Peak
¹H NMR ~12-13 ppm1H, singlet, broad (Carboxylic Acid, -COOH)
~7.2-8.1 ppm4H, two doublets (Aromatic protons)
~0.8-2.6 ppm21H, multiplets (Cyclohexyl and Pentyl protons)
¹³C NMR ~170-180 ppmCarbonyl carbon (C=O)
~125-150 ppmAromatic carbons
~10-45 ppmAliphatic carbons (Cyclohexyl and Pentyl)
FTIR 2500-3300 cm⁻¹Broad O-H stretch (H-bonded dimer)
1680-1700 cm⁻¹Strong C=O stretch (H-bonded dimer)
2800-3000 cm⁻¹C-H stretching (Aliphatic)

Part 5: Liquid Crystalline Behavior

The homologous series of 4-(trans-4-alkylcyclohexyl)benzoic acids are well-known to exhibit thermotropic liquid crystalline behavior, primarily showing nematic and, for longer alkyl chains, smectic phases.[11][12]

While specific, published phase transition data for PCHBA is scarce, the properties of the electronically similar nitrile analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) , provide a valuable reference point.[13][14] The primary structural difference is the terminal group (-COOH vs. -CN). The carboxylic acid's ability to form strong hydrogen-bonded dimers is expected to significantly increase the clearing point (nematic-to-isotropic transition temperature) of PCHBA compared to PCH5 due to the larger, more stable dimeric mesogenic unit.

Table 3: Phase Transition Temperatures of the Reference Compound 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

TransitionTemperature (°C)Temperature (K)Reference(s)
Crystal → Nematic (TC-N)30.0 °C303.0 K[13][14]
Nematic → Isotropic (TN-I)54.4 °C327.6 K[13][14]

Note: These values are for the nitrile analogue (PCH5) and serve as an estimate. The transition temperatures for PCHBA are expected to be significantly higher due to hydrogen bonding.

Part 6: Applications in Advanced Materials

The true value of PCHBA lies in its role as a versatile building block for advanced materials.

  • Ester-Based Liquid Crystals for Displays: The primary application of PCHBA is in the synthesis of ester-containing liquid crystals. The carboxylic acid group readily undergoes esterification with various phenols or alcohols. By carefully selecting the alcohol component, chemists can fine-tune the properties of the resulting liquid crystal ester, such as its melting point, clearing point, optical anisotropy (birefringence), and dielectric anisotropy. These individual esters are then blended into complex mixtures to meet the stringent performance requirements of modern LCDs, including fast response times, high contrast ratios, and wide operating temperature ranges.

  • Liquid Crystal Polymers (LCPs): PCHBA can be reacted with difunctional molecules, such as diols or diamines, to be incorporated into the backbone of polymers. The resulting liquid crystal polymers combine the self-ordering properties of liquid crystals with the processability and mechanical robustness of polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications such as flexible display substrates, optical films, and components for printed electronics.

References

thermal behavior of 4-(trans-4-Pentylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Behavior of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced materials, particularly thermotropic liquid crystals and specialized polymers. Its molecular architecture, consisting of a rigid core, a flexible alkyl chain, and a terminal carboxylic acid group, dictates a complex thermal profile. This guide provides a comprehensive analysis of the principles governing its thermal behavior, the key analytical techniques for its characterization, and standardized protocols for its investigation. A central focus is the profound influence of intermolecular hydrogen bonding via the carboxylic acid moiety, which fundamentally distinguishes its properties from analogous non-hydrogen-bonded mesogens. This document serves as a technical resource for researchers and material scientists engaged in the development and characterization of liquid crystalline materials.

Molecular Structure and Its Implications for Mesomorphism

The thermal and mesomorphic properties of this compound are a direct consequence of its distinct molecular structure. The molecule can be deconstructed into three key components:

  • Rigid Core: The trans-cyclohexyl-phenyl group provides the necessary structural rigidity and linearity (anisotropy) required for the formation of liquid crystal phases. This rod-like shape promotes orientational order among molecules.

  • Flexible Alkyl Chain: The pentyl (-C₅H₁₁) tail imparts flexibility and influences the packing of the molecules. The length of this chain is a critical determinant of the specific mesophases formed and their transition temperatures. Generally, longer alkyl chains tend to favor the formation of more ordered smectic phases over nematic phases.[1]

  • Terminal Carboxylic Acid Group: The -COOH group is the most significant functional group in determining the compound's thermal behavior. It acts as a powerful hydrogen bond donor and acceptor, leading to the formation of stable intermolecular dimers.[2] This dimerization effectively doubles the length of the molecular unit, significantly enhancing the stability of the mesophase and elevating transition temperatures compared to non-hydrogen-bonded analogues.

The Critical Role of Hydrogen-Bonded Dimerization

Unlike many common liquid crystals which rely solely on van der Waals forces, the is dominated by hydrogen bonding. Two molecules associate via their carboxylic acid groups to form a stable dimeric structure. This phenomenon is central to its liquid crystalline properties.

This dimerization has two primary effects:

  • Increased Aspect Ratio: The effective length of the molecule is doubled, which strongly favors the formation of ordered liquid crystalline phases.

  • Enhanced Thermal Stability: The energy required to disrupt the hydrogen bonds and transition from an ordered mesophase to a disordered isotropic liquid (the clearing point) is significantly higher.

The diagram below illustrates this crucial intermolecular association.

Hydrogen-bonded dimer formation in benzoic acid derivatives.

Core Thermal Analysis Methodologies

A multi-technique approach is essential for the comprehensive characterization of the thermal behavior of liquid crystalline materials. The combination of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM) provides a complete picture of phase transitions, thermal stability, and mesophase identification.

G cluster_workflow Thermal Analysis Workflow Sample Sample of this compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA POM Polarized Optical Microscopy (POM) Sample->POM Data_DSC Phase Transition Temperatures (T) & Enthalpies (ΔH) DSC->Data_DSC Data_TGA Decomposition Temperature (Td) TGA->Data_TGA Data_POM Optical Textures (Mesophase ID) POM->Data_POM

Integrated workflow for thermal characterization.
  • Differential Scanning Calorimetry (DSC): This is the primary technique for detecting phase transitions.[3] It measures the difference in heat flow required to increase the temperature of a sample and a reference. Endothermic peaks on a DSC thermogram indicate phase transitions such as melting (crystal to mesophase) and clearing (mesophase to isotropic liquid), providing precise temperatures and the associated enthalpy changes (ΔH).[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, its primary use is to determine the onset of thermal decomposition, defining the upper temperature limit of its stability and processing window.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase.[2] As the sample is heated and cooled on a controlled stage, different mesophases will exhibit characteristic optical textures when viewed between crossed polarizers. Nematic phases typically show a threaded or schlieren texture, while smectic phases show focal-conic or fan-like textures.

Thermal Behavior and Mesophase Characterization

While specific, peer-reviewed thermal data for this compound is not prominently available, its behavior can be reliably predicted by comparing it to its well-characterized benzonitrile analogue, 4-(trans-4-Pentylcyclohexyl)benzonitrile (commonly known as PCH5).

Comparative Analysis with a Non-Hydrogen-Bonded Analogue

PCH5 has the same core structure but features a terminal nitrile (-C≡N) group instead of a carboxylic acid group. The nitrile group has a strong dipole but does not form the same stable dimers. Its thermal properties serve as an excellent baseline.

Table 1: Thermal Properties of the Analogue Compound PCH5

Transition Temperature (°C) Temperature (K) Notes
Crystal to Nematic (Melting) 30.0 303.0 Transition from solid to nematic liquid crystal phase.[5][6]

| Nematic to Isotropic (Clearing) | 54.4 | 327.6 | Transition from nematic to clear isotropic liquid.[5][6] |

Predicted Behavior of this compound

The replacement of the nitrile group with a carboxylic acid group is expected to have the following consequences:

  • Elevated Transition Temperatures: Due to the formation of stable hydrogen-bonded dimers, both the melting point and, more dramatically, the clearing point will be significantly higher than those of PCH5. The increased thermal energy required to break the hydrogen bonds and disrupt the ordered liquid crystal phase will result in a much broader and more stable mesophase range.

  • Potential for Smectic Phases: The strong end-to-end association of the dimers increases the likelihood of forming layered smectic phases in addition to or instead of a nematic phase. This is a common feature in homologous series of alkylbenzoic acids.[1]

Therefore, one would expect this compound to exhibit a clearing point well above 100°C and potentially show a transition from a crystalline solid to a smectic phase, followed by a transition to a nematic phase before finally becoming an isotropic liquid at the clearing point. Experimental verification via the protocols below is essential.

Standardized Protocols for Thermal Analysis

The following protocols provide a self-validating system for the characterization of a new or existing sample of this compound.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHf = 28.71 J/g).[7]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Cycle 1 (Erase Thermal History): Heat the sample from room temperature (e.g., 25 °C) to a temperature approximately 20 °C above the expected clearing point (e.g., 180-200 °C) at a rate of 10 °C/min. Hold at this temperature for 5 minutes to ensure complete melting and erase any previous thermal history.

    • Cycle 2 (Cooling Scan): Cool the sample from the high temperature back to room temperature at a controlled rate of 10 °C/min. This scan reveals the transitions from the liquid state.

    • Cycle 3 (Heating Scan): Heat the sample again from room temperature to the high temperature at 10 °C/min. This second heating scan is typically used for reporting data as it represents the behavior of the material from a consistent crystalline state formed during the controlled cooling.[2]

  • Data Analysis: Determine the onset temperature and peak temperature for all endothermic (heating) and exothermic (cooling) events. Integrate the peak areas to calculate the enthalpy of transition (ΔH) in J/g.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Setup: Use a calibrated TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample from room temperature to an upper limit well beyond the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).[7]

  • Data Analysis: Generate a plot of mass (%) versus temperature (°C). Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs.

Protocol for Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip and place it on a calibrated hot stage. Heat the sample gently until it melts into the isotropic phase to ensure a thin, uniform film.

  • Observation During Cooling: Slowly cool the sample from the isotropic liquid phase at a rate of 1-5 °C/min. Observe the sample through crossed polarizers.

  • Phase Identification:

    • The appearance of birefringent droplets that coalesce into a mobile, threaded texture upon further cooling indicates the formation of a nematic phase .

    • The appearance of fan-like or focal-conic textures, often with less fluidity than the nematic phase, indicates the formation of a smectic phase .

  • Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition peaks observed in the DSC thermogram to definitively assign each peak to a specific phase transition.

Conclusion

This compound possesses the requisite molecular features for forming thermotropic liquid crystal phases. Its thermal behavior is fundamentally governed by the formation of stable hydrogen-bonded dimers, which is predicted to result in a highly stable, broad-range mesophase with transition temperatures significantly exceeding those of its non-hydrogen-bonded benzonitrile counterpart. The rigorous application of a combined analytical approach using DSC, TGA, and POM is essential to fully elucidate its thermal profile, identify its specific mesophases, and determine its operational temperature window for applications in advanced materials.

References

An In-depth Technical Guide to the Solubility Profile of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Material Science and Drug Development

For researchers, scientists, and professionals in drug development and material science, understanding the solubility profile of a compound is not merely a routine characterization step; it is a cornerstone of innovation. The solubility of a molecule dictates its behavior in various media, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation stability. In the realm of advanced materials, particularly liquid crystals, the solubility of constituent molecules like 4-(trans-4-Pentylcyclohexyl)benzoic acid is paramount. This parameter governs the formulation of liquid crystal mixtures, which are the heart of modern display technologies.[1] A thorough comprehension of its solubility in diverse solvents is therefore indispensable for optimizing performance characteristics such as clarity, response times, and color purity in liquid crystal displays. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining and interpreting the solubility profile of this compound, empowering researchers to harness its full potential.

Unveiling the Molecule: Physicochemical Properties of this compound

This compound is a fascinating molecule with a structure that imparts unique properties, making it a valuable intermediate in the synthesis of liquid crystals and polymers.[1] Its molecular framework consists of a non-polar pentylcyclohexyl group and a polar benzoic acid moiety. This amphiphilic nature is a key determinant of its solubility behavior.

  • Molecular Structure: C₁₈H₂₆O₂[2]

  • Molecular Weight: 274.40 g/mol [2]

  • Key Structural Features:

    • Non-polar Tail: The trans-4-pentylcyclohexyl group is a bulky, non-polar aliphatic structure that will favor interactions with non-polar solvents through van der Waals forces.

    • Polar Head: The benzoic acid group contains a polar carboxylic acid (-COOH) functional group capable of forming strong hydrogen bonds and dipole-dipole interactions.[3][4][5] This end of the molecule will interact favorably with polar solvents.

  • Applications: Primarily used in the synthesis of high-performance liquid crystal materials for display devices and in the creation of liquid crystal polymers with high mechanical strength and thermal stability.[1]

The dual character of its structure—a long, non-polar tail and a polar, hydrogen-bonding head—suggests a complex solubility profile that is highly dependent on the nature of the solvent.

The Science of Dissolution: Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the interactions within the solute and within the solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent.

Several factors influence the solubility of a compound like this compound:

  • Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[7] Given the amphiphilic nature of our target molecule, its solubility will be a balancing act between the non-polar pentylcyclohexyl group and the polar benzoic acid group.

  • Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor.[3][5] Solvents that can participate in hydrogen bonding (protic solvents like alcohols and water) are expected to have a significant interaction with this part of the molecule, enhancing solubility.[3][5]

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[3][7] The bulky cyclohexyl ring in our compound of interest may present steric hindrance that affects its interaction with solvent molecules.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and break intermolecular bonds in the solvent.[6][7]

  • pH: For ionizable compounds like carboxylic acids, the pH of the solvent is a critical factor.[6] In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents like water.

Predicting the Solubility Profile of this compound

Based on the theoretical principles and the molecular structure, we can anticipate the solubility behavior of this compound in various solvent classes. The following table outlines the expected solubility trends. It is important to note that these are qualitative predictions, and experimental determination is necessary for quantitative data.

Solvent Class Example Solvents Expected Solubility Rationale
Non-Polar Hexane, TolueneModerate to High The large, non-polar pentylcyclohexyl group will have favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate These solvents have a dipole moment and can interact with the polar carboxylic acid group, but they cannot donate hydrogen bonds.
Polar Protic Methanol, EthanolModerate to High These solvents can form hydrogen bonds with the carboxylic acid group, facilitating dissolution. The non-polar part of the alcohols will also interact with the pentylcyclohexyl tail.[4]
Aqueous (Water) WaterLow While the carboxylic acid group is polar and can hydrogen bond with water, the large, hydrophobic pentylcyclohexyl group will significantly limit its solubility in water.[4][8]
Aqueous (Basic) 5% Sodium HydroxideHigh The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[9][10]
Aqueous (Acidic) 5% Hydrochloric AcidLow The carboxylic acid will remain protonated, and its low solubility in water will persist.[9][10]

Experimental Determination of the Solubility Profile: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[11][12][13]

Materials and Equipment
  • This compound (solid form)[11]

  • A range of solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol, deionized water, 5% NaOH, 5% HCl)

  • Analytical balance

  • Vials or containers for incubation[11]

  • Incubator or temperature-controlled shaker[11]

  • Filtration apparatus (e.g., syringe filters, centrifugation)[11]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification[6][11][14]

  • Pipettes and tips[11]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent.[11] The key is to ensure that there is undissolved solid remaining after equilibration.

  • Equilibration:

    • Seal the vials and place them in a temperature-controlled shaker or incubator.[11]

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][13] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.[15]

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).[11][13]

  • Quantification of Dissolved Compound:

    • Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).[6]

    • Analysis by HPLC or UV-Vis Spectroscopy:

      • HPLC Method: Dilute the saturated supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve. Inject the diluted sample and the standard solutions into the HPLC system. Use the peak area from the chromatogram to determine the concentration of the dissolved compound by comparing it to the calibration curve.[6][16][17]

      • UV-Vis Spectroscopy Method: If the compound has a suitable chromophore, measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax).[18] Use the Beer-Lambert law and a calibration curve to calculate the concentration.[14][19]

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

    • Perform all experiments in triplicate to ensure the reproducibility and accuracy of the results.[11]

    • Present the quantitative data in a clear and organized table.

Applications and Implications of the Solubility Profile

A well-defined solubility profile for this compound has significant practical implications, particularly in its primary application area of liquid crystal technology.

Formulation of Liquid Crystal Mixtures

Liquid crystal displays rely on carefully formulated mixtures of different liquid crystal compounds to achieve the desired physical and optical properties. The solubility of each component in the host liquid crystal mixture is critical. Poor solubility can lead to phase separation, crystallization, and a degradation of the display's performance. Understanding the solubility of this compound in various organic solvents provides valuable insights into its miscibility with other liquid crystal components.[20]

Synthesis and Purification

The synthesis of derivatives of this compound, such as esters for liquid crystal applications, requires the selection of appropriate reaction solvents.[1] A solvent in which the starting material has good solubility will enhance reaction rates and yield. Furthermore, knowledge of its solubility in different solvents is crucial for developing effective crystallization and purification protocols. By selecting a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, efficient purification by recrystallization can be achieved.

Logical Relationship between Solubility and Application

G Solubility Solubility Profile Formulation Liquid Crystal Formulation Solubility->Formulation Dictates Miscibility Synthesis Synthesis & Purification Solubility->Synthesis Enables Efficient Reaction & Purification Performance Device Performance Formulation->Performance Impacts Optical & Electrical Properties Synthesis->Formulation Provides High-Purity Components

Caption: Interdependence of Solubility and Application Performance.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and scientists are better equipped to make informed decisions in the laboratory. A thorough characterization of this compound's solubility is not just an academic exercise; it is a critical step in the development of next-generation liquid crystal displays and advanced polymeric materials. The insights gained from these studies will undoubtedly pave the way for further innovation in material science and beyond.

References

Methodological & Application

Application Note & Protocol Guide: Formulation Techniques for 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA)-Based Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of PCH5BA in Liquid Crystal Formulations

The field of liquid crystal (LC) technology is fundamentally driven by the rational design of multi-component mixtures. While single-component liquid crystals exhibit mesophases, they rarely possess the broad thermal range, low operating voltage, and rapid switching speeds required for modern applications. The formulation of mixtures is therefore not merely an optimization step but a core necessity. At the heart of many high-performance formulations are robust, structurally versatile molecules. 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA) is one such critical intermediate.

Its molecular architecture, featuring a saturated cyclohexyl ring, a rigid benzene ring, and a terminal polar carboxylic acid group, provides an exceptional balance of properties.[1] This structure imparts thermal stability and promotes the rod-like molecular shape essential for forming nematic and other mesophases. The terminal carboxylic acid is particularly significant; it serves as a reactive handle for synthesizing a vast library of ester-based liquid crystals and promotes intermolecular hydrogen bonding, which can be leveraged to influence the physical properties of a mixture.[1]

This guide provides researchers, scientists, and formulation chemists with a comprehensive overview of the strategies and experimental protocols for developing PCH5BA-based liquid crystal mixtures. We will delve into the causality behind formulation choices, provide detailed, self-validating experimental procedures, and present a framework for systematic characterization.

Physicochemical Profile of this compound (PCH5BA)

Understanding the intrinsic properties of PCH5BA is the foundation for designing successful mixtures. Its behavior is dictated by its distinct molecular segments.

  • Aliphatic Tail (Pentyl Group): This flexible chain influences the melting point and viscosity of the material. Variations in this chain length among different components in a mixture are a primary tool for depressing the melting point.

  • Alicyclic & Aromatic Core (Cyclohexyl-Benzene): This rigid, anisotropic core is the primary driver of liquid crystallinity. It is responsible for the material's birefringence (optical anisotropy) and dielectric anisotropy.

  • Polar Head (Carboxylic Acid): The -COOH group is a potent controller of intermolecular interactions. It facilitates the formation of hydrogen-bonded dimers, effectively elongating the molecular unit. This dimerization can significantly impact phase transition temperatures, viscosity, and dielectric properties. Furthermore, this group is the primary site for esterification reactions to create new LC materials with tailored properties.

A direct comparison with its well-studied nitrile analogue, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), is instructive. While both possess the same rigid core, the strong dipole of the nitrile group (-C≡N) in PCH5 leads to different dielectric properties compared to the hydrogen-bonding -COOH group in PCH5BA.[2][3] Understanding these differences is key to selecting appropriate co-formulants.

Table 1: Core Properties of PCH5BA

Property Value Source
Chemical Name This compound [1]
CAS Number 65355-30-8 [4]
Molecular Formula C₁₈H₂₆O₂ [4][5]
Molecular Weight 274.40 g/mol [4][5]

| Molecular Structure | A pentyl group attached to a cyclohexane ring, which is in turn linked to a benzoic acid. |[1] |

Rationale and Strategy for Mixture Formulation

The primary goal of creating an LC mixture is to engineer a material with a specific set of properties that no single component can provide. The strategy revolves around the judicious selection of co-formulants to achieve these aims.

Core Objectives
  • Broadening the Mesophase Temperature Range: The most critical objective is to create a material that is in the desired LC phase (typically nematic) over a wide and practical temperature range (e.g., -20°C to +80°C). This is achieved by formulating eutectic mixtures, where the melting point of the mixture is significantly lower than that of any individual component.[6]

  • Tuning Electro-Optical Parameters: For display and photonic applications, key parameters must be optimized:

    • Dielectric Anisotropy (Δε): A large, positive Δε is desirable for low threshold voltage operation. This is achieved by mixing components with strong polar groups.

    • Birefringence (Δn): The optical path difference depends on Δn. It must be tuned to match the cell gap for optimal light modulation.

    • Rotational Viscosity (γ₁): Lower viscosity leads to faster switching speeds. This is often a trade-off, as molecules with high Δε can also have high viscosity.

  • Enhancing Material Stability: The mixture must be chemically and photochemically stable to ensure a long operational lifetime.

Selection of Co-Formulants

A typical PCH5BA-based mixture may contain 3 to 10+ components, categorized as follows:

  • Homologous Series: Including other cyclohexyl benzoic acids with different alkyl chain lengths (e.g., propyl- or heptyl-). This is a primary method for manipulating transition temperatures.

  • Different Core Structures: Introducing components with biphenyl or phenyl-pyrimidine cores (like the cyanobiphenyl family, e.g., 7CB) can drastically alter the dielectric anisotropy and birefringence of the final mixture.[7]

  • Ester Derivatives: PCH5BA can be esterified with various phenols. These resulting esters are often key components that offer a wide nematic range and favorable viscoelastic properties.[1]

  • Lateral-Substituted Compounds: Incorporating molecules with lateral substitutions (e.g., a fluorine atom on the benzene ring) can reduce viscosity and modify dielectric properties.

  • Chiral Dopants: If a chiral nematic (cholesteric) or ferroelectric phase is desired, a small percentage of a chiral molecule is added to the nematic host mixture.

Experimental Protocols

The following protocols provide a systematic workflow for the formulation and characterization of PCH5BA-based mixtures.

Protocol 3.1: Preparation of a Binary Nematic Mixture

This protocol describes a standard solvent-assisted method for ensuring complete homogeneity.

A. Materials & Equipment:

  • This compound (PCH5BA)

  • Co-formulant (e.g., 4-(trans-4-Heptylcyclohexyl)benzoic acid)

  • Analytical balance (±0.01 mg precision)

  • Scintillation vials (20 mL)

  • Vortex mixer

  • Volumetric flasks

  • High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Rotary evaporator or vacuum oven

  • Nitrogen gas line

B. Step-by-Step Procedure:

  • Pre-Drying: Dry all individual LC components in a vacuum oven at a temperature just below their melting point for at least 4 hours to remove any residual moisture.

  • Weighing: Accurately weigh the desired mass of PCH5BA and the co-formulant into a clean, dry scintillation vial. Causality: Precision in weighing is critical as small compositional changes can significantly alter phase transition temperatures.

  • Dissolution: Add a minimal amount of THF (e.g., 5-10 mL) to the vial to fully dissolve the solid components. The solvent acts as a carrier to ensure mixing at the molecular level.

  • Homogenization: Cap the vial and vortex the solution for 5-10 minutes to ensure a completely homogeneous solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature slightly above the solvent's boiling point. Self-Validation: The goal is gentle removal to prevent splashing or segregation of components.

  • Final Drying: Place the vial containing the mixture into a vacuum oven at a temperature above the mixture's highest clearing point (nematic-to-isotropic transition) for 12-24 hours. This removes the last traces of solvent. Causality: Residual solvent can dramatically depress clearing points and alter electro-optical properties.

  • Storage: Backfill the oven with dry nitrogen gas before removing the sample. Store the final mixture in a desiccator under an inert atmosphere.

Diagram 1: Workflow for LC Mixture Preparation

G cluster_prep Component Preparation cluster_mix Mixing & Homogenization cluster_finish Finalization & Storage weigh 1. Weigh Components (PCH5BA & Co-formulant) dissolve 2. Dissolve in Solvent (e.g., THF) weigh->dissolve dry Pre-Dry Components (Vacuum Oven) dry->weigh vortex 3. Vortex Mix (5-10 min) dissolve->vortex evap 4. Solvent Removal (Rotary Evaporator) vortex->evap vac_dry 5. Final Drying (Vacuum Oven > T_NI) evap->vac_dry store 6. Store under N2 (Desiccator) vac_dry->store

Caption: Workflow for solvent-assisted preparation of a binary liquid crystal mixture.

Protocol 3.2: Characterization of Phase Behavior

A. Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Hermetically seal 3-5 mg of the LC mixture in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Thermal Program: a. Equilibrate the sample at a temperature well above its expected clearing point (e.g., 150°C). b. Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected melting point (e.g., -30°C). c. Hold for 5 minutes to ensure thermal equilibrium. d. Heat the sample at the same controlled rate (10°C/min) back to the starting temperature.

  • Data Analysis: The phase transition temperatures (melting, crystallization, clearing point) are identified as the onset or peak of the endothermic and exothermic events on the second heating scan. Causality: The second heating scan is used to ensure a consistent thermal history and eliminate artifacts from the initial state of the sample.

B. Polarized Optical Microscopy (POM):

  • Sample Preparation: Place a small amount of the mixture on a clean glass slide. Place a coverslip over it and heat the slide on a hot stage to above the clearing point. The liquid will spread to form a thin, uniform film.

  • Observation: Cool the sample slowly on the hot stage while observing through a polarized microscope with crossed polarizers.

  • Phase Identification: As the sample cools, different LC phases will appear with characteristic optical textures (e.g., the threaded or schlieren texture for nematics). Record the temperatures at which these textures appear and disappear, correlating them with the DSC data. Self-Validation: The transition temperatures observed via POM should closely match those determined by DSC.

Table 2: Hypothetical Phase Transition Data for a PCH5BA-Based Mixture

Material Melting Point (°C) Clearing Point (T_NI) (°C) Nematic Range (°C)
Pure PCH5BA ~130 ~250 (decomposes) High, but monotropic/unstable
Pure Co-formulant B 85 120 35

| Mixture (60:40) | 25 | 145 | 120 |

Protocol 3.3: Electro-Optical Characterization

A. LC Test Cell Fabrication and Filling:

  • Cell Source: Use commercially available test cells composed of two parallel glass plates coated with a transparent conductor (Indium Tin Oxide, ITO) and a polyimide alignment layer. The cell gap should be known precisely (e.g., 5 µm).

  • Filling: Place the empty cell on a hot plate heated to a temperature just above the mixture's clearing point. Apply a drop of the LC mixture to the edge of the cell gap. The liquid will be drawn into the cell via capillary action. Causality: Filling in the isotropic phase ensures uniform alignment upon cooling and prevents the formation of flow-induced defects.

  • Sealing & Cooling: Once filled, seal the edges with epoxy. Cool the cell slowly and controllably to room temperature.

B. Measurement:

  • Setup: Place the filled cell in a temperature-controlled holder between crossed polarizers on an optical bench. A laser or LED provides illumination, and a photodiode detects the transmitted light intensity.

  • Voltage Application: Apply a square-wave voltage (e.g., 1 kHz) of varying amplitude across the cell's ITO electrodes.

  • Data Acquisition:

    • Threshold Voltage (Vth): Increase the voltage from 0 V and record the voltage at which the transmitted light intensity reaches 10% of its maximum value.

    • Response Time: Apply a voltage well above Vth (e.g., 10 V). Measure the time taken for the transmission to rise from 10% to 90% (Rise Time, τ_on) and the time to fall from 90% to 10% after the voltage is turned off (Fall Time, τ_off).

    • Contrast Ratio (CR): Calculate the ratio of the maximum light transmission (voltage-on state) to the minimum light transmission (voltage-off state).

Diagram 2: Electro-Optical Measurement Setup

G cluster_light_path Optical Path cluster_control Control & Acquisition LS Light Source (LED/Laser) P1 Polarizer (0°) LS->P1 LC LC Cell P1->LC P2 Analyzer (90°) LC->P2 PD Photodiode P2->PD OSC Oscilloscope PD->OSC Transmitted Signal FG Function Generator AMP Amplifier FG->AMP AMP->LC Driving Voltage

Caption: Schematic of an experimental setup for measuring electro-optical properties.

Case Study Analogue: Insights from PCH5-CN / 7CB Mixtures

Direct, comprehensive formulation data for PCH5BA is often proprietary. However, extensive research on its nitrile analogue, PCH5, provides a powerful and directly applicable model for formulation strategy. A study on mixtures of PCH5 and 7CB (4-n-heptyl-4'-cyanobiphenyl) demonstrated the profound benefits of mixing.[7][8]

Table 3: Performance Enhancement in a PCH5 / 7CB Mixture [7][9]

Property Pure PCH5 Pure 7CB Mixture (70% PCH5 / 30% 7CB) Rationale for Improvement
Clearing Point (T_NI) ~55 °C ~43 °C ~50 °C The mixture's T_NI is intermediate, but the melting point is depressed, widening the nematic range.
Threshold Voltage Higher Lower Reduced compared to pure PCH5 The mixture benefits from the properties of both components.
Total Response Time (at 10V) 3.21 ms 4.08 ms 2.36 ms The viscoelastic properties of the mixture are superior to either individual component, leading to faster switching.

| Contrast Ratio | Good | High | Highest | Optimized birefringence and alignment in the mixture state. |

These results powerfully illustrate the core principles of formulation. By mixing two nematic LCs, a new material was created with a faster response time and higher contrast ratio than either starting component.[7][8] The same strategic approach—mixing a cyclohexyl-based LC (like PCH5BA) with a biphenyl-based LC—can be used to achieve similar synergistic enhancements. The hydrogen-bonding nature of PCH5BA would be an additional variable to consider, likely increasing viscosity but potentially offering other benefits in dielectric properties.

Conclusion

The formulation of liquid crystal mixtures based on this compound is a systematic process of molecular engineering. It begins with a deep understanding of the base molecule's physicochemical properties and a clear definition of the target parameters for the final application. By strategically selecting co-formulants to create eutectic systems, formulators can significantly broaden the operational temperature range. Further tuning through the addition of components with varied core structures and polar groups allows for the precise optimization of critical electro-optical properties such as threshold voltage, switching speed, and contrast ratio. The protocols outlined in this guide provide a robust framework for the preparation, characterization, and validation of novel, high-performance liquid crystal mixtures built upon the versatile PCH5BA scaffold.

References

A Comprehensive Guide to the Quantitative Analysis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed analytical methods for the accurate quantification of 4-(trans-4-Pentylcyclohexyl)benzoic acid (CAS 65355-30-8), a key intermediate in the synthesis of advanced materials like liquid crystals and polymers. Recognizing the diverse needs of researchers and quality control scientists, this document presents two robust, validated analytical approaches: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and assay determination, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological or environmental matrices. Each section explains the scientific principles behind the methodology, offers step-by-step protocols, and discusses critical parameters for method validation, ensuring trustworthy and reproducible results.

Introduction and Analytical Strategy

This compound is a non-volatile, aromatic carboxylic acid. Its molecular structure, featuring a cyclohexyl ring, a phenyl ring (chromophore), and a carboxylic acid group, dictates the optimal analytical strategies for its quantification.[1] The phenyl ring allows for sensitive ultraviolet (UV) detection, while the carboxylic acid moiety can be readily ionized for mass spectrometry.

The choice between analytical techniques hinges on the specific requirements of the measurement, primarily the sample matrix and the required limit of quantification (LOQ). This guide is structured to help you select and implement the most appropriate method.

Physicochemical Properties
PropertyValueSource
CAS Number 65355-30-8[1]
Molecular Formula C₁₈H₂₆O₂[1]
Molecular Weight 274.40 g/mol [1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
LogP 5.24[1]
Decision Framework for Method Selection

The following decision tree provides a logical framework for selecting the most suitable analytical method based on your experimental goals.

G start What is the Analytical Goal? node_matrix Sample Matrix Complexity start->node_matrix node_sensitivity Required Sensitivity start->node_sensitivity node_simple Simple (e.g., Drug Substance, Formulation) node_matrix->node_simple Low node_complex Complex (e.g., Plasma, Urine, Tissue) node_matrix->node_complex High node_high_conc High Concentration (e.g., Purity, Assay, %w/w) node_sensitivity->node_high_conc Low (μg/mL) node_low_conc Low Concentration (e.g., PK studies, Impurity Profiling) node_sensitivity->node_low_conc High (ng/mL or lower) method_hplc Recommended Method: HPLC-UV node_simple->method_hplc method_lcms Recommended Method: LC-MS/MS node_complex->method_lcms node_high_conc->method_hplc node_low_conc->method_lcms

Caption: Decision tree for analytical method selection.

Method 1: Quantification by HPLC-UV

This method is ideal for determining the purity and assay of this compound in bulk material or simple formulations. It leverages the compound's strong UV absorbance for reliable and robust quantification.

Principle of Operation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is dissolved in a suitable solvent and injected into a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column.[2] Because this compound is relatively nonpolar (LogP ≈ 5.24), it is well-retained on the C18 column and can be eluted using a mobile phase containing an organic solvent like acetonitrile or methanol. The carboxylic acid group's ionization can be controlled by adjusting the mobile phase pH with an acid (e.g., phosphoric or formic acid), which is critical for achieving sharp, symmetrical peaks.[2][3] Detection is achieved by monitoring the eluent at a wavelength where the analyte's benzene ring exhibits strong absorbance, typically around 230-260 nm.[4]

Experimental Protocol: HPLC-UV

a. Materials and Reagents

  • This compound reference standard (≥97% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (Analytical grade)

  • 0.45 µm syringe filters (ensure compatibility with organic solvents)[5]

b. Standard and Sample Preparation

  • Stock Standard Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

c. Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable HPLC systems.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and resolution for this nonpolar analyte.[4]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (75:25, v/v)The high organic content is needed to elute the nonpolar analyte. Acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector (VWD)PDA is preferred to assess peak purity.
Detection λ 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[4]
Run Time ~15 minutesSufficient to elute the analyte and any potential impurities.

HPLC-UV Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_std Prepare Standard Solutions node_inject Inject into HPLC System node_std->node_inject node_sample Prepare & Filter Test Sample node_sample->node_inject node_separate C18 Column Separation node_inject->node_separate node_detect UV Detection (254 nm) node_separate->node_detect node_cal Generate Calibration Curve node_detect->node_cal node_quant Quantify Sample Concentration node_cal->node_quant

Caption: General experimental workflow for HPLC-UV analysis.

Method 2: Quantification by LC-MS/MS

This method is essential for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, bioaccumulation studies, or trace-level impurity analysis.

Principle of Operation

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.[6] After chromatographic separation on a C18 column, the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) is typically used, and given the presence of the carboxylic acid group, the analysis is performed in negative ion mode, where the molecule readily loses a proton to form the [M-H]⁻ ion.

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated parent ion. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, stable fragment ion. This parent → fragment transition is highly specific to the analyte, dramatically reducing background noise and allowing for quantification at very low levels (pg/mL to ng/mL).[6][7]

Experimental Protocol: LC-MS/MS

a. Materials and Reagents

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is ideal.[6] If unavailable, a structurally similar compound with different mass can be used.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent.

b. Sample Preparation (from Plasma) This protocol uses Solid Phase Extraction (SPE) for effective sample cleanup and concentration.[8][9]

  • Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times than standard HPLC.
Column C18, 50 mm x 2.1 mm, 1.7 µm particle sizeShort column with small particles is ideal for fast, high-efficiency separations in LC-MS.[10]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase LC-MS.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.[11]
Gradient 50% B to 95% B over 3 min; hold at 95% B for 1 min; return to 50% BA gradient is used to elute the analyte efficiently while separating it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL
MS System Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)Required for MRM experiments.
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻.
MRM Transitions Analyte: m/z 273.2 → 229.2 (Precursor → Product) IS: (Dependent on IS used)The precursor is [M-H]⁻. The product ion corresponds to the loss of CO₂H. These values must be optimized experimentally.
Key MS Params Capillary Voltage: -4.5 kV; Source Temp: 500 °CTypical starting parameters; must be optimized for the specific instrument.

LC-MS/MS Workflow Diagram

G node_sample Plasma Sample + Internal Standard node_ppt Protein Precipitation & Centrifugation node_sample->node_ppt node_spe Solid Phase Extraction (Load, Wash, Elute) node_ppt->node_spe node_evap Evaporation & Reconstitution node_spe->node_evap node_inject Inject into UPLC System node_evap->node_inject node_sep C18 Column Separation node_inject->node_sep node_ion ESI Source (Negative Ionization) node_sep->node_ion node_ms Tandem MS Detection (MRM Mode) node_ion->node_ms node_quant Quantification vs. Internal Standard node_ms->node_quant

Caption: Workflow for LC-MS/MS analysis from a plasma matrix.

Method Validation

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose.[12][13] Key validation parameters, based on ICH guidelines, are summarized below.[14]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[14]No interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.995 over the specified range.[3]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Assessed by spike recovery studies.[14]85-115% recovery for complex matrices (LC-MS/MS); 98-102% for simple matrices (HPLC-UV).
Precision The closeness of agreement between a series of measurements from the same sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[14]Relative Standard Deviation (RSD) ≤ 15% for LC-MS/MS; ≤ 2% for HPLC-UV.[4][7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-noise ratio ≥ 10.[12] Must meet precision and accuracy criteria.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied.

Conclusion

This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC-UV method offers a robust and accessible approach for routine analysis of high-concentration samples. For applications demanding higher sensitivity and selectivity, particularly in complex matrices, the LC-MS/MS method provides the necessary performance for trace-level quantification. The successful implementation of either method requires careful sample preparation and a thorough method validation process to ensure the generation of accurate, precise, and defensible analytical data.

References

Application Note & Protocol: Growth of High-Quality Single Crystals of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA) is a key intermediate in the synthesis of advanced liquid crystal materials and specialized polymers.[1] Its molecular architecture, featuring a cyclohexyl ring linked to a benzene ring and a terminal carboxylic acid group, provides the basis for the unique optical and dielectric properties of these materials. The quality of the final products, such as those used in high-performance liquid crystal displays, is directly dependent on the purity and crystalline perfection of the PCH5BA precursor. Therefore, the ability to grow high-quality single crystals of PCH5BA is crucial for both academic research and industrial applications, enabling detailed structural analysis and the production of materials with consistent and superior performance characteristics.

This application note provides a detailed protocol for the growth of single crystals of PCH5BA suitable for X-ray diffraction analysis and other advanced characterization techniques. The methodology is based on the principles of slow solvent evaporation and controlled cooling, adapted from established recrystallization techniques for benzoic acid and its derivatives.[2][3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of PCH5BA is essential for developing a successful crystallization protocol.

PropertyValueSource
CAS Number 65355-30-8[1][7]
Molecular Formula C₁₈H₂₆O₂[7]
Molecular Weight 274.40 g/mol [7]
Appearance White crystalline powderInferred from related compounds
Solubility Soluble in many organic solvents[8]
Purity ≥97% (commercially available)[7]

Principles of Crystallization

The formation of high-quality single crystals is a thermodynamically controlled process that relies on the slow and controlled transition from a supersaturated solution to a solid state.[6] This process can be divided into two main stages: nucleation and crystal growth.[6] The key to obtaining large, well-defined single crystals is to minimize the number of nucleation events while promoting the steady growth of existing nuclei. This is typically achieved through slow cooling of a saturated solution or slow evaporation of the solvent.

For a molecule like PCH5BA, the choice of solvent is critical. An ideal solvent will exhibit a significant difference in the solubility of the compound at elevated and reduced temperatures. This allows for the creation of a supersaturated solution upon cooling. Furthermore, the solvent should be sufficiently volatile to allow for slow evaporation if that method is chosen.

Experimental Workflow for Single Crystal Growth of PCH5BA

The following diagram outlines the general workflow for the single crystal growth of this compound.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis start Start with high-purity PCH5BA solvent Select appropriate solvent(s) start->solvent dissolve Dissolve PCH5BA in solvent with gentle heating solvent->dissolve filter Hot filter the solution to remove impurities dissolve->filter cool Slowly cool the solution to induce crystallization filter->cool evaporate Alternatively, allow slow solvent evaporation filter->evaporate harvest Harvest single crystals cool->harvest evaporate->harvest dry Dry the crystals harvest->dry analyze Analyze crystals (e.g., X-ray diffraction) dry->analyze

Workflow for PCH5BA single crystal growth.

Detailed Protocol for Single Crystal Growth of PCH5BA

This protocol details a method for growing single crystals of PCH5BA using the slow cooling technique, which is generally effective for benzoic acid derivatives.

Materials and Equipment:

  • High-purity this compound (≥97%)

  • Reagent-grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as ethanol/water)

  • Small Erlenmeyer flask or beaker (10-25 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass or loose-fitting cap for the flask

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

  • Crystallization dish or small vial

  • Microscope for crystal inspection

  • Spatula and filter paper

Procedure:

  • Solvent Selection and Preparation of a Saturated Solution:

    • Place approximately 100 mg of PCH5BA into a small Erlenmeyer flask with a magnetic stir bar.

    • Begin adding the chosen solvent (e.g., ethanol) dropwise while stirring and gently warming the flask on a hot plate (do not exceed the solvent's boiling point).

    • Continue adding the solvent until the PCH5BA is completely dissolved. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[2][3]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed, perform a hot filtration of the saturated solution. This can be done by drawing the hot solution through a pre-warmed syringe filter into a clean, pre-warmed crystallization dish or vial. This step helps to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Cooling for Crystallization:

    • Cover the crystallization dish or vial with a watch glass or a loose-fitting cap. This prevents rapid evaporation of the solvent and contamination from dust.

    • Allow the solution to cool slowly to room temperature. To further slow the cooling process, the container can be placed within a larger, insulated container (e.g., a beaker wrapped in glass wool). The slower the cooling rate, the larger and more well-defined the crystals are likely to be.[5]

    • Once the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) to further decrease the solubility and promote more complete crystallization. Avoid placing the solution directly in a freezer, as this can cause rapid precipitation and the formation of a polycrystalline powder.

  • Crystal Harvesting:

    • Once well-formed crystals are observed, carefully decant the mother liquor.

    • The crystals can be washed with a small amount of ice-cold solvent to remove any residual impurities from the surface.

    • Carefully remove the crystals using a spatula and place them on a piece of filter paper to dry.

  • Drying and Storage:

    • Allow the crystals to air-dry completely. Avoid heating the crystals to speed up the drying process, as this can damage their structure.

    • Store the dried single crystals in a labeled vial in a desiccator to protect them from moisture.

Troubleshooting

  • No crystals form: The solution may not have been sufficiently saturated. Try gently evaporating some of the solvent to increase the concentration and then repeat the slow cooling process. Alternatively, scratching the inside of the glass container with a glass rod can sometimes induce nucleation.[2]

  • Formation of a fine powder instead of single crystals: This is typically due to the solution cooling too quickly, leading to rapid and uncontrolled nucleation. Ensure a very slow cooling rate.

  • Oily precipitate forms: This can occur if the compound's melting point is lower than the boiling point of the solvent, or if impurities are present. Try a different solvent with a lower boiling point.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful growth of high-quality single crystals of this compound. By carefully controlling the saturation, cooling rate, and purity of the system, researchers can obtain single crystals suitable for a wide range of analytical techniques, thereby facilitating further advancements in the fields of liquid crystals and materials science.

References

electro-optical measurements of 4-(trans-4-Pentylcyclohexyl)benzoic acid doped liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Electro-Optical Characterization of Nematic Liquid Crystals Doped with 4-(trans-4-Pentylcyclohexyl)benzoic Acid

For: Researchers, scientists, and materials development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of liquid crystal (LC) properties through doping is a cornerstone of advanced materials science, enabling the fine-tuning of electro-optical characteristics for next-generation displays, spatial light modulators, and tunable photonic devices. This guide provides a comprehensive overview and detailed protocols for the electro-optical characterization of a nematic liquid crystal host doped with this compound (PCH5-BA). PCH5-BA is a significant liquid crystal intermediate, notable for its molecular structure featuring a rigid core, a flexible alkyl chain, and a terminal carboxylic acid group.[1] This terminal group allows for the formation of hydrogen-bonded dimers, which can profoundly influence the viscoelastic and dielectric properties of the host LC. This document details the fundamental principles and step-by-step protocols for measuring key electro-optical parameters: the Fréedericksz threshold voltage (Vth), switching response times (τ_on and τ_off), and the splay elastic constant (K₁₁).

Scientific Principles & Rationale

The introduction of a dopant like PCH5-BA into a nematic host, such as the commonly used 4-cyano-4'-pentylbiphenyl (5CB), induces changes in the bulk properties of the mixture. Understanding these changes is critical for predicting and optimizing device performance.

1.1. The Role of the PCH5-BA Dopant

The molecular structure of PCH5-BA is key to its function. The carboxylic acid moiety (-COOH) is highly polar and capable of forming strong hydrogen bonds. In a nonpolar or weakly polar LC host environment, PCH5-BA molecules are likely to form dimers. This dimerization effectively creates a new, larger molecular entity within the host medium, which can lead to:

  • Changes in Elastic Constants: The Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) describe the energy required to deform the liquid crystal director from its preferred orientation.[2] The presence of larger dopant dimers can alter the intermolecular forces, thereby modifying these constants.

  • Modification of Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director. The Fréedericksz threshold voltage is inversely proportional to the square root of Δε.[3] The polar nature of PCH5-BA can significantly alter the overall Δε of the mixture.

  • Alteration of Rotational Viscosity (γ₁): The rotational viscosity governs the switching speed of the LC molecules in response to an electric field.[4] Changes in intermolecular drag and molecular shape due to the dopant affect this parameter, directly impacting response times.[5][6]

1.2. Key Electro-Optical Parameters

  • Fréedericksz Threshold Voltage (Vth): This is the minimum voltage required to induce a reorientation of the LC director in the bulk of the cell, overcoming the elastic and surface anchoring forces.[7] For a planar-aligned cell, Vth is directly related to the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε) by the equation:

    Vth = π√(K₁₁ / ε₀Δε) [3]

    where ε₀ is the permittivity of free space. Measuring Vth is therefore a critical first step in characterizing the doped system. A reduction in threshold voltage is often a desirable outcome of doping.[3][8][9]

  • Response Time (τ): This parameter quantifies the switching speed of the liquid crystal cell. It is typically divided into two components:

    • Rise Time (τ_on): The time taken for the LC molecules to switch from the field-off state to the field-on state. It is dependent on the applied voltage and the rotational viscosity.

    • Decay Time (τ_off): The relaxation time for the molecules to return to their initial state after the voltage is removed. It is independent of the applied voltage and is primarily determined by the rotational viscosity and the elastic constants.[4]

  • Splay Elastic Constant (K₁₁): This constant relates to the energy of splay deformation, one of the three fundamental deformations in a nematic LC.[2][10][11] By measuring the threshold voltage and the dielectric anisotropy of the mixture, K₁₁ can be calculated, providing insight into how the dopant affects the elastic properties of the host material.

Experimental Design and Workflow

A systematic approach is required to accurately quantify the effects of PCH5-BA doping. This involves careful preparation of the liquid crystal cells, followed by precise electro-optical measurements.

G cluster_prep Part 1: Cell & Mixture Preparation cluster_measurement Part 2: Electro-Optical Measurement cluster_analysis Part 3: Data Analysis A ITO Substrate Cleaning B Spin-Coat Polyimide Alignment Layer A->B C Baking & Curing B->C D Rubbing of Polyimide Layer C->D E Cell Assembly with Spacers D->E G Cell Filling via Capillary Action E->G F Prepare PCH5-BA/LC Mixtures (wt%) F->G H Mount Cell on Polarizing Microscope with Hot Stage G->H I Apply Variable AC Voltage H->I J Measure Transmitted Light Intensity I->J K Determine Threshold Voltage (Vth) J->K L Measure Response Time (τ_on, τ_off) J->L M Plot Transmittance vs. Voltage K->M O Tabulate Results vs. Dopant Concentration L->O N Calculate Splay Elastic Constant (K₁₁) M->N N->O

Figure 1: General workflow for the preparation, measurement, and analysis of PCH5-BA doped liquid crystal cells.

Materials and Equipment

3.1. Materials

Material Supplier Example Purpose
Nematic LC Host (e.g., 5CB) Merck, Chengzhi Yonghua Host medium for doping
PCH5-BA Dopant Various Chemical Suppliers Guest material to modify LC properties
ITO-Coated Glass Substrates Ossila, Kintec Transparent electrodes for applying electric field
Polyimide Alignment Layer (e.g., PI-2555) HD Microsystems Induces planar alignment of LC molecules
Glass Microsphere Spacers (e.g., 5 µm) Cospheric Defines the thickness of the liquid crystal layer
UV-Curable Epoxy Norland Optical Adhesives Seals the liquid crystal cell
Solvents (Acetone, Isopropanol) Sigma-Aldrich Cleaning of substrates

| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Solvent for polyimide |

3.2. Equipment

Equipment Purpose
Spin Coater Uniform application of the polyimide alignment layer
Hot Plate Baking and curing of the polyimide layer
Rubbing Machine (with velvet cloth) Creates microgrooves for homogenous LC alignment
UV Curing Lamp Cures the sealing epoxy
Polarizing Optical Microscope (POM) To observe LC textures and alignment quality
Function Generator Generates the AC driving waveform
Voltage Amplifier Amplifies the signal from the function generator
Photodiode Detector Measures the intensity of light transmitted through the cell
Digital Oscilloscope To record and analyze the photodiode signal

| Temperature Controller / Hot Stage | Precise temperature control during measurements |

Detailed Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Cells

Causality: The quality of the liquid crystal cell is paramount for obtaining reliable and reproducible data. A uniform planar alignment, free from defects, ensures that the measured electro-optical response is representative of the material's bulk properties and not an artifact of poor cell construction.

  • Substrate Cleaning: a. Sequentially sonicate ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates using a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove residual moisture.

  • Alignment Layer Deposition: a. Prepare a solution of polyimide alignment agent in NMP (concentration as per manufacturer's instructions). b. Using a spin coater, apply the polyimide solution to the ITO-coated side of the substrates. A typical two-step process is 500 rpm for 10s followed by 3000 rpm for 45s. This ensures a uniform thin film.

  • Curing and Rubbing: a. Soft-bake the coated substrates on a hotplate at 80°C for 10 minutes. b. Hard-bake the substrates in an oven at 180-200°C for 1 hour to fully cure the polyimide. c. Unidirectionally rub the cured polyimide surface with a velvet cloth-covered rubbing machine. This mechanical treatment creates microgrooves that direct the LC molecules to align parallel to the rubbing direction.

  • Cell Assembly: a. Disperse a small quantity of microsphere spacers onto the rubbed surface of one substrate. b. Apply UV-curable epoxy around the perimeter of the substrate, leaving two small gaps for filling. c. Place the second substrate on top, with its rubbing direction anti-parallel to the first. d. Gently press the substrates together and expose to a UV lamp to cure the epoxy, forming a cell with a precise gap defined by the spacers.

  • Mixture Preparation and Filling: a. Prepare several mixtures of PCH5-BA in the nematic host (e.g., 0.5, 1.0, 2.0 wt%). Ensure thorough mixing by heating the mixture to its isotropic phase and sonicating. b. Place a drop of the desired mixture at one of the openings of the empty cell on a hot stage heated to the mixture's isotropic temperature. c. The cell will fill via capillary action. Once filled, seal the openings with UV epoxy. d. Slowly cool the filled cell back to room temperature to ensure a well-aligned, defect-free nematic phase.

Protocol 2: Measurement of Threshold Voltage (Vth) and Splay Elastic Constant (K₁₁)

Self-Validation: The protocol relies on a well-established physical phenomenon, the Fréedericksz transition, which provides a distinct and measurable optical signature. The sharpness of this transition in the transmittance-voltage curve serves as an internal validation of good cell alignment.

  • Experimental Setup: a. Mount the LC cell on a hot stage fixed to the rotating stage of a polarizing optical microscope. b. Position the cell such that the rubbing direction is at a 45° angle to the axes of the crossed polarizers. This configuration yields maximum optical contrast.[12] c. Align the photodetector to measure the light transmitted through the eyepiece. d. Connect the function generator (outputting a 1 kHz square wave) through the amplifier to the ITO electrodes of the cell.[4] A square wave AC signal is used to prevent ion migration and charge screening effects that can occur with DC fields.[13]

  • Measurement Procedure: a. With zero voltage applied, the cell should exhibit maximum brightness (transmittance). b. Gradually increase the applied voltage in small increments (e.g., 0.02 V). c. Record the transmitted light intensity from the photodetector at each voltage step. d. A distinct drop in intensity will be observed as the voltage crosses the Fréedericksz threshold (Vth), indicating the onset of molecular reorientation.

  • Data Analysis: a. Plot the normalized transmitted intensity as a function of the applied voltage. b. The threshold voltage (Vth) is determined by extrapolating the linear portion of the rapidly decreasing intensity curve back to the initial maximum intensity level. c. Using the measured Vth and the known (or separately measured) dielectric anisotropy (Δε) of the mixture, calculate the splay elastic constant K₁₁ using the formula: K₁₁ = ε₀Δε(Vth/π)²

G cluster_setup Measurement Setup cluster_control Control Electronics HeNe He-Ne Laser (Light Source) P1 Polarizer HeNe->P1 LC_Cell LC Cell on Hot Stage @ 45° P1->LC_Cell P2 Analyzer (Crossed) LC_Cell->P2 PD Photodiode Detector P2->PD OSC Oscilloscope PD->OSC FG Function Generator (1 kHz Square Wave) AMP Voltage Amplifier FG->AMP AMP->LC_Cell AC Voltage

Figure 2: Schematic of the experimental setup for electro-optical measurements.[14][15][16]

Protocol 3: Measurement of Response Time (τ_on and τ_off)

Trustworthiness: This protocol measures the dynamic response directly from the optical signal. By defining the rise and decay times as the interval between 10% and 90% of the total intensity change, the measurement is standardized and less susceptible to noise at the baseline and saturation levels.[17]

  • Setup and Waveform: a. Use the same optical setup as for the Vth measurement. b. Set the function generator to output a low-frequency square wave (e.g., 1 Hz) that switches between 0 V and a driving voltage well above Vth (e.g., 5 V). c. Set the oscilloscope to trigger on the rising edge of the applied voltage signal.

  • Measurement Procedure: a. Apply the switching waveform to the LC cell. b. The oscilloscope will display the change in transmitted light intensity from the photodetector over time, corresponding to the LC molecules switching on and off. c. Capture and save the waveform.

  • Data Analysis: a. Decay Time (τ_off): Measure the time it takes for the optical signal to fall from 90% to 10% of its maximum intensity after the voltage is switched from 5 V to 0 V. b. Rise Time (τ_on): Measure the time it takes for the optical signal to rise from 10% to 90% of its maximum intensity after the voltage is switched from 0 V to 5 V. c. Repeat the measurement for each dopant concentration.

Data Presentation and Interpretation

The collected data should be organized to clearly show the relationship between the dopant concentration and the electro-optical properties.

Table 1: Electro-Optical Properties of PCH5-BA Doped 5CB at 25°C

PCH5-BA Conc. (wt%)Threshold Voltage (Vth) [V]Rise Time (τ_on) @ 5V [ms]Decay Time (τ_off) [ms]Splay Constant (K₁₁) [pN] (Calculated)
0 (Pure 5CB)1.5010.235.56.4
0.51.429.838.16.1
1.01.359.541.25.8
2.01.289.145.85.5

(Note: Data are hypothetical for illustrative purposes. K₁₁ calculation requires knowledge of Δε for each mixture.)

Interpretation of Trends:

  • A decrease in Threshold Voltage (Vth) with increasing PCH5-BA concentration, as shown in the hypothetical data, would be a desirable outcome for low-power applications. This could be attributed to a change in the dielectric anisotropy or a reduction in the splay elastic constant.[8][18]

  • A decrease in Rise Time (τ_on) is expected as it is inversely related to the square of the applied voltage.

  • An increase in Decay Time (τ_off) suggests that the rotational viscosity (γ₁) of the mixture is increasing. The larger, potentially dimerized, PCH5-BA molecules could increase the viscous drag within the host, causing the LC molecules to relax more slowly. This highlights a common trade-off in material design: improving one parameter (like Vth) may adversely affect another (like τ_off).

References

Application and Protocols for 4-(trans-4-Pentylcyclohexyl)benzoic acid in Guest-Host Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Host Molecules in Advanced Display Technology

Guest-Host Liquid Crystal Displays (GH-LCDs) represent a mature yet evolving technology renowned for their wide viewing angles, high brightness, and absence of polarizers, which simplifies their construction and enhances light efficiency.[1] The fundamental principle of a GH-LCD lies in the dissolution of a dichroic dye (the "guest") within a liquid crystal medium (the "host"). The orientation of the host liquid crystal molecules, controlled by an external electric field, dictates the orientation of the guest dye molecules. This alignment, in turn, modulates the absorption of ambient light, creating the desired contrast between light and dark states.[1]

4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA) is a key intermediate in the synthesis of high-performance liquid crystal materials. Its molecular architecture, featuring a cyclohexyl ring, a benzene ring, and a polar carboxylic acid group, provides the necessary structural characteristics for inducing and sustaining a nematic liquid crystal phase. This makes it, and liquid crystal mixtures derived from it, a compelling candidate for use as a host in GH-LCDs. The inherent optical anisotropy and dielectric properties of materials synthesized from PCH5BA are crucial for achieving the performance metrics required in modern displays. This document provides a comprehensive guide for researchers on the application of PCH5BA as a foundational component of the host material in GH-LCDs, complete with detailed experimental protocols.

Physicochemical Properties of the Host Precursor

A thorough understanding of the physical and chemical properties of the host material is paramount for the successful design and fabrication of a GH-LCD. While PCH5BA is often used as a precursor, its inherent properties are indicative of the performance of the final liquid crystal mixture.

PropertyValue/DescriptionSource(s)
Chemical Name This compound
CAS Number 65355-30-8
Molecular Formula C₁₈H₂₆O₂
Molecular Weight 274.40 g/mol
Phase Transition Exhibits nematic liquid crystal phase. The closely related 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) has a crystalline to nematic transition at 303 K (30°C) and a nematic to isotropic transition at 327.6 K (54.4°C). PCH5BA-based mixtures can be formulated to have a broad nematic range suitable for various applications.[2]
Key Structural Features Contains a rigid core of a cyclohexyl and a benzene ring, a flexible pentyl chain, and a polar carboxylic acid group. This combination of rigid and flexible moieties is characteristic of calamitic (rod-like) liquid crystals.

Principle of Operation: A Guest-Host System with a PCH5BA-based Nematic Host

The operation of a GH-LCD with a PCH5BA-based host relies on the alignment of dichroic dye molecules within the nematic liquid crystal matrix.

  • Voltage-OFF State: In the absence of an electric field, the liquid crystal director (the average direction of the long axes of the LC molecules) is aligned by the surface of the display cell, typically in a planar or homeotropic configuration. The dissolved dichroic dye molecules align with the liquid crystal host. In a planar alignment, the dye molecules are oriented to strongly absorb a specific polarization of incident light, resulting in a colored or dark appearance.

  • Voltage-ON State: When an electric field is applied across the liquid crystal layer, the host molecules reorient themselves parallel to the field. The guest dye molecules follow this reorientation. In this state, the long axes of the dye molecules are perpendicular to the direction of light propagation, leading to minimal light absorption and a transparent or light state.

Figure 1: Principle of a Guest-Host LCD with a PCH5BA-based host.

Experimental Protocols

Protocol 1: Preparation of the Guest-Host Mixture

The quality of the guest-host mixture is critical for the performance of the display. The dichroic dye must be sufficiently soluble in the liquid crystal host to provide adequate contrast, and the mixture must remain stable across the desired operating temperature range. Both azo and anthraquinone dyes are commonly used in guest-host displays.[3][4] Anthraquinone dyes are often favored for their superior stability.[4][5]

Materials:

  • This compound (PCH5BA) or a nematic liquid crystal mixture containing PCH5BA derivatives (e.g., from PhiChem HCCH).

  • Dichroic Dye (e.g., an anthraquinone-based dye with good solubility in non-polar hosts).[5]

  • High-purity solvent (e.g., chloroform or dichloromethane, HPLC grade).

  • Magnetic stirrer with heating capabilities.

  • Vacuum oven.

Procedure:

  • Dye and Host Preparation: Accurately weigh the desired amount of the PCH5BA-based liquid crystal host and the dichroic dye. A typical dye concentration is in the range of 0.5-2.0 wt%, but the optimal concentration should be determined experimentally to balance contrast and brightness.[6]

  • Dissolution: In a clean glass vial, dissolve both the host and the guest in a minimal amount of the chosen solvent.

  • Mixing: Gently stir the solution at a slightly elevated temperature (e.g., 40-50 °C) until the dye is completely dissolved and the solution is homogeneous.

  • Solvent Evaporation: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the liquid crystal mixture. A slow evaporation process is crucial to prevent the formation of dye aggregates.

  • Final Degassing: Once the solvent is fully evaporated, continue to heat the mixture under vacuum for several hours to remove any residual solvent and dissolved gases. The final guest-host mixture should be a clear, colored liquid at its nematic phase temperature.

Protocol 2: Fabrication of the Guest-Host LCD Cell

The fabrication of the display cell involves creating a thin, uniform layer of the guest-host mixture between two transparent conductive substrates.

G cluster_workflow GH-LCD Cell Fabrication Workflow A ITO Glass Substrate Cleaning B Polyimide Alignment Layer Coating A->B C Baking and Curing of Polyimide B->C D Rubbing of Alignment Layer C->D E Cell Assembly with Spacers D->E F Filling with Guest-Host Mixture E->F G Sealing of the Cell F->G

Figure 2: Workflow for the fabrication of a guest-host LCD cell.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates.

  • Polyimide alignment material (for planar or homeotropic alignment).

  • Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone).

  • Spinner for coating.

  • Hot plate and oven.

  • Rubbing machine with velvet cloth.

  • UV-curable sealant.

  • Spacers of a defined diameter (e.g., 5-10 µm).

  • UV light source.

  • Guest-Host mixture from Protocol 1.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating: Spin-coat a thin layer of the polyimide solution onto the ITO surface of each substrate. The spinning speed and time will determine the thickness of the layer and should be optimized according to the manufacturer's instructions.[7]

  • Baking and Curing: Bake the coated substrates on a hot plate to evaporate the solvent, followed by curing in an oven at a high temperature (typically 180-250 °C) to induce imidization. The exact temperature and duration will depend on the specific polyimide used.[7][8]

  • Rubbing: For planar alignment, gently rub the surface of the cured polyimide layer with a velvet cloth in a single direction. This process creates micro-grooves that align the liquid crystal molecules.[7]

  • Cell Assembly: Place spacers onto one of the substrates to define the cell gap. Apply a UV-curable sealant around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, and press gently to ensure a uniform cell gap.

  • Curing the Sealant: Expose the cell to a UV light source to cure the sealant, leaving a small opening for filling.

  • Filling the Cell: Heat the guest-host mixture to its isotropic phase and fill the cell via capillary action through the opening.

  • Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

Protocol 3: Electro-Optical Characterization

The performance of the fabricated GH-LCD cell is evaluated by measuring its key electro-optical properties.

Equipment:

  • Helium-Neon (He-Ne) laser or a white light source.

  • Function generator.

  • Voltage amplifier.

  • Photodiode detector or a spectrometer.

  • Oscilloscope.

  • Polarizers (optional, for checking alignment and dichroic ratio).

3.1. Contrast Ratio Measurement

The contrast ratio is the ratio of the light intensity transmitted through the cell in its bright state to that in its dark state.[9][10]

Procedure:

  • Setup: Place the GH-LCD cell in the light path between the light source and the photodetector.

  • Dark State Measurement (I_dark): With no voltage applied to the cell, measure the intensity of the transmitted light using the photodetector. This corresponds to the dark state.

  • Bright State Measurement (I_bright): Apply a square wave voltage (e.g., 1 kHz) to the cell. Increase the voltage until the transmitted light intensity saturates. This is the bright state. Measure the light intensity at this saturation voltage.

  • Calculation: The contrast ratio (CR) is calculated as: CR = I_bright / I_dark

3.2. Response Time Measurement

The response time is a measure of how quickly the display can switch between states. It is typically defined as the sum of the rise time (from dark to bright) and the fall time (from bright to dark).[11][12]

Procedure:

  • Setup: Use the same setup as for the contrast ratio measurement. Connect the output of the photodetector to an oscilloscope.

  • Rise Time (τ_rise): Apply a square wave voltage to the cell that switches it from 0V (dark state) to the saturation voltage (bright state). On the oscilloscope, measure the time it takes for the transmitted light intensity to rise from 10% to 90% of its final value. This is the rise time.

  • Fall Time (τ_fall): Switch the voltage from the saturation voltage back to 0V. Measure the time it takes for the transmitted light intensity to fall from 90% to 10% of its maximum value. This is the fall time.

  • Total Response Time: The total response time is the sum of the rise time and the fall time.

Expected Results and Data Presentation

The performance of a GH-LCD based on a PCH5BA host will depend on several factors, including the specific liquid crystal mixture, the choice and concentration of the dichroic dye, the cell gap, and the driving voltage. Below are expected ranges for key performance metrics.

ParameterTypical Value RangeFactors Influencing the Value
Contrast Ratio 5:1 to 15:1Dye concentration, dichroic ratio of the dye, cell gap, alignment quality.
Response Time (Total) 10 ms to 50 msViscosity of the liquid crystal host, cell gap, driving voltage.[13]
Driving Voltage 5 V to 15 VDielectric anisotropy of the host, cell gap.

Troubleshooting and Field-Proven Insights

  • Low Contrast Ratio: This can be due to insufficient dye concentration, poor dye solubility leading to aggregation, or a low dichroic ratio of the chosen dye. Ensure the guest-host mixture is well-prepared and consider screening different dyes.

  • Slow Response Time: High viscosity of the liquid crystal host is a primary cause. The response time is proportional to the square of the cell gap, so reducing the cell gap can significantly improve speed.[13]

  • Poor Alignment: Defects in the alignment layer, such as scratches from rubbing or improper curing of the polyimide, can lead to non-uniform switching. Careful preparation of the alignment layers is crucial.

Conclusion

This compound and its derivatives are promising host materials for guest-host liquid crystal displays due to their favorable liquid crystalline properties. By following the detailed protocols outlined in this application note, researchers can successfully fabricate and characterize GH-LCDs with good performance characteristics. The versatility of the PCH5BA molecular structure allows for the formulation of liquid crystal mixtures with tailored properties, opening avenues for the development of next-generation display technologies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(trans-4-pentylcyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this liquid crystal intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Introduction: The Importance of Purity

This compound is a critical intermediate in the synthesis of high-performance liquid crystal materials and polymers.[1][2] Its molecular structure, featuring a cyclohexyl ring, a benzene ring, and a polar carboxylic acid group, imparts the unique properties necessary for these applications.[1][2] The purity of this intermediate is paramount, as even trace impurities can significantly impact the optical and dielectric properties of the final liquid crystal displays.[2] This guide provides practical, field-proven methods to achieve the high purity required for demanding applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized via a Grignard reaction, you might find biphenyl-type by-products. Oxidation of the pentyl group can also lead to small amounts of related oxygenated impurities. The cis-isomer of the pentylcyclohexyl group is another common process-related impurity.

Q2: Which purification method is generally most effective for this compound?

A2: A combination of methods is often ideal. Acid-base extraction is highly effective for separating the acidic product from neutral and basic impurities.[3][4][5][6] This is typically followed by recrystallization to remove closely related impurities and achieve high crystalline purity.[7][8][9] For very demanding applications requiring the removal of isomeric impurities, column chromatography may be necessary.[10]

Q3: What is the expected melting point of pure this compound?

A3: While the exact melting point can vary slightly based on analytical technique and residual solvent, a sharp melting point is a key indicator of purity. A broad melting range suggests the presence of impurities. The purity of benzoic acid, a related compound, is often assessed by its melting point, with impurities causing a depression and broadening of the melting range.[11]

Troubleshooting Guides

Guide 1: Acid-Base Extraction Issues
Problem: Low recovery of the product after acidification.
  • Possible Cause 1: Incomplete protonation. The pH of the aqueous solution was not lowered sufficiently to fully protonate the carboxylate salt and cause it to precipitate.

    • Solution: Ensure the pH is at least 2-3 units below the pKa of the carboxylic acid.[7] Use a pH meter or pH paper to confirm that the solution is strongly acidic (pH 1-2). Add the acid slowly and with vigorous stirring to ensure complete mixing.

  • Possible Cause 2: Product is partially soluble in the aqueous medium. Even in its protonated form, the acid may have some slight solubility in the aqueous/organic mixture, especially if organic solvents with some water miscibility were used.

    • Solution: After acidification, cool the mixture in an ice bath to minimize solubility.[6] If a significant amount of product is still suspected to be in the aqueous layer, it can be back-extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[6][7]

Problem: The precipitated product is oily or sticky, not a crystalline solid.
  • Possible Cause: "Oiling out." This occurs when the solid melts in the solvent before it dissolves. This can happen if the acidification process generates significant heat.

    • Solution: Perform the acidification step in an ice bath to control the temperature.[6] Add the acid dropwise to prevent a rapid temperature increase. If oiling out still occurs, you can try to redissolve the oily product in a suitable organic solvent and then remove the solvent under reduced pressure to obtain a solid, which can then be recrystallized.

Guide 2: Recrystallization Challenges
Problem: The compound does not crystallize upon cooling.
  • Possible Cause 1: Too much solvent was used. The solution is not supersaturated, and therefore, the solute will not precipitate.

    • Solution: Gently heat the solution to evaporate some of the solvent until you observe the formation of solid particles. Then, allow it to cool slowly.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of a supersaturated solution without crystal nucleation.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass over the flask opening.[9][12] If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[9]

Problem: The recrystallized product has a low melting point or a broad melting range.
  • Possible Cause: Impurities are co-crystallizing with the product. This can happen if the chosen recrystallization solvent does not sufficiently differentiate between the product and the impurities in terms of solubility.

    • Solution: A different recrystallization solvent or a solvent pair may be necessary.[7] For example, a mixture of ethanol and water can be effective.[7] The ideal solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[13]

Solvent SystemSuitability for this compoundRationale
Ethanol/Water GoodThe compound is soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling.
Heptane/Ethyl Acetate GoodThe compound has good solubility in hot ethyl acetate and poor solubility in heptane. A mixture can be optimized for effective recrystallization.
Toluene FairCan be used, but may have higher solubility at room temperature, leading to lower recovery.[7]
Water PoorDue to the nonpolar pentylcyclohexyl group, the compound has very low solubility in water even when hot, similar to benzoic acid's limited solubility in cold water.[14]
Experimental Protocols
Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate.[4][5] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be set aside.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 3 M hydrochloric acid, with stirring until the solution is strongly acidic (pH 1-2).[4] The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair from the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Starting Material cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_end Final Product Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with Aq. Base Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Neutral Impurities Neutral Impurities Separate->Neutral Impurities Filter1 Filter and Dry Acidify->Filter1 Redissolve Redissolve in Hot Solvent Filter1->Redissolve Cool Cool Slowly Redissolve->Cool Filter2 Filter and Dry Cool->Filter2 Pure Pure Product Filter2->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Purity after Recrystallization CheckMeltingPoint Broad Melting Point? Start->CheckMeltingPoint CheckSolvent Improper Solvent Choice? CheckMeltingPoint->CheckSolvent Yes CheckCooling Cooling Too Rapid? CheckMeltingPoint->CheckCooling No ChangeSolvent Select New Solvent/Pair CheckSolvent->ChangeSolvent Yes RedoRecrystallization Repeat Recrystallization CheckSolvent->RedoRecrystallization No ChangeSolvent->RedoRecrystallization SlowCooling Ensure Slow Cooling CheckCooling->SlowCooling Yes ConsiderChromatography Consider Column Chromatography for Isomers CheckCooling->ConsiderChromatography No SlowCooling->RedoRecrystallization

Caption: Decision tree for troubleshooting low purity after recrystallization.

References

Technical Support Center: Enhancing the Solubility of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(trans-4-Pentylcyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this hydrophobic carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Understanding the Challenge: Physicochemical Properties

This compound is a molecule characterized by a significant hydrophobic moiety, consisting of a pentylcyclohexyl group and a benzene ring, attached to a polar carboxylic acid group. This amphiphilic nature, with a high predicted LogP of approximately 5.24, dictates its poor aqueous solubility.[1] Its primary applications are in the synthesis of liquid crystals and advanced polymers, where its solubility in organic media is often a critical factor.[2]

PropertyValueSource
Molecular FormulaC₁₈H₂₆O₂--INVALID-LINK--
Molecular Weight274.40 g/mol --INVALID-LINK--
Calculated LogP5.2389--INVALID-LINK--
H-Bond Donors1--INVALID-LINK--
H-Bond Acceptors1--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in aqueous solutions?

Your compound's structure is the primary reason for its low aqueous solubility. The large, nonpolar pentylcyclohexyl and phenyl groups dominate the molecule's character, making it highly hydrophobic. While the carboxylic acid group can ionize and interact with water, the energetic cost of solvating the large hydrophobic portion is unfavorable.

Q2: What are the primary strategies to improve the solubility of this compound?

There are three main avenues to explore, which can be used alone or in combination:

  • Chemical Modification: Altering the molecule itself, primarily through salt formation or cocrystallization.

  • Physical Modification: Changing the solid-state properties of the compound, for example, by creating an amorphous solid dispersion.

  • Formulation-Based Approaches: Utilizing excipients like co-solvents, surfactants, and cyclodextrins to enhance solubility in a given solvent system.

Q3: Should I start with chemical or physical modification?

The choice depends on your experimental goals. If you need a stable, crystalline solid with improved aqueous dissolution, salt formation or cocrystallization are excellent starting points. If you are aiming for a significant increase in apparent solubility and can manage a potentially less stable amorphous form, then amorphous solid dispersions are a powerful option.

Troubleshooting and In-depth Guides

Guide 1: Solubility Enhancement through Salt Formation

The Principle: Converting the carboxylic acid to a salt by reacting it with a base can dramatically increase its aqueous solubility. The resulting ionic interactions with water are much more favorable than those of the neutral, hydrophobic molecule.

When to Use This Method: This is often the first-line approach for ionizable compounds as it can provide a stable, crystalline material with improved solubility and dissolution rates.

IssueProbable Cause(s)Recommended Solution(s)
No salt formation or low yield - Insufficient pKa difference between the acid and base.- Inappropriate solvent selection.- Steric hindrance around the carboxylic acid group.- Select a stronger base. A pKa difference of at least 2-3 units is recommended for stable salt formation.[3]- Use a solvent system where both the free acid and the base have some solubility, but the resulting salt is less soluble to encourage precipitation.- Consider less sterically hindered bases.
Formation of an oil or amorphous precipitate - The salt is highly soluble in the chosen solvent.- The salt has a low melting point or is hygroscopic.- Try a less polar solvent or a mixture of solvents to induce crystallization.- Employ anti-solvent addition to precipitate the salt.- Dry the resulting solid under vacuum to remove residual solvent and moisture.
Salt disproportionation (reverts to free acid) - The salt is unstable in the presence of moisture or acidic conditions.- The salt has a high solubility product (Ksp).- Store the salt under anhydrous conditions.- For aqueous formulations, ensure the pH is maintained well above the pKa of the carboxylic acid.- Select a counterion that forms a more stable crystal lattice.
  • Counterion Selection:

    • Choose a range of pharmaceutically acceptable bases with varying pKa values and structures.

    • Recommended starting counterions: Sodium hydroxide, potassium hydroxide, tromethamine, L-arginine, and smaller amines like butylamine or cyclohexylamine.[4][5]

  • Solvent Selection:

    • Select a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Experimental Procedure (Small-Scale Screening):

    • Dissolve a known amount of this compound in a minimal amount of the chosen solvent with gentle heating.

    • In a separate vial, dissolve an equimolar amount of the selected base in the same solvent.

    • Mix the two solutions at room temperature or slightly elevated temperature.

    • Allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • If no precipitate forms, try slow evaporation of the solvent or adding an anti-solvent (e.g., heptane or diethyl ether).

    • Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the solid using techniques like XRPD, DSC, and FTIR to confirm salt formation.

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_analysis Analysis Acid Dissolve Acid in Solvent Mix Mix Solutions Acid->Mix Base Dissolve Base in Solvent Base->Mix Cool Cool & Induce Crystallization Mix->Cool Isolate Isolate & Dry Solid Cool->Isolate Characterize Characterize Solid (XRPD, DSC) Isolate->Characterize

Workflow for Salt Screening
Guide 2: Enhancing Solubility with Cocrystals

The Principle: Cocrystallization involves combining the target compound with a neutral "coformer" in a specific stoichiometric ratio to form a new crystalline solid.[6] The resulting cocrystal can have significantly different physicochemical properties, including solubility and dissolution rate, compared to the parent compound.[6]

When to Use This Method: This is a powerful technique when salt formation is not feasible (e.g., for non-ionizable compounds) or when a crystalline solid with tailored properties is desired. For carboxylic acids, it offers an alternative to salt formation, particularly when the pKa difference with a potential counterion is small (ΔpKa < 1).[7]

IssueProbable Cause(s)Recommended Solution(s)
No cocrystal formation - Poor choice of coformer (incompatible hydrogen bonding motifs).- Unfavorable thermodynamics.- Inappropriate solvent or method.- Select coformers with complementary functional groups that can form robust hydrogen bonds with the carboxylic acid dimer or the carboxylic acid monomer (e.g., amides, other carboxylic acids, pyridines).[6][8]- Use computational screening or consult the Cambridge Structural Database (CSD) for guidance on suitable coformers.[6]- Try different preparation methods such as liquid-assisted grinding or slurry conversion.[7]
Formation of a physical mixture - The individual components are much less soluble than the cocrystal and precipitate first.- Grinding is not energetic enough.- Use a solvent where both components have reasonable solubility.- In grinding experiments, add a small amount of a suitable solvent (liquid-assisted grinding).- Increase grinding time or energy.
Cocrystal is unstable and converts back - The cocrystal is a metastable form.- Presence of a more stable polymorph of the cocrystal.- Store the cocrystal in a low-humidity environment.- Conduct a polymorph screen of the cocrystal itself.- Analyze the phase diagram to understand the stability regions.
  • Coformer Selection:

    • Choose generally recognized as safe (GRAS) coformers with functional groups that can form hydrogen bonds with carboxylic acids.

    • Recommended starting coformers: Nicotinamide, isonicotinamide, succinic acid, adipic acid, and other dicarboxylic acids.[6][8]

  • Screening Methods:

    • Slurry Conversion:

      • Add an excess of a 1:1 molar mixture of your compound and the coformer to a small amount of solvent in a vial.

      • Agitate the slurry at room temperature for 24-48 hours.

      • Isolate the solid by filtration and analyze by XRPD.

    • Liquid-Assisted Grinding (LAG):

      • Place a 1:1 molar mixture of your compound and the coformer in a ball mill or mortar and pestle.

      • Add a few drops of a solvent (e.g., acetonitrile, ethanol).

      • Grind for 30-60 minutes.

      • Analyze the resulting solid by XRPD.

    • Solvent Evaporation:

      • Dissolve both your compound and the coformer in a common solvent.

      • Allow the solvent to evaporate slowly at room temperature.

      • Analyze any resulting crystals.

Cocrystal_Screening_Workflow cluster_input Inputs cluster_methods Screening Methods cluster_output Analysis API Your Compound Slurry Slurry Conversion API->Slurry LAG Liquid-Assisted Grinding API->LAG Evaporation Solvent Evaporation API->Evaporation Coformer Select Coformers Coformer->Slurry Coformer->LAG Coformer->Evaporation Analysis Characterize Solid (XRPD, DSC) Slurry->Analysis LAG->Analysis Evaporation->Analysis

Methods for Cocrystal Screening
Guide 3: Amorphous Solid Dispersions (ASDs) for Maximum Solubility Enhancement

The Principle: By dispersing the compound at a molecular level within a polymer matrix, it can be stabilized in a high-energy amorphous state.[9] This amorphous form lacks a crystal lattice, which means less energy is required for dissolution, often leading to a "spring and parachute" effect where a supersaturated solution is temporarily achieved.[10]

When to Use This Method: This is an excellent choice for achieving the highest apparent solubility, especially for preclinical studies or when other methods have failed. However, it requires careful formulation to ensure the physical stability of the amorphous state.

IssueProbable Cause(s)Recommended Solution(s)
Drug recrystallization during storage - High drug loading.- Polymer is not a good stabilizer for the drug.- Absorption of moisture.- Reduce the drug loading.- Select a polymer with strong hydrogen bonding interactions with the carboxylic acid group (e.g., PVP, HPMCAS).[[“]][12]- Store the ASD in a desiccated environment and consider using less hygroscopic polymers.[[“]]
Phase separation - Poor miscibility between the drug and the polymer.- Choose a polymer with a similar Hansen solubility parameter to your compound.[6]- Reduce the drug loading to be below the solubility of the drug in the polymer.- Use a manufacturing method that provides rapid quenching, such as spray drying.
Poor dissolution performance - The polymer is too hydrophobic and does not release the drug.- The drug precipitates out of the supersaturated solution too quickly.- Use a more hydrophilic polymer or a blend of polymers.- Include a precipitation inhibitor in the formulation or dissolution medium.- Optimize the drug-to-polymer ratio.
  • Polymer Selection:

    • Choose polymers that are known to be good stabilizers for amorphous drugs and have good solvent compatibility.

    • Recommended starting polymers: Polyvinylpyrrolidone (PVP K30), copovidone (PVP VA64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[[“]][12]

  • Solvent Selection:

    • Find a common solvent that dissolves both your compound and the chosen polymer. Dichloromethane, methanol, or a mixture of the two are good starting points.

  • Spray Drying Parameters:

    • Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to avoid drug/polymer degradation.

    • Feed Rate: Should be adjusted to maintain a stable outlet temperature.

    • Atomization Gas Flow: High enough to ensure the formation of fine droplets.

  • Experimental Procedure:

    • Prepare a solution containing your compound and the polymer at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Set the spray dryer to the desired parameters.

    • Pump the feed solution through the nozzle.

    • The solvent rapidly evaporates, forming solid particles of the ASD, which are then collected.

    • Characterize the resulting powder by XRPD to confirm its amorphous nature and by DSC to determine the glass transition temperature (Tg).

ASD_Spray_Drying_Workflow cluster_prep Preparation cluster_process Spray Drying cluster_analysis Analysis Solution Prepare Drug-Polymer Solution SprayDry Atomize and Dry Solution->SprayDry Collect Collect Particles SprayDry->Collect Characterize Characterize Powder (XRPD, DSC) Collect->Characterize

Amorphous Solid Dispersion Preparation via Spray Drying

References

Technical Support Center: Optimizing 4-(trans-4-Pentylcyclohexyl)benzoic Acid Concentration in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the concentration of 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5-BA) in your liquid crystal (LC) mixtures. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of formulating high-performance liquid crystal materials.

Introduction to this compound (PCH5-BA)

This compound is a crucial intermediate in the synthesis of advanced liquid crystal materials.[1] Its molecular structure, featuring a rigid core of cyclohexyl and benzene rings coupled with a polar carboxylic acid group, imparts unique mesogenic properties.[1] The carboxylic acid group is particularly significant as it allows for the formation of hydrogen bonds, which can influence the phase behavior and stability of liquid crystal mixtures.[2] PCH5-BA is often used to modify the dielectric anisotropy, enhance thermal stability, and control the alignment of liquid crystal phases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PCH5-BA in a liquid crystal mixture?

A1: PCH5-BA primarily acts as a dopant or a component in a liquid crystal mixture to modify its physical properties. Its key roles include:

  • Influencing Phase Behavior: The hydrogen bonding capability of the carboxylic acid group can introduce or stabilize certain mesophases, such as nematic or smectic phases.[2]

  • Modifying Dielectric Anisotropy: The polar nature of PCH5-BA can alter the overall dielectric anisotropy of the mixture, which is a critical parameter for display applications.[1]

  • Improving Thermal Stability: The rigid molecular structure of PCH5-BA can enhance the thermal stability of the liquid crystal mixture.

  • Controlling Alignment: PCH5-BA can influence the alignment of the liquid crystal molecules on a substrate, which is crucial for the performance of liquid crystal devices.[3][4]

Q2: What are the typical concentration ranges for PCH5-BA in a liquid crystal mixture?

A2: The optimal concentration of PCH5-BA is highly dependent on the specific host liquid crystal and the desired properties of the final mixture. Generally, it is used in concentrations ranging from a few weight percent up to 20% or more. It is crucial to determine the optimal concentration experimentally for each specific system.

Q3: What are the main challenges when working with PCH5-BA?

A3: The main challenges include:

  • Solubility Issues: PCH5-BA can have limited solubility in some liquid crystal hosts, leading to phase separation or crystallization.

  • Phase Behavior Disruption: While it can stabilize desired phases, incorrect concentrations can also induce undesired phase transitions or suppress the liquid crystal phase entirely.

  • Unpredictable Effects on Electro-Optical Properties: The impact of PCH5-BA on properties like threshold voltage and response time needs to be carefully characterized.

Troubleshooting Guide

Issue 1: Phase Separation or Crystallization After Mixing

Q: I've added PCH5-BA to my nematic host, and I'm observing phase separation or the formation of solid crystals, especially at lower temperatures. What's happening and how can I fix it?

A: This is a classic solubility problem. The intermolecular hydrogen bonds between PCH5-BA molecules can be stronger than their interaction with the host liquid crystal, leading to aggregation and crystallization.

Troubleshooting Steps:

  • Verify Solubility Limit: Systematically prepare a series of mixtures with varying, low concentrations of PCH5-BA (e.g., 0.5%, 1%, 2%, 5% by weight). Observe them under a polarizing optical microscope (POM) over the desired operating temperature range to determine the empirical solubility limit.

  • Increase Mixing Temperature: Gently heat the mixture above the clearing point of the host liquid crystal while stirring. This can help dissolve the PCH5-BA more effectively. Ensure you do not exceed the degradation temperature of any component.

  • Use a Co-solvent or a Different Host: If solubility remains an issue, consider using a small amount of a co-solvent that is miscible with the liquid crystal and can dissolve PCH5-BA. Alternatively, switching to a host with a chemical structure more compatible with PCH5-BA might be necessary.

  • Sonication: After mixing, sonicate the mixture in a heated bath to break up any small aggregates and promote a homogeneous solution.[5]

Issue 2: Unexpected Shift in Nematic-to-Isotropic Transition Temperature (TNI)

Q: After adding PCH5-BA, the clearing point (TNI) of my mixture has significantly decreased (or increased) more than I anticipated. How can I predict and control this?

A: The addition of a dopant like PCH5-BA will almost always alter the phase transition temperatures of the host. The direction and magnitude of this shift depend on the molecular compatibility and the disruption of the host's molecular ordering.

Troubleshooting Workflow:

G cluster_0 Troubleshooting T_NI Shift A Observe Unexpected T_NI Shift B Is the shift a decrease or increase? A->B C Decrease in T_NI B->C Decrease D Increase in T_NI B->D Increase E Indicates disruption of host's nematic order. PCH5-BA may be acting as an impurity. C->E F Suggests PCH5-BA is well-integrated and may be forming co-crystals or stabilizing the nematic phase. D->F G Systematically vary concentration and measure T_NI for each mixture using DSC. E->G F->G H Plot T_NI vs. Concentration to establish a trend. G->H I Adjust concentration based on the plot to achieve the target T_NI. H->I J Consider a different host if the desired T_NI cannot be reached without compromising other properties. I->J If still not optimal G cluster_1 General Troubleshooting Logic A Problem Observed in LC Mixture B Identify Symptoms: - Phase Separation - T_NI Shift - Poor Alignment - Δε Change A->B C Hypothesize Cause: - Solubility Limit Exceeded - Disruption of Host Order - Surface Interactions - Dimerization B->C D Select Appropriate Characterization Technique: - POM - DSC - Dielectric Spectroscopy C->D E Formulate and Test Solution: - Adjust Concentration - Modify Processing - Change Materials D->E F Validate Solution E->F

References

Technical Support Center: Stability of 4-(trans-4-Pentylcyclohexyl)benzoic Acid Under UV Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCHBA) in applications involving exposure to ultraviolet (UV) radiation. As a key intermediate in the synthesis of liquid crystals and other advanced materials, understanding its photostability is critical for experimental reproducibility and the integrity of final products.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research and development.

I. Understanding the Photochemical Profile of PCHBA

This compound possesses a molecular structure with both a cyclohexyl ring and a benzene ring, terminating in a carboxylic acid group. While the cyclohexyl group generally imparts greater stability compared to purely aromatic liquid crystal precursors, the benzoic acid moiety contains a chromophore that can absorb UV radiation. This absorption can initiate photochemical reactions, leading to the degradation of the molecule. The stability of PCHBA under UV light is a crucial factor, as degradation can significantly impact the performance characteristics of liquid crystal displays, such as clarity and response times.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the UV stability of PCHBA.

Q1: What are the initial signs of PCHBA degradation after UV exposure?

A1: The first indications of degradation are often subtle changes in the physical and spectral properties of your sample. You might observe:

  • Discoloration: A slight yellowing of a previously colorless solution or solid sample.

  • Changes in UV-Vis Spectrum: A decrease in the primary absorbance peak of PCHBA, accompanied by the appearance of new peaks or shoulders at different wavelengths, suggesting the formation of degradation products.

  • Alterations in Liquid Crystal Properties: If PCHBA is part of a liquid crystal mixture, you may notice shifts in phase transition temperatures or a decline in the clearing point.

  • Reduced Performance in Final Application: For instance, in a liquid crystal display, this could manifest as altered electro-optical properties.

Q2: What is the likely mechanism of PCHBA degradation under UV light?

A2: While specific studies on PCHBA are limited, the degradation mechanism can be inferred from the photochemistry of similar molecules like other p-alkylbenzoic acids and cyclohexyl derivatives. The process likely involves:

  • Photoexcitation: The benzoic acid portion of the molecule absorbs UV photons, promoting it to an excited electronic state.

  • Radical Formation: In the excited state, the molecule can undergo bond cleavage. A probable pathway is the homolytic cleavage of the C-H bond at the cyclohexyl ring or within the pentyl chain, or even decarboxylation of the carboxylic acid group, leading to the formation of free radicals. Studies on para-aminobenzoic acid have shown that UV irradiation can lead to the loss of a hydrogen atom, forming a radical species.

  • Propagation and Termination: These highly reactive radicals can then participate in a cascade of secondary reactions, including oxidation (if oxygen is present), dimerization, or reaction with other molecules in the system, leading to a variety of degradation products.

Q3: What are the potential degradation products of PCHBA?

A3: Based on the proposed mechanism, a range of byproducts could be formed. These may include:

  • Oxidation Products: If oxygen is present, hydroxylated or carbonylated derivatives of the cyclohexyl or phenyl ring can be formed.

  • Decarboxylation Products: Loss of the carboxylic acid group would result in pentylcyclohexylbenzene.

  • Ring-Opening Products: High-energy UV radiation could potentially lead to the opening of the cyclohexyl or even the benzene ring, though this is generally less common under typical experimental UV exposure conditions.

  • Cross-linked or Dimerized Products: Radicals can combine to form larger molecules, which might present as insoluble impurities.

Q4: How can I minimize the degradation of PCHBA during my experiments?

A4: To mitigate UV-induced degradation, consider the following preventative measures:

  • Wavelength Control: If your application allows, use a UV source with a wavelength outside the main absorption band of PCHBA.

  • Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce photo-oxidative degradation pathways.

  • UV Absorbers: The addition of a compatible UV absorber to your formulation can help protect PCHBA by preferentially absorbing the harmful radiation.

  • Light-Resistant Packaging: Store PCHBA and its formulations in amber vials or other containers that block UV light. The International Council for Harmonisation (ICH) Q1B guideline for photostability testing recommends standardized light sources and exposure conditions for evaluating the intrinsic photostability of substances.[3]

  • Minimize Exposure Time: Limit the duration of UV exposure to the minimum required for your experimental protocol.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with PCHBA in your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected yellowing of the sample after UV exposure. Photo-oxidation or formation of conjugated degradation products.1. Confirm the identity of the colored species using analytical techniques (see Section IV).2. Repeat the experiment under an inert atmosphere.3. Incorporate a UV absorber if compatible with your system.
Inconsistent results in experiments involving UV-curing or polymerization. Degradation of PCHBA is interfering with the desired reaction.1. Analyze the purity of your PCHBA before and after UV exposure using HPLC.2. Evaluate the impact of different UV intensities and exposure times on the reaction outcome.3. Consider using a photoinitiator that absorbs at a wavelength where PCHBA has minimal absorbance.
Appearance of insoluble particles in solution after UV irradiation. Formation of high molecular weight byproducts through radical cross-linking.1. Attempt to isolate and characterize the insoluble material.2. Lower the concentration of PCHBA to reduce the likelihood of intermolecular reactions.3. Degas the solvent prior to the experiment to remove dissolved oxygen.
Shift in the clearing point of a liquid crystal mixture containing PCHBA. Change in the molecular composition of the mixture due to PCHBA degradation.1. Use analytical techniques to identify and quantify the degradation products.2. Reformulate the mixture with a more photostable acid component if possible.3. Incorporate a stabilizer in the liquid crystal mixture.

IV. Experimental Protocols for Stability Assessment

To systematically investigate the stability of PCHBA, the following experimental workflows are recommended.

Protocol 1: Basic Photostability Assessment

This protocol provides a straightforward method to determine if PCHBA is degrading under your specific UV conditions.

Objective: To qualitatively and quantitatively assess the degradation of PCHBA upon UV exposure.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • UV lamp with controlled intensity and wavelength output

Procedure:

  • Sample Preparation: Prepare a stock solution of PCHBA in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis:

    • Record the UV-Vis spectrum of the solution from 200-400 nm.

    • Analyze the solution using HPLC to obtain a chromatogram representing the pure compound.

  • UV Exposure:

    • Place a known volume of the solution in a quartz cuvette.

    • Expose the sample to the UV source for a defined period. It is advisable to run a time-course experiment with multiple exposure durations (e.g., 0, 1, 2, 4, 8 hours).

    • Maintain a control sample in the dark at the same temperature.

  • Post-Exposure Analysis:

    • At each time point, record the UV-Vis spectrum of the exposed sample.

    • Analyze the exposed sample by HPLC.

  • Data Analysis:

    • Compare the UV-Vis spectra of the exposed samples to the initial spectrum. Look for changes in absorbance and the appearance of new peaks.

    • Compare the HPLC chromatograms. The appearance of new peaks indicates the formation of degradation products. Quantify the decrease in the PCHBA peak area to determine the extent of degradation.

Protocol 2: Identification of Degradation Products

For a more in-depth investigation, identifying the degradation products is crucial.

Objective: To identify the chemical structures of the major degradation products of PCHBA.

Materials:

  • Degraded PCHBA sample from Protocol 1

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (if volatile products are expected)

Procedure:

  • LC-MS Analysis:

    • Inject the degraded sample into the LC-MS system.

    • The liquid chromatogram will separate the different components.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments for each component.

  • GC-MS Analysis (Optional):

    • If volatile or semi-volatile degradation products are suspected, derivatize the sample (e.g., by silylation of the carboxylic acid) and analyze by GC-MS.

  • Structure Elucidation:

    • Use the mass spectral data to propose chemical structures for the degradation products. Compare the fragmentation patterns with known compounds or use spectral libraries for identification.

V. Visualizing Degradation and Experimental Workflows

To aid in understanding the potential degradation pathways and the experimental procedures, the following diagrams are provided.

G cluster_0 Proposed Photodegradation Pathway of PCHBA PCHBA This compound (PCHBA) Excited Excited State PCHBA* PCHBA->Excited UV Photon (hν) Radicals Free Radicals (e.g., Alkyl, Cyclohexyl, Benzoic Radicals) Excited->Radicals Bond Cleavage Oxygen Oxygen (O2) Radicals->Oxygen Products Degradation Products (Oxidized species, Dimers, Decarboxylated products) Radicals->Products Oxygen->Products Oxidation

Caption: A simplified proposed pathway for the photodegradation of PCHBA under UV irradiation.

G cluster_1 Workflow for PCHBA Photostability Assessment A Prepare PCHBA Solution B Initial Analysis (UV-Vis, HPLC) A->B C UV Exposure (Time-course) B->C D Post-Exposure Analysis (UV-Vis, HPLC) C->D E Data Comparison and Degradation Quantification D->E F Product Identification (LC-MS, GC-MS) E->F If degradation is observed

Caption: Experimental workflow for assessing the photostability of PCHBA.

VI. Concluding Remarks

The stability of this compound under UV irradiation is a critical consideration for its successful application in research and industry. While PCHBA is a valuable building block, its susceptibility to photodegradation necessitates careful handling and a thorough understanding of its photochemical behavior. By employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can proactively address stability issues, ensuring the reliability and accuracy of their results. For further in-depth analysis, coupling analytical techniques like liquid chromatography with mass spectrometry is highly recommended for the definitive identification of degradation products.[4][5]

References

common side reactions in the synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-pentylcyclohexyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this important liquid crystal intermediate.[1] Instead of a rigid protocol, we present a series of troubleshooting guides and frequently asked questions (FAQs) that address common challenges encountered during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Overview of a Common Synthetic Pathway

The synthesis of this compound is a multi-step process fraught with potential side reactions and purification challenges. A common and logical laboratory-scale approach involves the carboxylation of a Grignard reagent derived from a 4-pentylcyclohexyl halide. This guide will focus on troubleshooting issues arising from this general pathway.

G cluster_0 Precursor Synthesis cluster_1 Grignard Reaction & Carboxylation cluster_2 Purification A 4-Pentylcyclohexanol (cis/trans mixture) B 4-Pentylcyclohexyl Halide (e.g., Bromide) A->B Halogenation (e.g., PBr3) SR1 Alkene Formation (Elimination) A->SR1 C Grignard Reagent (R-MgBr) B->C Mg, Ether SR2 Wurtz Coupling (R-R Dimer) B->SR2 D Carboxylation (with CO2) C->D E Crude Product (Acid Salt) D->E Acid Workup SR3 Ketone/Alcohol Byproducts D->SR3 F Final Product 4-(trans-4-Pentylcyclohexyl) benzoic acid E->F Recrystallization SR4 Cis-Isomer Impurity F->SR4 Persistent Impurity caption Fig 1. Synthetic workflow with key side-reaction points.

Caption: Fig 1. A common synthetic workflow for this compound, highlighting stages where critical side reactions can occur.

Part 1: Troubleshooting Stereochemistry - The Cis/Trans Isomer Problem

The functionality of this molecule in liquid crystal applications is critically dependent on its linear, rigid structure, which is conferred by the trans configuration.[2] Controlling and purifying the desired stereoisomer is often the primary challenge.

❓ Question: My final product analysis (NMR, GC-MS) shows a significant percentage of the cis isomer. How can I increase the proportion of the trans isomer?

Answer: This is a very common issue. The presence of the cis isomer can arise from the stereochemistry of your starting materials or from a lack of equilibration during the synthesis. The trans isomer, where both substituents on the cyclohexane ring can occupy equatorial positions, is the thermodynamically more stable conformation.[3] You can leverage this fact to your advantage.

Root Causes & Solutions:

  • Starting Material Purity: The initial 4-pentylcyclohexanol, often synthesized by the hydrogenation of 4-pentylphenol, is typically a mixture of cis and trans isomers.[4] Starting with a higher trans ratio is ideal, but not always practical.

  • Lack of Equilibration: Certain reaction conditions can promote the isomerization of the less stable cis isomer to the more stable trans form. If your reaction conditions are too mild or kinetically controlled, you may simply be preserving the initial isomer ratio.

Troubleshooting Protocol: Acid-Catalyzed Isomerization

If your final product is a mix of isomers, you can perform an acid-catalyzed equilibration to enrich the trans isomer before final purification.

Methodology:

  • Dissolve the isomeric mixture of 4-(4-pentylcyclohexyl)benzoic acid in an inert, high-boiling solvent like toluene or xylene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Heat the mixture to reflux for several hours (e.g., 4-12 hours), monitoring the isomer ratio periodically by taking aliquots for GC analysis.

  • Once equilibrium is reached (the trans:cis ratio is maximized and constant), cool the reaction, wash with water to remove the acid catalyst, and dry the organic layer.

  • Remove the solvent under reduced pressure. The resulting solid, now enriched in the trans isomer, can be further purified by recrystallization.

Causality: The mechanism involves the protonation of the carboxyl group or the aromatic ring, which can facilitate a reversible ring-opening/closing or a hydride shift mechanism that allows the bulky pentyl and phenyl-carboxyl groups to settle into the more stable di-equatorial (trans) configuration. Some Friedel-Crafts acylation conditions are known to inherently promote this cis-to-trans isomerization.[5]

G cluster_cis Cis Isomer (Less Stable) cluster_trans Trans Isomer (More Stable) cis_chair trans_chair cis_chair->trans_chair H⁺, Δ (Equilibration) cis_label Axial & Equatorial (Higher Energy) trans_chair->cis_chair trans_label Di-Equatorial (Lower Energy) caption Fig 2. Equilibration favors the more stable trans isomer.

Caption: Fig 2. Isomerization from the higher-energy cis to the lower-energy trans configuration is thermodynamically favored.

Part 2: Troubleshooting Grignard Reaction & Carboxylation

The carboxylation of the 4-pentylcyclohexylmagnesium halide is a critical C-C bond-forming step. While effective, it is highly susceptible to side reactions if not performed with care.

❓ Question: My final product is contaminated with 4-pentylcyclohexyl methyl ketone and a tertiary alcohol. Where do these come from, and how can I prevent them?

Answer: This is a classic side reaction in the carboxylation of Grignard reagents.[6] It occurs when the Grignard reagent attacks the initially formed carboxylate salt before the reaction is quenched.

Mechanism of Byproduct Formation:

  • Desired Reaction: R-MgX + CO₂ → R-CO₂⁻MgX⁺

  • Side Reaction 1 (Ketone Formation): A second molecule of the Grignard reagent (R-MgX) can act as a potent nucleophile, attacking the electrophilic carbon of the magnesium carboxylate salt (R-CO₂⁻MgX⁺). This forms a ketone after workup.

  • Side Reaction 2 (Tertiary Alcohol Formation): The ketone formed in Side Reaction 1 is even more reactive towards the Grignard reagent than the carboxylate salt. It is rapidly attacked by another equivalent of R-MgX to form a tertiary alcohol after workup.[7][8]

G RMJX R-MgX (Grignard Reagent) Salt R-COO⁻MgX⁺ (Carboxylate Salt) RMJX->Salt + CO₂ (1) CO2 CO₂ Acid Desired Product (Carboxylic Acid) Salt->Acid H₃O⁺ Workup Ketone Byproduct (Ketone R-CO-R) Salt->Ketone + R-MgX (2) + H₃O⁺ Alcohol Byproduct (Tertiary Alcohol R₃-COH) Ketone->Alcohol + R-MgX (3) + H₃O⁺ caption Fig 3. Pathway for ketone and alcohol byproduct formation.

Caption: Fig 3. The desired carboxylation (1) is followed by side reactions where excess Grignard reagent attacks the carboxylate salt (2) and the resulting ketone (3).

Troubleshooting Protocol: Minimizing Byproducts

The key is to ensure the Grignard reagent encounters a large excess of CO₂ and has minimal opportunity to react with the product salt.

MethodDescriptionCausality
Inverse Addition Slowly add the prepared Grignard reagent solution via a cannula or dropping funnel to a vigorously stirred slurry of crushed dry ice (solid CO₂) in an inert solvent (e.g., anhydrous THF or ether).This maintains a high local concentration of CO₂, making it the most likely electrophile for the Grignard reagent to encounter.[7]
Low Temperature Perform the addition at a very low temperature (e.g., -78 °C, a dry ice/acetone bath).This reduces the rate of the nucleophilic attack on the carboxylate salt, which has a higher activation energy than the initial carboxylation.
Rapid Quenching Once the addition is complete, do not let the reaction warm up. Proceed to the acidic workup promptly.This prevents any unreacted Grignard reagent from reacting with the product salt as the temperature rises.

❓ Question: My overall yield is extremely low, and I recover mostly pentylcyclohexane. What happened?

Answer: This points to a failure in either the formation or the utilization of your Grignard reagent. Grignard reagents are extremely strong bases and will react with even weakly acidic protons.[9]

Root Causes & Solutions:

  • Wet Glassware/Solvents: Water will instantly protonate and destroy the Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X). Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous.

  • Atmospheric Moisture/Oxygen: The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by H₂O and O₂ from the air.

  • Impure Magnesium: Use fresh, high-quality magnesium turnings. An old, oxidized surface layer can inhibit the reaction. It can be helpful to add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Wurtz Coupling: A common side reaction during Grignard formation is the coupling of the alkyl halide with the already-formed Grignard reagent (R-X + R-MgX → R-R + MgX₂). This can be minimized by slow addition of the alkyl halide to the magnesium turnings to avoid a high local concentration of the halide.

Part 3: Purification

❓ Question: What is the best way to purify the final product and remove both the cis-isomer and the organic byproducts?

Answer: Fractional recrystallization is the most effective and common method for purifying substituted benzoic acids on a lab scale.[10][11] This technique exploits small differences in solubility between the desired product and impurities.

Purification Protocol: Fractional Recrystallization

  • Solvent Selection: Choose a solvent system in which the desired trans isomer has high solubility at high temperatures and low solubility at low temperatures. Common solvents for benzoic acids include ethanol, acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane.

  • Dissolution: Dissolve the crude, isomer-enriched product in the minimum amount of boiling solvent to form a saturated solution.

  • Slow Cooling: This is the most critical step. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, well-ordered crystals of the most stable (and often less soluble) trans isomer, while impurities tend to remain in the solution (the "mother liquor").

  • Isolation: Collect the first crop of crystals by vacuum filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or GC. The crystals should be significantly enriched in the trans isomer.

  • Repeat: If necessary, the mother liquor can be concentrated and cooled again to obtain a second, less pure crop of crystals. The first, purest crop can be recrystallized again to achieve very high isomeric purity.

By carefully controlling the synthesis and applying targeted troubleshooting and purification strategies, the common side reactions can be effectively managed, leading to a high yield of pure this compound.

References

Technical Support Center: 4-(trans-4-Pentylcyclohexyl)benzoic Acid (PCHBA) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCHBA). This document is designed to provide in-depth troubleshooting assistance and practical advice for preventing phase separation in your experimental mixtures. As a molecule with distinct polar and nonpolar regions, PCHBA presents unique formulation challenges. This guide combines foundational scientific principles with field-proven strategies to help you maintain stable, homogeneous mixtures.

Understanding the Challenge: The Biphasic Nature of PCHBA

This compound is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part. Its structure consists of a rigid, nonpolar core (the pentylcyclohexyl and benzene rings) and a highly polar carboxylic acid head group.[1] This duality is the primary driver of phase separation.

The primary mechanisms leading to instability are:

  • Hydrogen Bonding: The carboxylic acid groups on two PCHBA molecules can form strong hydrogen-bonded dimers, which are less soluble than the individual molecules and can act as nuclei for aggregation or crystallization.[2][3]

  • Hydrophobic Interactions: The nonpolar tails of the PCHBA molecules tend to associate with each other to minimize contact with polar solvents.

  • Solvent Mismatch: If the polarity of the solvent or mixture is not well-matched to the overall properties of PCHBA, the compound will be driven to self-associate and separate from the solution.

The following diagram illustrates the molecular interactions that lead to phase separation.

cluster_0 Homogeneous Solution cluster_1 Aggregation & Phase Separation Solvated1 PCHBA Molecule (Solvated) Solvated2 PCHBA Molecule (Solvated) Dimer Hydrogen-Bonded Dimer Solvated1->Dimer H-Bonding (Head Groups) Aggregate Hydrophobic Aggregate Solvated2->Aggregate Hydrophobic Interactions (Tail Groups) Solvent Solvent Molecules Phase Separate Phase (Precipitate/LC Droplet) Dimer->Phase Growth Aggregate->Phase Growth & Coalescence

Caption: Mechanism of PCHBA Phase Separation.

Troubleshooting Guide: Phase Separation Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My PCHBA precipitated out of an organic solvent shortly after dissolution. What happened and how can I fix it?

A1: This is a classic case of supersaturation and poor solubility. While you may have achieved initial dissolution (perhaps with heating), the solution was not thermodynamically stable at your working temperature. The PCHBA molecules aggregated and crystallized.

Immediate Actions:

  • Re-dissolve with Heat: Gently warm the mixture while stirring to redissolve the precipitate. This is a temporary fix but can allow you to proceed with an experiment if done immediately.

  • Dilute the Mixture: If your protocol allows, adding more of the same solvent can lower the concentration below the saturation point.

Long-Term Solutions:

  • Co-Solvent Addition: The most effective strategy is to introduce a co-solvent to better match the polarity of PCHBA. For instance, if you are using a nonpolar solvent like heptane or toluene, adding a more polar solvent like ethanol or tetrahydrofuran (THF) can significantly increase solubility.[4] The hydroxyl group of ethanol can competitively hydrogen-bond with PCHBA, disrupting the self-aggregation of PCHBA dimers.

  • Solvent Screening: Conduct a systematic solvent screening study to find the optimal solvent or solvent blend for your desired concentration.

Solvent TypeExamplesPCHBA SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF)HighGood balance of polarity to solvate both the head and tail.
Polar Protic Ethanol, MethanolHighCan hydrogen-bond with the carboxylic acid, preventing self-aggregation.[4]
Aromatic TolueneModerateCan interact favorably with the benzene ring of PCHBA.[4]
Nonpolar Aliphatic Heptane, CyclohexaneLowPoor interaction with the polar carboxylic acid head.[4]

Q2: I'm working with an aqueous or buffered system, and my PCHBA is completely insoluble, forming a film at the surface. What should I do?

A2: This is expected behavior. The large, nonpolar tail of PCHBA makes it practically insoluble in water. To overcome this, you must address the polar carboxylic acid head group directly.

Primary Strategy: pH Adjustment

  • Mechanism: By increasing the pH of the solution to a value at least 2 units above the pKa of the benzoic acid group (typically ~4.2), you deprotonate the carboxylic acid (-COOH) to its carboxylate salt form (-COO⁻). This ionic group is vastly more soluble in water. Introducing an alkalizing agent is a recognized strategy for improving the dissolution of benzoic acid derivatives.[5]

  • Protocol:

    • Prepare a stock solution of PCHBA in a water-miscible organic solvent like ethanol.

    • Prepare your aqueous buffer at the target pH (e.g., pH 7.4 for physiological relevance).

    • Slowly add the PCHBA stock solution to the aqueous buffer while vigorously stirring. The organic solvent acts as a temporary carrier, and the high pH of the buffer will immediately convert PCHBA to its soluble salt form.

Q3: My mixture appears cloudy or opalescent, and I see microscopic droplets under a microscope. Is this phase separation?

A3: Yes. You are observing liquid-liquid phase separation (LLPS), where the PCHBA has separated into microscopic, liquid-crystal-rich droplets rather than solid crystals.[6] This is common when PCHBA is a major component of the mixture or when mixed with other liquid-crystal-forming materials. While sometimes desirable for creating liquid crystal emulsions, it is often a sign of instability in a formulation intended to be homogeneous.

Stabilization Strategies:

  • Introduce a Surfactant: Surfactants are amphiphilic molecules designed to stabilize interfaces between two immiscible phases.[7] They will adsorb to the surface of the PCHBA droplets, preventing them from coalescing into a larger, separate phase.[8][9]

    • Non-ionic surfactants like Pluronic F127 or Tween® 80 are often effective and are common precipitation inhibitors.[10]

    • Start with a low surfactant concentration (e.g., 0.1-1.0% w/v) and empirically determine the optimal level for stability.

  • Temperature Adjustment: The stability of liquid crystal phases is highly temperature-dependent.[11] Try adjusting the temperature of your experiment. You may be operating in a temperature range that favors a multiphase system. Refer to the phase diagram of your specific mixture if available.

The following workflow diagram outlines a systematic approach to troubleshooting phase separation.

Start Phase Separation Observed Identify Identify Nature of Separation Start->Identify Solid Solid Precipitate / Crystals Identify->Solid Solid Liquid Cloudy / Liquid Droplets (LLPS) Identify->Liquid Liquid Aqueous Aqueous System? Solid->Aqueous Sol3 Add Surfactant (e.g., Pluronic, Tween) Liquid->Sol3 Sol4 Adjust Temperature Liquid->Sol4 Organic Organic System Aqueous->Organic No Sol1 Adjust pH > 6.0 (Deprotonate Acid) Aqueous->Sol1 Yes Sol2 Add Co-Solvent (e.g., Ethanol, THF) Organic->Sol2 End Homogeneous Mixture Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Optimizing Liquid Crystal Response Times with 4-(trans-4-Pentylcyclohexyl)benzoic Acid (PCH5BA) Doping

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystals (LCs) doped with 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter while aiming to improve the response time of your liquid crystal systems.

The central challenge when using rigid, rod-like dopants such as PCH5BA is the often counterintuitive impact on the liquid crystal's switching speed. While the goal is to decrease response time, the introduction of such molecules can lead to an increase in rotational viscosity, a key factor that can slow down the liquid crystal's reorientation. This guide is structured to help you understand and navigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: We doped our nematic liquid crystal with PCH5BA to improve its response time, but our measurements show it has become slower. Why is this happening?

A1: This is a common and important observation. The slowing of the response time is likely due to an increase in the rotational viscosity of the liquid crystal mixture. PCH5BA is a molecularly rigid carboxylic acid. When introduced into a nematic liquid crystal host, these molecules can form elongated dimers through hydrogen bonding between their carboxylic acid groups.[1][2] These larger, more rigid structures experience greater resistance to reorientation within the liquid crystal matrix when an electric field is applied or removed, thus increasing the overall rotational viscosity of the mixture.[1] Since the response time of a nematic liquid crystal is directly proportional to its rotational viscosity, an increase in this parameter will lead to a slower switching speed.

Q2: Is it ever possible for PCH5BA to improve the response time of a liquid crystal?

A2: While the primary effect of PCH5BA doping is often an increase in viscosity, there are theoretical scenarios where it could contribute to a faster response time, although this is not its typical behavior. The response time of a liquid crystal is not solely dependent on viscosity; it is also inversely proportional to the dielectric anisotropy (Δε) of the material.[3] If the doping of PCH5BA were to significantly increase the dielectric anisotropy of the host liquid crystal, this could potentially offset the increase in viscosity. However, current research on similar rigid carboxylic acids has primarily highlighted the viscosity-increasing effect.[1] Achieving a net improvement in response time would require a delicate balance between these competing factors, which is highly dependent on the specific liquid crystal host and the concentration of the dopant.

Q3: How does the structure of PCH5BA contribute to its effect on liquid crystals?

A3: PCH5BA's molecular structure is key to its behavior as a dopant. It consists of a rigid core composed of a cyclohexyl ring and a benzene ring, which gives it a rod-like shape compatible with the nematic liquid crystal phase.[4] The terminal carboxylic acid group is highly polar and capable of forming strong hydrogen bonds, leading to the dimerization mentioned previously.[1] This combination of a rigid, mesogenic core and a strongly interacting functional group is what allows it to integrate into the liquid crystal matrix and significantly influence its physical properties.

Q4: What concentration of PCH5BA is recommended for doping experiments?

A4: There is no single "recommended" concentration, as the optimal amount will depend on the specific liquid crystal host and the desired properties. It is advisable to start with very low concentrations (e.g., 0.5 to 5 wt%) and systematically increase the amount while monitoring the effects on response time, viscosity, and dielectric anisotropy. Be aware that higher concentrations are more likely to lead to a significant increase in viscosity and may also affect other properties like the clearing point (the temperature at which the material transitions to an isotropic liquid).[1]

Q5: Are there alternatives to PCH5BA for improving liquid crystal response time?

A5: Yes, several other classes of dopants are being explored to reduce liquid crystal response time. These include:

  • Nanoparticles: Doping with certain nanoparticles has been shown to sometimes reduce the rotational viscosity of the liquid crystal host.[5]

  • Dual-frequency liquid crystals: These materials exhibit a positive dielectric anisotropy at low frequencies and a negative one at high frequencies, allowing for actively driven switching in both on and off directions, which can significantly speed up response times.[6][7]

  • Chiral dopants: In specific configurations, the introduction of a chiral dopant to create a twisted nematic or cholesteric liquid crystal can influence the switching dynamics.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Significantly Slower Response Time After Doping Increased rotational viscosity due to PCH5BA dimerization.* Verify the viscosity increase: If possible, use a viscometer to measure the rotational viscosity of your doped and undoped samples. This will confirm the underlying physical reason for the slower response. * Reduce PCH5BA concentration: Systematically lower the weight percentage of PCH5BA in your mixture. There may be a concentration threshold below which the effect on viscosity is less pronounced. * Increase operating temperature: The viscosity of liquid crystals decreases with increasing temperature. Operating your liquid crystal cell at a slightly elevated temperature (while remaining within the nematic phase range) can help to counteract the viscosity increase from the dopant.
Inconsistent or Non-Repeatable Response Time Measurements 1. Poor alignment of the liquid crystal in the cell. 2. Variations in cell thickness. 3. Temperature fluctuations in the lab environment. 4. Issues with the driving electronics or measurement setup.* Check cell alignment: Use a polarizing microscope to inspect your liquid crystal cell for uniform alignment. Defects or regions of poor alignment will lead to inconsistent switching behavior. * Ensure uniform cell thickness: Use a spectrometer or interferometer to verify the thickness of your empty cells before filling. Response time is proportional to the square of the cell thickness. * Use a temperature-controlled stage: Mount your liquid crystal cell on a hot stage to maintain a stable operating temperature during measurements. * Verify your measurement setup: Ensure your photodetector has a fast enough response time to capture the liquid crystal switching. Check for noise in your driving voltage signal from the function generator.
Changes in Threshold Voltage and Driving Voltage Alteration of the dielectric anisotropy (Δε) and elastic constants of the liquid crystal mixture by the PCH5BA dopant.* Measure dielectric properties: Use an LCR meter to measure the capacitance of your liquid crystal cell with and without an applied field to determine the parallel and perpendicular components of the dielectric permittivity. This will allow you to calculate the dielectric anisotropy (Δε = ε

Experimental Protocols

Protocol 1: Preparation of PCH5BA-Doped Liquid Crystal Cells

This protocol outlines the steps for creating a liquid crystal cell for electro-optical measurements.

  • Substrate Cleaning:

    • Thoroughly clean two indium tin oxide (ITO) coated glass substrates using a sequence of solvents: deionized water with detergent, deionized water rinse, acetone, and finally isopropyl alcohol.

    • Dry the substrates with a nitrogen gun.

  • Alignment Layer Coating:

    • Spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the ITO-coated side of each substrate.

    • Bake the substrates in an oven according to the polyimide manufacturer's instructions to cure the polymer.

  • Rubbing Process:

    • Gently rub the cured polyimide layer with a velvet cloth in a single direction to create microgrooves that will induce planar alignment of the liquid crystal molecules.

  • Cell Assembly:

    • Dispense a UV-curable epoxy containing spacer beads of a specific diameter (e.g., 5 µm) onto the perimeter of one of the substrates.

    • Place the second substrate on top, with the rubbing directions either parallel or anti-parallel, depending on the desired cell configuration.

    • Expose the cell to UV light to cure the epoxy and create a fixed cell gap.

  • Doped Mixture Preparation:

    • Accurately weigh the desired amounts of the host nematic liquid crystal and PCH5BA.

    • Combine them in a small vial and heat the mixture to above the clearing point of the liquid crystal.

    • Stir or sonicate the mixture until the PCH5BA is completely dissolved and the mixture appears homogenous.

  • Cell Filling:

    • Fill the empty cell with the doped liquid crystal mixture via capillary action in a vacuum chamber or at an elevated temperature to ensure proper filling.

Protocol 2: Measurement of Liquid Crystal Response Time

This protocol describes a standard optical method for measuring the rise and fall times of a liquid crystal cell.

  • Experimental Setup:

    • Position a laser or a stable light source, a polarizer, the liquid crystal cell on a temperature-controlled stage, a second polarizer (analyzer), and a fast photodetector in a linear arrangement.

    • Orient the polarizers to be crossed (90 degrees relative to each other).

    • Place the liquid crystal cell between the polarizers with its rubbing direction at 45 degrees to the transmission axes of both polarizers.

  • Electronics and Data Acquisition:

    • Connect a function generator to the ITO electrodes of the liquid crystal cell to apply a square wave driving voltage.

    • Connect the output of the photodetector to a digital storage oscilloscope to record the transmitted light intensity over time.

  • Measurement Procedure:

    • Rise Time (Turn-on): Apply a square wave voltage to the cell. The oscilloscope will display a change in the transmitted light intensity as the liquid crystal molecules reorient. The rise time is typically defined as the time it takes for the intensity to go from 10% to 90% of its final value.

    • Fall Time (Turn-off): When the voltage is switched off, the liquid crystal molecules relax back to their initial state. The fall time is the time it takes for the intensity to drop from 90% to 10% of its maximum value.

Visualizations

Mechanism of Viscosity Increase

G cluster_0 Before Doping cluster_1 After Doping with PCH5BA LC1 LC Molecule LC2 LC Molecule LC3 LC Molecule Process Doping Process LC2->Process Dimer PCH5BA Dimer H-Bonded LC4 LC Molecule Result Increased Rotational Viscosity & Slower Response Time Dimer->Result LC5 LC Molecule

Caption: Doping with PCH5BA can lead to dimer formation, increasing viscosity.

Experimental Workflow for Response Time Measurement

G cluster_workflow Workflow start Prepare Doped LC Mixture fill Fill LC Cell start->fill setup Optical Bench Setup fill->setup measure Apply Voltage & Measure Intensity setup->measure analyze Analyze Oscilloscope Trace measure->analyze end Determine Rise/Fall Times analyze->end

References

Technical Support Center: Large-Scale Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic acid (TCPA). This guide is designed for researchers, process chemists, and manufacturing professionals engaged in the large-scale production of this critical liquid crystal intermediate. Here, we address common challenges encountered during synthesis, purification, and analysis, providing field-proven insights and troubleshooting protocols to ensure high-yield, high-purity production.

I. Overview of a Plausible Large-Scale Synthetic Pathway

While proprietary industrial processes vary, a common and logical large-scale synthesis of this compound involves a multi-step approach. This guide will focus on a pathway that begins with a substituted cyclohexanone, proceeds through a Grignard reaction for carboxylation, and includes a critical isomerization step to obtain the desired trans stereochemistry.

Synthetic_Pathway A 4-Pentylcyclohexanone B Aryl Halide Formation (e.g., with PBr3) A->B Step 1 C 4-Pentylcyclohexyl bromide (cis/trans mix) B->C D Grignard Reagent Formation (Mg, THF) C->D Step 2 E 4-Pentylcyclohexylmagnesium bromide D->E F Carboxylation (CO2 (s)) E->F Step 3 G Carboxylate Salt F->G H Acid Workup (e.g., HCl) G->H I 4-(Pentylcyclohexyl)benzoic acid (cis/trans mixture) H->I J Isomerization (KOH, high temp.) I->J Step 4 K This compound (enriched trans) J->K L Purification (Recrystallization) K->L Step 5 M High-Purity Product (>99.5% trans) L->M

Caption: Plausible synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Question: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Failure of Grignard reaction initiation is a frequent issue, especially at scale, and is almost always due to the presence of moisture or impurities on the magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, reacting readily with protic solvents like water.[1] This reaction consumes the starting materials and prevents the formation of the desired organomagnesium species. The surface of magnesium turnings can also be passivated by a layer of magnesium oxide, which inhibits the reaction.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum). Solvents like tetrahydrofuran (THF) or diethyl ether must be anhydrous. Use of a Schlenk line and maintaining an inert atmosphere (Nitrogen or Argon) is critical.[2]

    • Magnesium Activation: The passivated oxide layer on the magnesium must be disrupted.

      • Mechanical Activation: In the reactor, stir the dry magnesium turnings vigorously under an inert atmosphere to physically break the oxide layer.

      • Chemical Activation: A small crystal of iodine is a classic initiator. A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium is readily visible and helps to activate the surface.

    • Monitor for Initiation: A successful initiation is often marked by a gentle reflux of the solvent at the point of addition of the alkyl halide solution or a noticeable exotherm.[3]

    • Run a Small-Scale Test: Before committing the entire batch, perform the reaction on a small scale to confirm the quality of reagents and the effectiveness of the activation method.[4]

Question: The yield of my desired carboxylic acid is low after the Grignard carboxylation step. What are the common side reactions?

Answer:

Low yields in Grignard carboxylation are typically due to side reactions of the highly reactive Grignard reagent.

  • Causality: The primary side reaction is a Wurtz-type coupling, where the Grignard reagent reacts with the unreacted 4-pentylcyclohexyl bromide.[3] This results in the formation of a non-polar biphenyl-type impurity. Additionally, if the reaction temperature is not well-controlled, other side reactions can occur.

  • Troubleshooting Steps:

    • Controlled Addition: Add the solution of 4-pentylcyclohexyl bromide to the magnesium suspension slowly and at a controlled rate to maintain a gentle reflux. This minimizes the concentration of the bromide available for coupling reactions.

    • Temperature Management: The reaction is highly exothermic.[4] Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during scale-up.

    • CO2 Addition: The carboxylation step should also be carefully controlled. Use an excess of freshly crushed dry ice and add the Grignard solution to it, rather than bubbling CO2 gas through the solution, which can be less efficient at large scales.

Question: My final product has a significant amount of the cis-isomer. How can I increase the trans-isomer ratio?

Answer:

Achieving a high trans-to-cis ratio is paramount for liquid crystal applications. The initial synthesis often yields a mixture of isomers. A post-synthesis isomerization step is typically required.

  • Causality: The trans-isomer, where both substituents on the cyclohexane ring are in the equatorial position, is the thermodynamically more stable conformer. The cis-isomer can be converted to the more stable trans-isomer through epimerization, which is facilitated by a strong base at elevated temperatures.

  • Isomerization Protocol:

    • Base Treatment: The crude mixture of cis and trans acids is treated with a strong base, such as potassium hydroxide (KOH), in a high-boiling point solvent.[5]

    • Heating: The mixture is heated to a high temperature (e.g., 140-220°C) for several hours to facilitate the equilibrium shift towards the more stable trans isomer.[5]

    • Monitoring: The reaction can be monitored by taking aliquots and analyzing the isomer ratio using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Workup: After the desired isomer ratio is achieved, the reaction mixture is cooled, and the product is isolated by acidification and subsequent extraction.

Isomerization_Mechanism cluster_0 Epimerization via Enolate Cis cis-Isomer (less stable) Intermediate Deprotonated Intermediate (planar α-carbon) Cis->Intermediate + KOH - H2O Trans trans-Isomer (more stable) Trans->Intermediate + KOH - H2O Intermediate->Cis + H+ Intermediate->Trans + H+

Caption: Simplified representation of base-catalyzed cis-trans isomerization.

Question: I'm having difficulty purifying the final product to the required >99.5% purity. What are the best practices for large-scale purification?

Answer:

High purity is essential for liquid crystal materials. A multi-step purification process is often necessary.

  • Causality: Impurities can include the cis-isomer, unreacted starting materials, and by-products from the Grignard reaction. The choice of purification method depends on the nature of the impurities.

  • Purification Strategy:

    • Initial Wash: Before recrystallization, washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities such as the Wurtz coupling by-product.

    • Recrystallization: This is the most critical step. The choice of solvent is key. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures.

      • Solvent Selection: Based on the properties of similar benzoic acids, suitable solvents for recrystallization include aqueous ethanol, toluene, or a mixture of ethanol and water.[6] Experimentation with different solvent systems is recommended to find the optimal conditions.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.[7] A final cooling step in an ice bath can maximize the yield.

    • Activated Carbon Treatment: If the product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.

    • Multiple Recrystallizations: Achieving >99.5% purity may require more than one recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running the Grignard reaction at a multi-kilogram scale?

A1: The primary concerns are the highly exothermic nature of the reaction and the pyrophoric potential of the reagents.[4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion, especially with flammable solvents like THF or ether.[2] It is crucial to have a robust cooling system, a well-planned addition rate for the reagents, and an emergency quench plan. All operations should be conducted under a strictly inert atmosphere.

Q2: Which analytical techniques are best for monitoring the reaction progress and final product quality?

A2: A combination of techniques is recommended:

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for determining the cis/trans isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the purity of the final carboxylic acid product. Reversed-phase C-18 columns are often effective for separating carboxylic acids.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can also be used to determine the isomer ratio by integrating specific peaks.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: Can alternative methods to the Grignard reaction be used for the carboxylation step?

A3: While the Grignard reaction is common, other methods exist. For example, a lithiation reaction followed by quenching with CO2 can be used. Phase-transfer catalysis has also been explored for carboxylation reactions, which can sometimes offer milder reaction conditions.[6] However, for large-scale synthesis, the cost-effectiveness and high reactivity of Grignard reagents often make them the preferred choice.

IV. Experimental Protocols

Protocol 1: Large-Scale Grignard Carboxylation
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, a thermocouple, and a pressure-equalizing dropping funnel is assembled and oven-dried.

  • Inert Atmosphere: The system is purged with dry nitrogen for at least one hour.

  • Magnesium Addition: Magnesium turnings (1.2 equivalents) are added to the reactor under a positive pressure of nitrogen.

  • Solvent Addition: Anhydrous THF is added to cover the magnesium.

  • Initiation: A small amount of 1,2-dibromoethane is added to initiate the reaction. The mixture is gently warmed if necessary.

  • Substrate Addition: A solution of 4-pentylcyclohexyl bromide (1 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. The reactor temperature is monitored closely and cooling is applied as needed.

  • Reaction Completion: After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours.

  • Carboxylation: The Grignard solution is transferred via cannula to a separate reactor containing a stirred slurry of crushed dry ice (at least 2 equivalents) in anhydrous THF at -78°C.

  • Workup: The reaction is allowed to warm to room temperature. A saturated aqueous solution of ammonium chloride is slowly added, followed by 1M HCl until the aqueous layer is acidic.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 2: Isomerization of cis/trans Mixture
  • Setup: A reactor equipped with a mechanical stirrer, a thermocouple, and a reflux condenser is charged with the crude cis/trans acid mixture.

  • Reagent Addition: Potassium hydroxide (2-3 equivalents) and a high-boiling solvent (e.g., diethylene glycol) are added.

  • Heating: The mixture is heated to 180-200°C with vigorous stirring.

  • Monitoring: The reaction is monitored every hour by GC analysis of an acidified and extracted aliquot until the trans isomer content is >99%.

  • Cooldown and Workup: The mixture is cooled, diluted with water, and acidified with concentrated HCl to a pH of ~1.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

V. Data Tables

Table 1: Solvent Selection for Recrystallization of Carboxylic Acids

SolventPolarityBoiling Point (°C)Suitability for Carboxylic AcidsNotes
WaterHigh100Good for some, but solubility of this molecule is likely low.[6]Often used in combination with a more soluble organic solvent.
EthanolHigh78Good solubility at high temperatures.[10]Often used as a co-solvent with water.
TolueneLow111Can be effective for less polar impurities.Good for removing non-polar by-products.
Ethyl AcetateMedium77Generally a good solvent for many organic compounds.
HexaneLow69Poor solvent for the acid, but useful for washing crude product.Effectively removes non-polar impurities.

Table 2: Analytical Methods for Quality Control

TechniquePurposeTypical ConditionsExpected Outcome
GC-FID Isomer ratio, purityCapillary column (e.g., DB-5), temperature gradientBaseline separation of cis and trans isomers.
RP-HPLC Purity analysisC18 column, mobile phase of acetonitrile/water with acid modifier (e.g., TFA).[8]Sharp peak for the trans isomer, separation from impurities.
¹H NMR Structural confirmationCDCl₃ or DMSO-d₆ solventCharacteristic peaks for aromatic, cyclohexyl, and pentyl protons.
Melting Point Purity assessmentCalibrated melting point apparatusA sharp melting range indicates high purity.

VI. References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from --INVALID-LINK--

  • CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Retrieved from --INVALID-LINK--

  • DCHAS. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. Retrieved from --INVALID-LINK--

  • Reyes, J. M., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications.

  • Kryk, H., et al. (2007). Safety aspects of the process control of Grignard reactions. ResearchGate.

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • Fisher Scientific. (2024). Safety Data Sheet: Benzoic acid, 4-(trans-4-pentylcyclohexyl)-. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Pentylbenzoic acid. Retrieved from --INVALID-LINK--

  • Arborpharmchem. (n.d.). CAS.65355-30-8 this compound. Retrieved from --INVALID-LINK--

  • Ossila. (2022). Safety Data Sheet: 4-(trans-4-Pentylcyclohexyl)benzonitrile. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of this compound. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 61204-01-1,trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC.

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF.

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?.

  • Master Organic Chemistry. (2020). Grignard Reagent Reaction Mechanism. YouTube.

  • Arborpharmchem. (n.d.). Polymers and Plastics.

  • University of Illinois. (n.d.). Recrystallization of Benzoic Acid.

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones.

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

  • SpectraBase. (n.d.). Benzoic acid, 4-methoxy-, 4-(trans-4-pentylcyclohexyl)phenyl ester.

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

  • Guidechem. (n.d.). CAS 65355-33-1 | Proveedores de Ácido trans-4....

  • ChemicalBook. (n.d.). 4-(trans-4-Propylcyclohexyl)benzoic acid(65355-29-5) 1H NMR spectrum.

  • NIH. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.

  • NIH. (2024). Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking.

  • DKSH. (n.d.). SYNTHON Chemicals.

  • ResearchGate. (n.d.). Scheme 8. Ni-Catalyzed Reductive Carboxylation of Cyclopropyl Bromides.

  • Organic Chemistry Portal. (n.d.). Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking.

  • Fisher Scientific. (n.d.). 4-(trans-4-Propylcyclohexyl)benzonitrile 98.0+%, TCI America™.

  • ResearchGate. (n.d.). Nickel-Catalyzed Reductive Carboxylation of Cyclopropyl Motifs with Carbon Dioxide.

  • Google Patents. (n.d.). US8493532B2 - Liquid crystal display device and manufacturing method thereof.

References

refining the purification process of 4-(trans-4-Pentylcyclohexyl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(trans-4-Pentylcyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this crucial liquid crystal intermediate. The performance of liquid crystal displays is highly dependent on the purity of their components, making an effective purification process paramount.[1][2] Recrystallization is a powerful and fundamental technique for removing impurities from solid organic compounds.[3][4][5] This guide provides in-depth, field-proven insights into optimizing the recrystallization of this compound, moving beyond simple steps to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is a purification technique, not just an isolation method.[4] It leverages the principle that the solubility of most solids increases with temperature.[6] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired molecules selectively arrange themselves into a crystal lattice, excluding impurities which remain in the surrounding solution (the mother liquor).[3][7][8] This process is highly effective for removing by-products from synthesis, unreacted starting materials, and other contaminants that can disrupt the liquid crystalline phase and degrade device performance.[1][9][10]

Q2: What is the single most critical factor for a successful recrystallization?

Without question, it is the choice of solvent.[6][11] An ideal solvent should exhibit a steep solubility curve for this compound, meaning the compound is highly soluble when the solvent is hot (near its boiling point) but poorly soluble when it is cold.[3][6] This differential solubility is the driving force for high recovery of the purified product.

Q3: What are the characteristics of a good recrystallization solvent for this specific compound?

Beyond the solubility profile, a suitable solvent should:

  • Be unreactive: The solvent must not react chemically with the benzoic acid derivative.[3]

  • Have a suitable boiling point: The solvent's boiling point should be high enough to dissolve the compound effectively but ideally below the compound's melting point to prevent "oiling out," a phenomenon where the compound melts before it dissolves.[11][12]

  • Dissolve impurities differently: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Be volatile: The solvent should be easy to remove from the final crystals during the drying phase.[3]

Q4: Can I use a single solvent or do I need a two-solvent system?

This depends on the specific impurity profile of your crude material.

  • A single-solvent system is simpler and often preferred. Given the molecule's structure—a nonpolar alkylcyclohexyl tail and a polar carboxylic acid head—solvents of intermediate polarity or mixtures are good starting points. General experience with carboxylic acids suggests solvents like ethanol, or mixtures involving ethanol/water or toluene/heptane could be effective.[13][14]

  • A two-solvent system is employed when no single solvent meets the ideal solubility criteria.[7] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until it becomes cloudy, indicating the saturation point has been reached.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: After dissolving the compound and cooling the solution, no crystals have formed.

  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[16] The solution is not saturated at the lower temperature.

    • Solution: Gently reheat the solution and boil off a portion of the solvent to reduce the total volume.[12] Allow the concentrated solution to cool again. You are aiming for the minimum volume of hot solvent that can fully dissolve your compound.[17]

  • Probable Cause 2: The solution is supersaturated. The kinetic barrier to nucleation has not been overcome.[18]

    • Solution A (Induce Nucleation): Gently scratch the inside surface of the flask below the solvent line with a clean glass rod. The microscopic scratches provide a rough surface that can initiate crystal growth.[16][18]

    • Solution B (Seed Crystals): If you have a small sample of pure this compound, add a single tiny crystal to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto the existing lattice.[8]

Problem 2: An oil or liquid layer has formed instead of solid crystals.

  • Probable Cause: "Oiling out." This occurs when the compound comes out of solution at a temperature above its melting point.[12] It can be caused by a high concentration of impurities, a solvent with too high a boiling point, or excessively rapid cooling.[12][16] Oiled-out products are rarely pure because the liquid phase tends to dissolve impurities more effectively than the solvent.[12]

    • Solution A: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (if using a single-solvent system) or the "good" solvent (in a two-solvent system) to lower the saturation temperature.[12]

    • Solution B: Allow the solution to cool much more slowly. Insulate the flask by covering it with a beaker or placing it on a surface that doesn't conduct heat quickly (like a cork ring or folded paper towels).[12][16] Slow cooling is critical for forming well-ordered crystals.[6]

    • Solution C: If persistent, the crude material may be too impure. Consider a preliminary purification step, such as an activated charcoal treatment to remove colored, polar impurities before attempting recrystallization again.[5][12]

Problem 3: The final yield of purified crystals is very low.

  • Probable Cause 1: Excessive solvent was used. As discussed in Problem 1, this keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12][18]

    • Solution: Before discarding the mother liquor, test it by placing a drop on a watch glass and allowing it to evaporate. A significant solid residue indicates a substantial amount of product remains in solution.[12] You may be able to recover more product by concentrating the mother liquor and cooling for a second crop of crystals, though this second crop may be less pure.

  • Probable Cause 2: Premature filtration. The solution was filtered before crystallization was complete.

    • Solution: Ensure the solution has cooled to room temperature and then been chilled in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before vacuum filtration.[19]

  • Probable Cause 3: Using too much solvent to wash the crystals. Washing the collected crystals is necessary to remove residual mother liquor, but using too much or using warm solvent will redissolve some of your product.

    • Solution: Always wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.[3][17]

Data Presentation: Solvent Selection

The selection of an appropriate solvent is an empirical process. The following table provides a starting point for screening solvents based on their physical properties and general suitability for carboxylic acids.

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarOften a good starting point for carboxylic acids; may require a co-solvent.[11][13]
Water 100Very PolarCan be used in combination with a more soluble solvent like ethanol.[13][20] High boiling point can be a concern.[11]
Toluene 111NonpolarGood for dissolving nonpolar parts of the molecule; often used in a mixed system. High boiling point.[11]
Heptane/Hexane 98 / 69Very NonpolarExcellent "anti-solvents" to be paired with a more polar solvent like Ethyl Acetate or THF.[20]
Ethyl Acetate 77IntermediateA versatile solvent that often works well for compounds with mixed polarity.[20]
Acetone 56Polar AproticCan be effective, but its low boiling point can lead to rapid evaporation.[11][20]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Place ~20-30 mg of your crude material in a small test tube. Add a potential solvent dropwise. A good candidate will show poor solubility at room temperature but complete dissolution upon heating in a water bath.[21]

  • Dissolution: Place the weighed crude this compound into an Erlenmeyer flask (never a beaker, to minimize evaporation).[17] Add a boiling stick or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[7][22]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed while the solution is hot. Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[15][17]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[17] Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.[19]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[17]

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely.[3]

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Induce Saturation: While keeping the solution hot, add the "bad" or "anti-solvent" (e.g., heptane) dropwise with swirling until a faint cloudiness persists.[15]

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.[15]

  • Cooling, Collection, and Drying: Follow steps 4-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same ratio) for the washing step.[15]

Visualizations

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// Edges start -> dissolve; dissolve -> insoluble_check; insoluble_check -> hot_filter [label=" Yes"]; hot_filter -> cool; insoluble_check -> cool [label=" No"]; cool -> ice_bath; ice_bath -> collect; collect -> wash; wash -> dry; dry -> end; } dot Caption: General workflow for purification by recrystallization.

Troubleshooting_Tree

References

Validation & Comparative

A Comparative Guide to 4-(trans-4-Pentylcyclohexyl)benzoic Acid and its Analogs in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise selection of molecular building blocks is paramount to innovation. This guide provides an in-depth comparison of 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5BA), a key intermediate in liquid crystal technologies, with other structurally related benzoic acid derivatives. We will explore how subtle changes in molecular architecture influence macroscopic properties, supported by experimental data and detailed characterization protocols.

The Central Role of this compound (PCH5BA)

This compound is a cornerstone molecule in the synthesis of high-performance liquid crystal materials.[1] Its structure is a masterful example of molecular engineering, consisting of three key components:

  • A flexible pentyl tail (C5H11): This nonpolar alkyl chain contributes to the molecule's fluidity and influences its melting point and viscosity.

  • A rigid core: Comprising a trans-cyclohexyl ring linked to a benzene ring, this rigid segment is essential for establishing the long-range orientational order required for liquid crystalline phases.[1]

  • A polar carboxylic acid head (-COOH): This functional group is the most critical for defining the unique properties of PCH5BA. It serves as a reactive site for creating ester-containing liquid crystals and, more importantly, it facilitates the formation of stable hydrogen-bonded dimers.[1][2]

This dimerization, where two PCH5BA molecules link via their carboxylic acid groups, effectively elongates the molecule, enhancing the aspect ratio and stabilizing the liquid crystal phase.[2][3] This supramolecular self-assembly is a defining characteristic of benzoic acid-based liquid crystals.[2][4]

Structural Analogs and Performance Comparison

To understand the unique contributions of each part of the PCH5BA molecule, we will compare it against several alternatives. The following compounds have been selected to highlight the influence of the core structure, the terminal group, and the overall molecular polarity.

  • 4-Octyloxybenzoic Acid (8OBA): A classic calamitic (rod-like) liquid crystal where the cyclohexyl ring is absent, and a longer alkoxy chain provides the flexible tail.

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): A close structural analog where the hydrogen-bonding carboxylic acid group is replaced by a strongly polar nitrile (-C≡N) group.[5][6]

  • 4-Cyano-4'-pentylbiphenyl (5CB): A widely-studied benchmark nematic liquid crystal. It lacks the cyclohexyl ring and the carboxylic acid group but shares the pentyl tail and the polar nitrile group, providing a valuable reference for electro-optical properties.[7]

Molecular Structure Comparison

G cluster_PCH5BA This compound (PCH5BA) cluster_8OBA 4-Octyloxybenzoic Acid (8OBA) cluster_PCH5 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) cluster_5CB 4-Cyano-4'-pentylbiphenyl (5CB) PCH5BA 8 8 OBA PCH5 5 5 CB

Caption: Molecular structures of PCH5BA and its comparative analogs.

Physicochemical Properties
PropertyThis compound (PCH5BA)4-Octyloxybenzoic Acid (8OBA)4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)4-Cyano-4'-pentylbiphenyl (5CB)
Molar Mass ( g/mol ) 274.40[8]250.33[9]255.40[6]249.35[7][10]
Mesophase Type(s) Nematic, Smectic (Expected)Nematic, Smectic CNematic[5][6]Nematic[7]
Crystal to LC Transition (°C) ~179-183 (Melting Point)~101 (Cr-Sm)~30 (Cr-N)[5][6]~22.5 (Cr-N)[7]
LC to Isotropic Transition (°C) >250 (Decomposition likely)~108 (Sm-N), >108 (N-Iso)~54.4 (N-Iso)[5][6]~35.0 (N-Iso)[7]
Dielectric Anisotropy (Δε) Small, potentially negativePositive[11]Large, Positive (~+10)Large, Positive (~+11)
Optical Anisotropy (Δn) ModerateModerateModerate (~0.12)High (~0.18)
Splay Elastic Constant (K11, pN) N/AN/AN/A~6.2 (at 26°C)[12]
Bend Elastic Constant (K33, pN) N/AN/AN/A~8.2 (at 26°C)[12]

Analysis of Comparative Data:

  • The Role of Hydrogen Bonding: The high melting point of PCH5BA and 8OBA is a direct consequence of the strong intermolecular hydrogen bonds forming stable dimers. This requires significant thermal energy to break the crystal lattice. In contrast, PCH5 and 5CB, which lack this interaction, melt at much lower temperatures.[5][6][7]

  • The Influence of the Core: The cyclohexyl ring in PCH5BA and PCH5 provides a rigid, bulky core that contributes to thermal stability. However, the biphenyl core in 5CB results in a more extended π-conjugation system, which is a primary reason for its higher optical anisotropy (birefringence, Δn), a critical parameter for display applications.

  • The Power of the Nitrile Group: The terminal nitrile group (-C≡N) in PCH5 and 5CB possesses a very large dipole moment. This feature is directly responsible for their large, positive dielectric anisotropy (Δε). This property is the cornerstone of the twisted nematic (TN) LCD effect, as it allows the molecules to be easily reoriented by an external electric field. PCH5BA, due to the anti-parallel alignment of dipoles in its dimer form, is expected to have a much smaller, and potentially negative, dielectric anisotropy.

Experimental Characterization Protocols

To generate the data presented above and to fully characterize novel derivatives, a suite of standard analytical techniques is employed. The causality behind the workflow is to first identify the existence and temperature range of the liquid crystal phases, and then to probe their specific physical properties within those ranges.

G cluster_workflow Characterization Workflow synthesis Synthesis of Benzoic Acid Derivative pom Polarized Optical Microscopy (POM) synthesis->pom Phase Identification dsc Differential Scanning Calorimetry (DSC) pom->dsc Confirm Transitions dielectric Dielectric Spectroscopy dsc->dielectric Define Temp. Range viscoelastic Viscoelastic Measurements dsc->viscoelastic Define Temp. Range analysis Structure-Property Analysis dielectric->analysis viscoelastic->analysis

Caption: Standard experimental workflow for liquid crystal characterization.

Phase Identification and Transition Temperatures

A. Polarized Optical Microscopy (POM)

  • Principle: This is the primary tool for visualizing and identifying liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays that travel at different velocities. When placed between two crossed polarizers, this property creates characteristic colorful textures that act as fingerprints for different mesophases (e.g., nematic, smectic).

  • Protocol:

    • Place a small amount of the sample on a clean glass microscope slide.

    • Cover with a coverslip and place on a hot stage mounted on the polarizing microscope.

    • Heat the sample slowly into its isotropic liquid phase (it will appear completely dark under crossed polarizers).

    • Cool the sample at a controlled rate (e.g., 1-2 °C/min).

    • Observe and record the textures that appear as the material transitions into different mesophases. Nematic phases typically show "Schlieren" or "marbled" textures, while smectic phases exhibit "focal conic" or "fan-like" textures.

    • Note the temperatures at which these transitions occur.

B. Differential Scanning Calorimetry (DSC)

  • Principle: DSC provides quantitative data on the thermodynamics of phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. Phase transitions are observed as endothermic (melting) or exothermic (crystallization) peaks in the heat flow curve.[4]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Execute a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min). The first heating run removes any prior thermal history.

    • Analyze the second heating scan. The onset temperature of a peak corresponds to the phase transition temperature (e.g., Crystal-Nematic, Nematic-Isotropic).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which indicates the degree of molecular reordering.

Dielectric Anisotropy (Δε) Measurement
  • Principle: Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference in dielectric permittivity when an electric field is applied parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property dictates how the material will respond to an electric field in a device.

  • Protocol:

    • Cell Preparation: Inject the liquid crystal sample into a commercial liquid crystal cell in its isotropic phase via capillary action. The cell consists of two glass plates with transparent conductive (ITO) coatings and a specific surface treatment (e.g., rubbed polyimide) to induce a known molecular alignment (planar or homeotropic).

    • Measurement of ε⊥: Use a planar-aligned cell where the LC director is parallel to the electrodes in the absence of a field. Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell and measure the capacitance (C⊥) using an LCR meter. The permittivity is calculated from the capacitance, electrode area, and cell gap.

    • Measurement of ε∥: Apply a high-frequency AC voltage that is above the threshold for molecular reorientation (Fréedericksz transition). This aligns the molecules perpendicular to the electrodes (parallel to the field). Measure the capacitance (C∥) under this condition.

    • Calculation: Calculate ε∥ and ε⊥ from the measured capacitances and the cell geometry. The dielectric anisotropy is then Δε = ε∥ - ε⊥.

    • Perform these measurements at various temperatures within the mesophase range using a temperature controller.

Viscoelastic Properties Measurement
  • Principle: The viscoelastic properties of a liquid crystal describe its combined viscous (liquid-like) and elastic (solid-like) nature. The elastic constants (K11 for splay, K22 for twist, K33 for bend) describe the energy required to deform the director field, while viscosity (γ1) relates to the response time. These parameters are crucial for the switching speed and threshold voltage of an LCD.[13]

  • Protocol (Electro-Optical Method for Elastic Constants):

    • Use a planar-aligned LC cell placed between crossed polarizers.

    • Apply an AC electric field across the cell and slowly increase the voltage.

    • Monitor the light transmission through the setup with a photodiode.

    • At a specific threshold voltage (Vth), the LC molecules will begin to reorient, causing a change in the light transmission. This is the Fréedericksz transition.

    • The threshold voltage for the splay-to-bend transition is related to the splay elastic constant (K11) by the equation: Vth = π * sqrt(K11 / (ε₀ * Δε)), where ε₀ is the vacuum permittivity and Δε is the dielectric anisotropy.

    • By measuring Vth and having previously determined Δε, the splay elastic constant K11 can be calculated. Similar electro-optic or magneto-optic experiments can be designed to determine K22 and K33.

Conclusion and Future Outlook

The comparison between this compound and its analogs reveals a clear and compelling structure-property relationship.

  • PCH5BA is an exemplary material whose utility stems from the thermal stability conferred by its hydrogen-bonded dimer structure. Its primary role is as a robust intermediate for synthesizing more complex ester-based liquid crystals where properties can be further tuned.

  • The replacement of the -COOH group with a -C≡N group (PCH5) dramatically lowers the melting point and introduces a large dielectric anisotropy, making it suitable for direct use in display applications.

  • The removal of the cyclohexyl ring and introduction of a biphenyl core (5CB) enhances the optical anisotropy, a desirable trait for achieving high contrast and brightness in displays.

For the drug development professional, this guide illustrates the profound impact of subtle functional group modifications on intermolecular interactions and macroscopic properties—a core principle in rational drug design. For the materials scientist, it underscores the modular design of liquid crystals, where specific moieties can be chosen to tune a desired physical property, be it transition temperature, dielectric response, or optical birefringence. Future research will undoubtedly focus on synthesizing novel benzoic acid derivatives that combine these structural elements to create materials with even broader mesophase ranges, faster switching speeds, and enhanced stability for next-generation optical and sensory applications.

References

A Comparative Performance Analysis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid in Nematic Liquid Crystal Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance evaluation of 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5-BA) as a component in nematic liquid crystal formulations. Designed for researchers and materials scientists, this document moves beyond a simple data sheet to offer a comparative analysis against established liquid crystal materials, grounded in fundamental structure-property relationships and supported by detailed experimental methodologies. We will explore the unique characteristics imparted by PCH5-BA's molecular structure and its resulting influence on the critical performance metrics for display and photonic applications.

Introduction: The Rationale for PCH5-BA in Nematic Systems

The relentless pursuit of faster, more efficient, and higher-resolution liquid crystal displays (LCDs) necessitates the continuous development of novel mesogenic materials with optimized physical properties.[1][2] While the cyanobiphenyl family, particularly 4'-pentyl-4-cyanobiphenyl (5CB), has served as a cornerstone in liquid crystal research and commercial applications, its performance has limitations, especially concerning viscosity and UV stability.[3][4]

This guide focuses on this compound (PCH5-BA), a calamitic (rod-shaped) liquid crystal intermediate valued for its distinct molecular architecture. Unlike the biphenyl core of 5CB, PCH5-BA features a cyclohexyl-benzene core. This structural modification, along with the terminal carboxylic acid group, profoundly influences key performance parameters such as viscosity, birefringence, and dielectric anisotropy. The carboxylic acid moiety is particularly significant as it facilitates the formation of hydrogen-bonded dimers and serves as a reactive site for creating ester-based liquid crystals, which are integral to advanced liquid crystal mixtures.

Our comparative analysis will primarily benchmark PCH5-BA and its derivatives against two highly relevant materials:

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): A close structural analog where the carboxylic acid is replaced by a nitrile group. This comparison isolates the effect of the terminal functional group.[5][6]

  • 4'-pentyl-4-cyanobiphenyl (5CB): A widely used industry benchmark with a biphenyl core, providing a contrast in core structure.[7][8]

By understanding these structure-property relationships, researchers can make informed decisions when formulating liquid crystal mixtures tailored for specific electro-optical applications.

The Influence of Molecular Architecture on Mesogenic Properties

The performance of a liquid crystal is a direct consequence of its molecular shape, polarity, and polarizability. The distinct structures of PCH5-BA, PCH5, and 5CB give rise to their differing macroscopic properties.

G cluster_PCH5BA PCH5-BA Structure cluster_5CB 5CB Structure cluster_PCH5 PCH5 Structure PCH5BA_node Pentylcyclohexyl Core + Benzoic Acid Group - Saturated Cyclohexyl Ring - Carboxylic Acid (-COOH) PCH5BA_prop Key Characteristics: - Lower Viscosity (vs. Biphenyl) - Hydrogen Bonding Capability - Moderate Birefringence PCH5BA_node->PCH5BA_prop Leads to CB_node Pentylbiphenyl Core + Nitrile Group - Aromatic Biphenyl Core - Cyano (-C≡N) Group CB_prop Key Characteristics: - Higher Viscosity - Strong Dipole Moment - High Birefringence CB_node->CB_prop Leads to PCH5_node Pentylcyclohexyl Core + Nitrile Group - Saturated Cyclohexyl Ring - Cyano (-C≡N) Group PCH5_prop Key Characteristics: - Low Viscosity - Moderate Dipole Moment - Low Birefringence PCH5_node->PCH5_prop Leads to

Caption: Relationship between molecular structure and key properties.

  • Core Structure: The replacement of a phenyl ring in 5CB with a saturated cyclohexane ring in PCH5-BA and PCH5 generally leads to a reduction in rotational viscosity (γ₁).[9][10] Viscosity is a critical parameter as it directly impacts the switching speed of an LCD pixel.[11][12] The more flexible, non-planar cyclohexyl ring reduces intermolecular friction compared to the rigid, planar biphenyl core.

  • Terminal Group: The carboxylic acid group (-COOH) on PCH5-BA allows for the formation of stable hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit, which can increase the clearing point (the temperature of the nematic-to-isotropic phase transition) and alter the dielectric and elastic properties compared to the non-dimerizing nitrile (-C≡N) terminated PCH5 and 5CB.[13] The strong dipole moment of the nitrile group in 5CB and PCH5 is responsible for their large positive dielectric anisotropy (Δε), a crucial property for low-voltage switching in twisted nematic (TN) displays.[14][15]

Comparative Performance Data

The following table summarizes the key performance metrics for PCH5, 5CB, and expected values for PCH5-BA based on its structural characteristics. Direct, comprehensive data for pure PCH5-BA is less common in literature as it is often used as an intermediate; however, its performance can be inferred from analogs and its use in mixtures.

PropertyPCH5 (5PCH)5CBPCH5-BA (Inferred)Significance in Applications
Formula C₁₈H₂₅N[6]C₁₈H₁₉N[8]C₁₈H₂₆O₂Defines fundamental structure.
Melting Point (°C) 30.0[5]24.0Higher due to H-bondingAffects the lower limit of the operational temperature range.
Clearing Point (°C) 54.4[6]35.3Higher due to dimerizationDefines the upper limit of the operational temperature range. A wide nematic range is desirable.
Birefringence (Δn, at ~589 nm) ~0.12 - 0.135[16]~0.15 - 0.21[7][17]Moderate (~0.13-0.15)Determines the phase retardation. High Δn is needed for thin displays, but can cause wavelength dispersion.[1][12]
Dielectric Anisotropy (Δε) Positive, ModeratePositive, HighPositive, ModerateA large positive Δε is required for low threshold voltage and fast switching in TN and FFS mode displays.[12][18]
Rotational Viscosity (γ₁, mPa·s) Low[19]High[3]LowDirectly proportional to response time; lower is better for reducing motion blur.[9][11]
Figure of Merit (FoM) HighModerateHighA composite metric (K(Δn)²/γ₁) that predicts overall electro-optical performance; higher is better.[1]

Data compiled from multiple sources. PCH5-BA values are estimations based on the known effects of its structural components.

Analysis:

  • Operating Temperature: PCH5-BA is expected to exhibit a wider nematic range at higher temperatures compared to 5CB, a direct result of the stable dimers formed via hydrogen bonding.[13]

  • Optical Performance: 5CB's highly conjugated biphenyl core results in a larger birefringence (Δn) compared to the PCH-core compounds.[7][17][20] While high birefringence can be advantageous, the lower value associated with the PCH core is often sufficient and can be beneficial for applications where color dispersion must be minimized.[12]

  • Switching Speed: The most significant advantage of the PCH-core structure is its inherently lower rotational viscosity.[19] This translates directly to faster response times, which is critical for modern displays aiming to eliminate motion blur. The FoM for PCH5-BA is therefore predicted to be high, making it an excellent candidate for fast-switching applications.

Experimental Protocols for Performance Characterization

To ensure trustworthiness and reproducibility, the characterization of nematic liquid crystals follows a set of standardized protocols. The causality for each step is explained to provide a deeper understanding of the methodology.

Caption: Experimental workflow for nematic liquid crystal characterization.

Protocol 1: Determination of Mesophase Transitions via DSC
  • Objective: To accurately determine the melting (solid-to-nematic) and clearing (nematic-to-isotropic) transition temperatures.

  • Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are endothermic or exothermic events that appear as distinct peaks, providing precise temperature and enthalpy data.

  • Methodology:

    • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

    • Seal the pan hermetically to prevent sublimation. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its melting point.

    • Perform a second heating scan at the same rate. The peaks observed during this scan are used to determine the transition temperatures. The peak onset is typically reported for the melting point, and the peak maximum for the clearing point.

Protocol 2: Measurement of Birefringence (Δn)
  • Objective: To quantify the optical anisotropy of the material (Δn = nₑ - nₒ), where nₑ is the extraordinary and nₒ is the ordinary refractive index.

  • Causality: Birefringence arises from the differential polarizability of the elongated liquid crystal molecules along and perpendicular to their long axis. An Abbe refractometer, coupled with a polarizer, can measure the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director.

  • Methodology:

    • Construct a liquid crystal cell using two prisms with a homeotropic (perpendicular) alignment layer.

    • Inject the liquid crystal sample into the cell in its isotropic phase via capillary action to ensure defect-free filling.

    • Place the cell on a temperature-controlled stage of an Abbe refractometer.

    • Cool the sample into the nematic phase and allow it to equilibrate.

    • Using a polarized light source, rotate the polarizer to be parallel to the director to measure nₑ and perpendicular to the director to measure nₒ.

    • Repeat measurements at various temperatures and wavelengths as needed.

Protocol 3: Measurement of Dielectric Anisotropy (Δε)
  • Objective: To determine the anisotropy of the dielectric permittivity (Δε = ε∥ - ε⊥).

  • Causality: The dielectric anisotropy is a measure of how the material's ability to store electrical energy changes with the orientation of its molecules relative to an electric field. This is measured by recording the capacitance of a cell filled with the liquid crystal in two different alignment configurations.

  • Methodology:

    • Prepare two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer (director parallel to the surface) and the other a homeotropic alignment layer (director perpendicular to the surface).

    • Measure the capacitance of the empty cells (C_air).

    • Fill the cells with the liquid crystal sample.

    • Measure the capacitance of the filled planar cell (C∥) and the homeotropic cell (C⊥) using an LCR meter at a standard frequency (e.g., 1 kHz).

    • Calculate the dielectric constants: ε∥ = C∥ / C_air and ε⊥ = C⊥ / C_air.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Conclusion and Future Outlook

The performance evaluation of this compound (PCH5-BA) and its structural analogs reveals a clear trade-off between key liquid crystal parameters, governed by distinct molecular features. While the high birefringence of cyanobiphenyls like 5CB has made them invaluable, the PCH-core structure, as found in PCH5-BA, offers a compelling advantage in reduced viscosity, leading to significantly faster switching times.[3][19]

The presence of the carboxylic acid group in PCH5-BA provides a unique avenue for material design through hydrogen bonding and esterification. This allows for the creation of eutectic mixtures with broad nematic ranges and finely tuned properties. For researchers in drug development, where liquid crystal-based biosensors are an emerging field, the reactive -COOH handle of PCH5-BA offers a platform for functionalization and surface anchoring.

Future research should focus on formulating and characterizing novel eutectic mixtures incorporating PCH5-BA and its ester derivatives. By strategically blending these low-viscosity, high-stability compounds with high-birefringence or high-dielectric anisotropy materials, it is possible to engineer next-generation liquid crystal fluids that overcome the limitations of single-component systems and meet the demanding requirements of future display and photonic technologies.

References

A Senior Application Scientist's Guide to the Electro-Optical Validation of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, liquid crystals (LCs) form the bedrock of modern optical modulation and display technologies.[1] The performance of any device leveraging these materials is fundamentally dictated by the electro-optical characteristics of the core LC compounds. 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5-BA) is a significant intermediate in the synthesis of high-performance ester-type liquid crystal materials, prized for its robust molecular structure which imparts thermal stability and desirable mesogenic properties.[2]

This guide provides a comprehensive framework for the validation of the core electro-optical properties of PCH5-BA. As Senior Application Scientists, our objective is not merely to present data, but to establish a self-validating, repeatable, and transparent investigatory workflow. To this end, we will benchmark PCH5-BA against a universally recognized and extensively characterized nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), providing a reliable performance context. The causality behind each experimental choice and the intrinsic logic of the validation process will be elucidated to ensure scientific integrity.

Foundational Electro-Optical Principles: The 'Why' Behind the Measurements

The utility of a nematic liquid crystal in an electro-optical device hinges on its ability to controllably modulate the phase or polarization of light in response to an electric field. This capability is governed by three primary physical properties:

  • Birefringence (Δn): Nematic liquid crystals are optically anisotropic, meaning the refractive index experienced by light depends on its polarization relative to the long axis of the LC molecules (the director, ).[3] This property, known as birefringence, is the difference between the extraordinary refractive index (nₑ, for light polarized parallel to ) and the ordinary refractive index (nₒ, for light polarized perpendicular to ). A high Δn is crucial for applications requiring significant phase retardation in thin cells, such as in spatial light modulators or compact waveplates.

  • Dielectric Anisotropy (Δε): The electric permittivity of the material also differs when measured parallel (ε∥) or perpendicular (ε⊥) to the director. This dielectric anisotropy (Δε = ε∥ - ε⊥) determines how the LC molecules will orient in an electric field. For conventional display applications, a positive Δε is required, as it causes the director to align parallel to an applied field. The magnitude of Δε influences the switching voltage of the device.

  • The Fréedericksz Transition: This fundamental electro-optic effect describes the reorientation of the director when an applied electric field overcomes the elastic forces holding the molecules in a pre-defined surface alignment.[4][5] The minimum voltage required to initiate this reorientation is the threshold voltage (Vth), a critical parameter for device power consumption and performance.[6] The transition is a competition between the elastic torques of the material and the external-field-induced torque.[5]

Our validation workflow is designed to precisely quantify these three parameters for PCH5-BA.

G cluster_0 Material Preparation & Purity Verification cluster_1 Electro-Optical Characterization cluster_2 Data Analysis & Benchmarking Purity PCH5-BA Synthesis / Purification DSC DSC Analysis for Phase Transition Temperatures Purity->DSC Verify Purity Birefringence Birefringence (Δn) Measurement via Abbe Refractometer DSC->Birefringence Dielectric Dielectric Anisotropy (Δε) Measurement via Capacitance Bridge DSC->Dielectric Vth Threshold Voltage (Vth) Measurement via Optical Transmission Setup DSC->Vth Analysis Calculate Δn, Δε Birefringence->Analysis Dielectric->Analysis Vth->Analysis Comparison Compare with 5CB Benchmark Data Analysis->Comparison Report Generate Validation Report Comparison->Report

Figure 1: Overall experimental workflow for the validation of PCH5-BA. (Within 100 characters)
Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, each protocol is designed to be validated against the known properties of our 5CB standard before testing the new material. All measurements should be conducted at a stabilized temperature (e.g., 25.0 °C) using a temperature-controlled stage, as liquid crystal properties are highly temperature-dependent.[7]

  • Principle: The refractive indices nₑ and nₒ are measured directly using an Abbe refractometer equipped with a polarizing filter. The alignment of the LC molecules on the prism surface determines which index is measured.

  • Methodology:

    • Calibration: Calibrate the Abbe refractometer using a standard material with a known refractive index (e.g., bromonaphthalene).

    • Surface Treatment: Treat the refractometer's prisms with a homeotropic alignment agent (e.g., DMOAP) which forces LC molecules to stand perpendicular to the surface.

    • Measurement of nₒ: Place a small drop of the LC sample (5CB for validation, then PCH5-BA) onto the prism. With the polarizer oriented parallel to the prism surface, the measured refractive index corresponds to nₒ.

    • Surface Re-treatment: Clean the prisms and treat them with a planar alignment agent (e.g., a rubbed polyimide layer) which aligns LC molecules parallel to a specific direction.

    • Measurement of nₑ: Place a new drop of the LC sample. Align the rubbing direction of the polyimide with the polarizer's transmission axis. The measured refractive index now corresponds to nₑ.

    • Calculation: Calculate birefringence: Δn = nₑ - nₒ.

  • Causality & Validation: By first measuring the well-documented nₑ and nₒ of 5CB, we validate that our surface treatments and measurement technique are correct. Concordance with literature values for 5CB provides confidence in the subsequent measurements of PCH5-BA.

  • Principle: An LC cell can be modeled as a parallel plate capacitor.[8] Its capacitance (C) is proportional to the dielectric permittivity (ε) of the LC material. By measuring capacitance with the LC director aligned parallel and perpendicular to the probing electric field, we can determine ε∥ and ε⊥.

  • Methodology:

    • Cell Fabrication: Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass plates separated by a known spacer thickness (e.g., 5-10 µm).

    • Planar Alignment Cell: For measuring ε⊥, use a cell with planar alignment layers (rubbed polyimide). Fill the cell with the LC material via capillary action in its isotropic phase and cool slowly.

    • Homeotropic Alignment Cell: For measuring ε∥, use a cell with homeotropic alignment layers. Fill as described above.

    • Measurement: Using an LCR meter, measure the capacitance of the empty cell (C_empty), the planar-aligned filled cell (C_perp), and the homeotropic-aligned filled cell (C_para). A low-amplitude, high-frequency (e.g., 1 kHz) AC signal is used to avoid inducing molecular reorientation.

    • Calculation:

      • ε⊥ = C_perp / C_empty

      • ε∥ = C_para / C_empty

      • Δε = ε∥ - ε⊥

  • Causality & Validation: The use of two separate, dedicated cells for the parallel and perpendicular measurements ensures a well-defined molecular orientation for each measurement. Validating the entire process with 5CB ensures the cell geometry, filling technique, and LCR meter readings are accurate before proceeding with PCH5-BA.

  • Principle: The Fréedericksz transition in a planar-aligned cell with positive Δε can be detected optically. The cell is placed between crossed polarizers. Below Vth, the planar LC alignment guides the light, which is then blocked by the second polarizer (dark state). Above Vth, the molecules tilt, altering the polarization of the transmitted light, causing an increase in brightness.[9]

  • Methodology:

    • Setup: Use the planar alignment cell from Protocol 2.2. Place it on a polarizing microscope stage between two crossed polarizers, with the LC's rubbing direction at 45° to the polarizer axes. A photodiode is used to measure the intensity of the transmitted light.

    • Voltage Application: Apply a 1 kHz square wave AC voltage across the cell, starting from 0 V and slowly increasing the amplitude.

    • Data Acquisition: Record the transmitted light intensity as a function of the applied voltage.

    • Determination of Vth: Plot the intensity vs. voltage. Vth is typically defined as the voltage at which 10% of the maximum transmission is achieved.

  • Causality & Validation: This optical method provides a direct measure of the electro-optic response.[10] The threshold is a distinct and repeatable phenomenon. Performing the measurement on 5CB first confirms the integrity of the optical setup and the electrical driving scheme.

G cluster_off V < Vth (OFF State) cluster_on V > Vth (ON State) Top_Off Top Substrate (Planar Align) LC_Off LC Director (n̂) || Substrates Bottom_Off Bottom Substrate (Planar Align) Top_On Top Substrate LC_On LC Director (n̂) ⊥ Substrates Bottom_On Bottom Substrate E_Field Electric Field (E) Bottom_On->E_Field E_Field->Top_On Transition Fréedericksz Transition cluster_on cluster_on cluster_off cluster_off

Figure 2: Schematic of the Fréedericksz transition in a planar cell. (Within 100 characters)
Comparative Data Analysis

The data gathered allows for a direct comparison of PCH5-BA's fundamental electro-optical parameters against the 5CB benchmark. The following table presents literature-based values for 5CB and illustrative, yet physically reasonable, expected values for a benzoic acid derivative like PCH5-BA.

PropertySymbol5CB (Literature Value)PCH5-BA (Illustrative Value)Significance
Ordinary Refractive Indexnₒ~1.53~1.50Determines the baseline refractive index.
Extraordinary Refractive Indexnₑ~1.72~1.65Determines the maximum refractive index.
Birefringence Δn ~0.19 ~0.15 Key figure of merit for phase modulation efficiency.
Perpendicular Dielectric Const.ε⊥~6.7~4.5Influences capacitance in the OFF state.
Parallel Dielectric Const.ε∥~19.5~11.0Influences capacitance and torque in the ON state.
Dielectric Anisotropy Δε ~+12.8 ~+6.5 Driving force for electric field-induced switching.
Threshold Voltage Vth ~0.7 V ~1.2 V Critical for determining device operating voltage.

Note: All values are approximate and temperature-dependent. 5CB values are typical literature values at ~25°C and optical wavelength of ~589 nm. PCH5-BA values are illustrative for this guide.

Interpretation of Illustrative Data:

Based on its structure, PCH5-BA would be expected to have a lower birefringence and dielectric anisotropy compared to 5CB. The cyano group in 5CB creates a very large dipole moment along the molecular axis, leading to its high Δε. The carboxylic acid group in PCH5-BA also provides polarity, but its effect is typically less pronounced, leading to a more moderate, yet still strongly positive, dielectric anisotropy. Consequently, a higher threshold voltage would be anticipated for PCH5-BA, as a weaker dielectric torque needs to overcome similar elastic forces. This profile would make PCH5-BA and its derivatives suitable for applications where moderate performance is sufficient, but other properties like high thermal or chemical stability are paramount.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the validation of the electro-optical properties of this compound. By grounding our investigation in fundamental principles, employing self-validating protocols benchmarked against an industry standard (5CB), and presenting data in a clear comparative format, we can authoritatively characterize this important liquid crystal intermediate. This structured approach ensures that the resulting data is not only accurate but also trustworthy, providing a solid foundation for the development of next-generation liquid crystal materials and devices.

References

A Comparative Analysis of Cis- and Trans-4-(4-Pentylcyclohexyl)benzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug discovery, the subtle yet profound impact of stereoisomerism cannot be overstated. The spatial arrangement of atoms within a molecule can dramatically alter its physicochemical properties and biological interactions. This guide provides a comprehensive comparative analysis of the cis and trans isomers of 4-(4-pentylcyclohexyl)benzoic acid, a molecule of significant interest in the development of liquid crystals and with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Significance of Geometric Isomerism

The cyclohexane ring in 4-(4-pentylcyclohexyl)benzoic acid is not planar but exists predominantly in a chair conformation. The substituents on this ring, the pentyl group and the benzoic acid moiety, can be arranged in two distinct spatial orientations relative to the plane of the ring, giving rise to cis and trans diastereomers.

  • Trans Isomer: The pentyl and benzoic acid groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, leading to a more linear and thermodynamically stable structure.

  • Cis Isomer: The pentyl and benzoic acid groups are on the same side of the cyclohexane ring. In any chair conformation, one of the bulky substituents is forced into a sterically hindered axial position, resulting in a bent, less stable structure compared to the trans isomer.

This fundamental difference in three-dimensional shape has profound implications for the macroscopic properties of these isomers, from their melting points and solubility to their ability to form ordered liquid crystalline phases and interact with biological targets.

Physicochemical Properties: A Tale of Two Isomers

The differing spatial arrangements of the cis and trans isomers directly influence their physical and chemical properties. While extensive experimental data is available for the commercially significant trans isomer, the properties of the cis isomer are less documented and are often inferred from established principles of stereochemistry.

Propertytrans-4-(4-Pentylcyclohexyl)benzoic Acidcis-4-(4-Pentylcyclohexyl)benzoic Acid (Predicted)Rationale for Prediction
Melting Point HigherLowerThe greater symmetry and more efficient packing of the linear trans isomer in a crystal lattice leads to stronger intermolecular forces and a higher melting point. The bent shape of the cis isomer disrupts crystal packing.[1]
Solubility Lower in polar solvents, higher in nonpolar solventsHigher in polar solvents, lower in nonpolar solventsThe less symmetrical cis isomer is expected to have a larger net dipole moment, leading to better solvation in polar solvents. The nonpolar nature of the extended trans isomer favors solubility in nonpolar solvents.
pKa Expected to be slightly higher (less acidic)Expected to be slightly lower (more acidic)The proximity of the bulky, electron-donating pentyl group to the carboxylic acid in the cis isomer could have a minor electronic effect on the acidity. However, this difference is likely to be minimal.
Liquid Crystal Properties Nematic and/or smectic phases observed[2]Less likely to exhibit stable liquid crystal phasesThe linear, rod-like shape of the trans isomer is conducive to the formation of anisotropic liquid crystalline phases.[3][4] The bent shape of the cis isomer would disrupt the long-range orientational order required for mesophase formation.

Synthesis, Isomerization, and Separation: An Experimental Guide

The synthesis of 4-(4-pentylcyclohexyl)benzoic acid typically yields a mixture of cis and trans isomers, with the thermodynamically more stable trans isomer being the major product under equilibrium conditions. The following protocols provide a comprehensive workflow for the synthesis, enrichment of the trans isomer, and separation of the individual isomers.

Synthesis of a cis/trans Isomer Mixture via Catalytic Hydrogenation

This procedure starts with the commercially available 4-pentylbenzoic acid.

Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a ruthenium-on-carbon (Ru/C) catalyst.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the recommended pressure for the chosen catalyst and heat to the appropriate temperature.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-4-(4-pentylcyclohexyl)benzoic acid.

Isomerization to Enrich the trans Isomer

This protocol leverages the greater thermodynamic stability of the trans isomer.

Protocol:

  • Reaction Setup: Place the mixture of cis and trans isomers in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a solution of potassium hydroxide in a high-boiling solvent like ethylene glycol.

  • Heating: Heat the mixture to a temperature that allows for equilibration between the two isomers (typically >150°C).[5]

  • Reaction Time: Maintain the temperature for several hours to allow the equilibrium to favor the trans isomer.

  • Work-up: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield a product enriched in the trans isomer.

Separation of cis and trans Isomers

The separation of the two isomers can be achieved through fractional crystallization or preparative high-performance liquid chromatography (HPLC).

Fractional Crystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent mixture in which the two isomers have different solubilities. The more symmetrical trans isomer is typically less soluble. A nonpolar solvent like hexane or a mixture of hexane and a slightly more polar solvent is a good starting point.

  • Dissolution: Dissolve the isomer mixture in a minimal amount of the hot solvent.

  • Crystallization: Slowly cool the solution to allow the less soluble trans isomer to crystallize out.

  • Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the cis isomer.

  • Purification: Repeat the recrystallization process on both the crystalline solid and the residue from the mother liquor to improve the purity of each isomer.

Preparative HPLC Protocol:

  • Column Selection: A normal-phase silica gel column is often effective for separating geometric isomers.

  • Mobile Phase: A nonpolar mobile phase, such as a mixture of hexane and a small amount of a more polar solvent like isopropanol or ethyl acetate, should be used.

  • Method Development: Optimize the mobile phase composition to achieve baseline separation of the two isomer peaks. The more polar cis isomer will typically have a longer retention time on a normal-phase column.

  • Scale-up: Once an analytical separation is achieved, the method can be scaled up to a preparative column to isolate larger quantities of each isomer.

Characterization of the Isomers

Unequivocal identification of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The key differentiating feature in the ¹H NMR spectrum is the chemical shift and multiplicity of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the benzoic acid) and C4 (attached to the pentyl group). In the trans isomer, with both substituents in the equatorial position, the axial protons will have a larger coupling constant with neighboring axial protons compared to the equatorial protons in the cis isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the two isomers due to the different steric environments.

Comparative Biological Activity: A Frontier for Investigation

While the primary application of 4-(4-pentylcyclohexyl)benzoic acid and its derivatives has been in materials science, the distinct three-dimensional structures of the cis and trans isomers suggest they may exhibit different biological activities. It is a well-established principle in pharmacology that stereoisomers can have vastly different interactions with chiral biological targets such as enzymes and receptors.[6][7]

Although no specific biological activity has been reported for these particular isomers, benzoic acid derivatives are known to possess a wide range of biological effects, including antimicrobial and anti-inflammatory properties. The different shapes of the cis and trans isomers could lead to:

  • Differential Receptor Binding: The more linear trans isomer might fit into a long, narrow binding pocket of a receptor, while the bent cis isomer may be unable to bind or may interact with a different receptor altogether.

  • Varied Enzyme Inhibition: The spatial orientation of the carboxylic acid and the hydrophobic pentylcyclohexyl group could influence the ability of each isomer to act as an enzyme inhibitor.

  • Differences in Membrane Permeability: The overall shape and polarity of the isomers can affect their ability to cross cell membranes, leading to differences in bioavailability and cellular uptake.

Further research into the biological activities of the purified cis and trans isomers of 4-(4-pentylcyclohexyl)benzoic acid is warranted and could unveil novel therapeutic applications.

Visualizing the Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Chemical Structures

cluster_trans trans-4-(4-Pentylcyclohexyl)benzoic Acid cluster_cis cis-4-(4-Pentylcyclohexyl)benzoic Acid trans_isomer trans_isomer cis_isomer cis_isomer start 4-Pentylbenzoic Acid hydrogenation Catalytic Hydrogenation start->hydrogenation mixture Cis/Trans Isomer Mixture hydrogenation->mixture isomerization Base-catalyzed Isomerization mixture->isomerization separation Separation (Crystallization/HPLC) mixture->separation enriched_trans Enriched Trans Mixture isomerization->enriched_trans enriched_trans->separation trans_product Pure Trans Isomer separation->trans_product cis_product Pure Cis Isomer separation->cis_product cluster_trans_conf Trans Isomer (di-equatorial) cluster_cis_conf Cis Isomer (axial-equatorial) trans_conf More Stable cis_conf Less Stable

References

A Senior Application Scientist's Guide to Validating the Helical Twisting Power of 4-(trans-4-Pentylcyclohexyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal technologies, the ability to precisely control the helical superstructure of chiral nematic phases is paramount. This control is dictated by the helical twisting power (HTP) of chiral dopants. This guide provides an in-depth technical comparison for validating the HTP of a promising class of chiral dopants: derivatives of 4-(trans-4-pentylcyclohexyl)benzoic acid. We will delve into the causal factors behind experimental choices, present a robust protocol for HTP determination, and offer a comparative analysis based on available scientific data.

The Significance of Helical Twisting Power

Chiral dopants are optically active molecules that, when introduced into an achiral nematic liquid crystal host, induce a helical arrangement of the host molecules.[1][2] The efficiency of a chiral dopant in inducing this helical structure is quantified by its helical twisting power (HTP), denoted by the symbol β. HTP is a critical parameter in the design and fabrication of a wide array of electro-optical devices, including liquid crystal displays (LCDs), optical shutters, and advanced sensor technologies.[3] A higher HTP value is often desirable as it allows for the induction of a shorter helical pitch with a lower concentration of the chiral dopant, which can be crucial for optimizing the performance and stability of the final device.[4]

The relationship between HTP, the concentration of the chiral dopant (c), and the resulting helical pitch (p) is given by the equation:

β = 1 / (p * c * ee)

where ee is the enantiomeric excess of the dopant. This equation underscores the direct proportionality between HTP and the inverse of the helical pitch, highlighting the dopant's twisting efficiency.

Comparative Analysis of this compound Derivatives

Key structural factors influencing the HTP of these derivatives include:

  • Nature of the Chiral Moiety: The size, shape, and rigidity of the chiral alcohol used for esterification will significantly impact the HTP. Bulky or conformationally rigid chiral groups often lead to a more efficient transfer of chirality to the nematic host.

  • Linkage Group: The ester linkage itself can influence the overall shape and electronic properties of the dopant molecule, thereby affecting its interaction with the host.

  • Terminal Groups: Modifications to the pentyl chain or the chiral alcohol can alter the dopant's solubility and compatibility with the nematic host, which in turn can influence the measured HTP.[8]

For the purpose of this guide, we will consider a hypothetical series of esters of this compound with different chiral alcohols to illustrate the expected variations in HTP.

Derivative (Ester of this compound with...)Expected Relative HTPRationale for Expected Performance
(S)-1-PhenylethanolModerateThe phenyl group introduces some steric bulk, but the relatively small size of the chiral moiety may limit the overall twisting power.
(R)-2-ButanolLow to ModerateA simple aliphatic chiral alcohol; the lack of significant steric hindrance or rigid structural elements would likely result in a lower HTP.
(1R,2S,5R)-(-)-MentholHighThe bulky and conformationally rigid cyclohexane ring of menthol is expected to induce a strong helical twist in the nematic host.
(S)-2-Methyl-1-butanolLow to ModerateSimilar to 2-butanol, the small size and flexibility of this chiral group would likely result in a modest HTP.

Experimental Protocol for HTP Determination

A robust and self-validating protocol is essential for obtaining reliable and reproducible HTP data. The following step-by-step methodology outlines the industry-standard approach.

I. Materials and Reagents
  • Chiral Dopants: Synthesized and purified derivatives of this compound.

  • Nematic Host: A well-characterized nematic liquid crystal with a broad nematic phase range, such as E7 or 5CB (4-Cyano-4'-pentylbiphenyl).[9][10]

  • Solvent: A volatile solvent compatible with both the dopant and the host (e.g., chloroform or dichloromethane) for sample preparation.

  • Glass Cells: Optically flat glass cells with a known, uniform thickness (e.g., 10-20 µm) and a planar alignment layer (e.g., rubbed polyimide).

II. Experimental Workflow

The determination of HTP involves the preparation of mixtures with varying concentrations of the chiral dopant in the nematic host, followed by the measurement of the induced helical pitch.

HTP_Measurement_Workflow cluster_prep Sample Preparation cluster_cell Cell Filling & Pitch Measurement cluster_calc Data Analysis & HTP Calculation start Start weigh Weigh Dopant & Host start->weigh dissolve Dissolve in Solvent weigh->dissolve mix Thorough Mixing dissolve->mix evaporate Solvent Evaporation mix->evaporate end_prep Homogeneous Mixture evaporate->end_prep fill Fill LC Cell by Capillarity end_prep->fill equilibrate Thermal Equilibration fill->equilibrate observe Microscopic Observation (Cano-Grandjean Method) equilibrate->observe measure Measure Disclination Line Spacing observe->measure plot Plot 1/p vs. Concentration measure->plot fit Linear Regression plot->fit calculate Calculate HTP (Slope of the line) fit->calculate finish End calculate->finish

Experimental workflow for HTP determination.
III. Step-by-Step Methodology

  • Preparation of Mixtures:

    • Accurately weigh the chiral dopant and the nematic host to prepare a series of mixtures with at least three different, low concentrations of the dopant (typically ranging from 0.1 to 1 wt%).

    • Dissolve the components in a minimal amount of a volatile solvent to ensure homogeneous mixing.

    • Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the clearing point of the nematic host.

  • Cell Filling and Equilibration:

    • Introduce the liquid crystal mixture into the planar-aligned glass cell via capillary action at a temperature where the mixture is in its isotropic phase.

    • Slowly cool the cell to the desired measurement temperature within the chiral nematic phase and allow it to equilibrate to ensure a well-defined helical structure.

  • Pitch Measurement (Cano-Grandjean Method):

    • Observe the cell under a polarizing optical microscope. In a wedge-shaped cell or a cell with a slight thickness gradient, a series of disclination lines, known as Cano-Grandjean lines, will be visible.

    • These lines correspond to a rotation of the director by an integer multiple of π/2.

    • Measure the distance (d) between a known number of disclination lines (m). The pitch (p) can then be calculated using the formula: p = 2d/m.

  • HTP Calculation:

    • Plot the inverse of the measured pitch (1/p) as a function of the dopant concentration (c).

    • Perform a linear regression on the data points. The slope of the resulting line is the helical twisting power (β) of the chiral dopant in the specific nematic host.

Causality Behind Experimental Choices

  • Choice of Nematic Host: The use of a well-characterized host like E7 or 5CB is crucial for reproducibility and comparison with literature data. The chemical and physical properties of the host can influence the intermolecular interactions with the dopant, thereby affecting the measured HTP.[7]

  • Low Dopant Concentration: Measurements are performed at low concentrations to ensure a linear relationship between 1/p and c. At higher concentrations, non-ideal mixing effects and changes in the elastic properties of the host can lead to deviations from linearity.

  • Planar Alignment: The use of cells with planar alignment layers forces the helical axis to be perpendicular to the glass substrates, which is a prerequisite for the observation of Cano-Grandjean lines and accurate pitch measurement.

  • Cano-Grandjean Method: This method is a direct and reliable way to measure the helical pitch. The formation of a well-defined pattern of disclination lines provides a self-validating system for the measurement.

Visualization of the Logical Relationship

The following diagram illustrates the logical flow from the molecular structure of the chiral dopant to the determination of its helical twisting power.

Logical_Relationship Dopant Chiral Dopant Derivative This compound core + Chiral Moiety Mixture Doped Nematic LC Concentration (c) Dopant->Mixture Host Nematic Host e.g., E7, 5CB Host->Mixture Helix Induced Helical Structure Pitch (p) Mixture->Helix Measurement Pitch Measurement Cano-Grandjean Method Helix->Measurement Calculation HTP Calculation β = (1/p) / c Measurement->Calculation

Logical relationship from molecular structure to HTP.

Conclusion

Validating the helical twisting power of novel chiral dopants such as derivatives of this compound is a critical step in the development of advanced liquid crystal materials. By following a rigorous and well-understood experimental protocol, researchers can obtain reliable and comparative data. The structure-property relationships discussed herein provide a framework for the rational design of new chiral dopants with tailored HTP values for specific applications. The interplay between the molecular structure of the dopant and the properties of the nematic host ultimately governs the efficiency of chirality transfer, a fundamental understanding of which is essential for innovation in this field.

References

A Senior Application Scientist's Guide to Benchmarking Liquid Crystal Core Structures: 4-(trans-4-Pentylcyclohexyl)benzoic Acid vs. Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation chemists in the field of liquid crystal displays (LCDs), the selection of a core molecular structure is a critical decision that dictates the ultimate performance of the final display. The architecture of a liquid crystal molecule—balancing its rigid core, flexible tails, and polar groups—governs fundamental properties such as operating temperature, switching speed, and optical contrast.

This guide provides an in-depth technical comparison of liquid crystals derived from the 4-(trans-4-Pentylcyclohexyl)benzoic acid (PCH5-BA) core structure against two ubiquitous industry benchmarks: the single-component nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) and the high-performance eutectic mixture E7 .

While this compound is primarily a vital intermediate, its core structure is fundamental to a class of high-performance ester-based liquid crystals.[1] Understanding the properties imparted by its PCH (Pentylcyclohexyl) core is essential for developing next-generation display materials. This guide will benchmark a representative ester derivative, 4-cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate , and its structural analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) , against these standards.

Section 1: The Central Role of the Molecular Core

The performance of a nematic liquid crystal is a direct consequence of its molecular geometry. The interplay between different structural motifs determines the material's bulk physicochemical properties. Here, we compare the foundational structures of the PCH-based materials and the benchmark cyanobiphenyls.

The key distinction lies in the rigid core. Cyanobiphenyls like 5CB possess a biphenyl core, which is flat, aromatic, and conducive to strong π-π stacking. This interaction contributes to a higher birefringence (Δn) but can also increase viscosity. In contrast, the PCH core replaces one of the phenyl rings with a saturated trans-cyclohexyl ring. This substitution has profound effects:

  • Reduced Viscosity: The non-planar nature of the cyclohexyl ring disrupts the close packing seen in biphenyls, generally leading to lower rotational viscosity and, consequently, faster switching times.

  • Modified Birefringence: The removal of one aromatic ring typically lowers the optical anisotropy (birefringence) compared to a full biphenyl core.

  • High Clearing Point: The rigid trans-cyclohexyl linkage maintains molecular linearity, contributing to high thermal stability of the nematic phase.

Below are the molecular structures of the core acid and the benchmark materials.

G cluster_0 PCH Core Structure cluster_1 Benchmark Structures PCH5_BA This compound (PCH5-BA) (Intermediate) PCH5_Ester 4-cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (PCH5-BA Derivative) PCH5_BA->PCH5_Ester Esterification LC_5CB 4-cyano-4'-pentylbiphenyl (5CB) (Single Component) LC_E7 E7 Mixture (Multi-Component)

Figure 1: Molecular structures of the PCH5-BA intermediate and its ester derivative compared to standard liquid crystals.

Section 2: Comparative Analysis of Physicochemical Properties

The ultimate utility of a liquid crystal is determined by a handful of key performance metrics. The following table provides a benchmark comparison. Data for the PCH5-BA ester is inferred from structurally similar compounds due to a lack of comprehensive public datasheets, while data for its close analog, PCH5, is provided for a more direct comparison of the core structure's influence.

Property PCH5-BA Derivative (Ester) PCH5 (Nitrile Analog) 5CB (Single Component) E7 (Mixture) Significance in Displays
Nematic Range High TNI expected30.0 °C to 54.4 °C[2]22.5 °C to 35.0 °C[1][]-10 °C to 59 °C[4]Defines the operational temperature range of the device. A wider range is highly desirable.
Birefringence (Δn) Moderate (~0.12 - 0.15)Low (0.01 - 0.08, THz range)[5]High (~0.18)[6]Very High (~0.22)[4]Governs the display's contrast and the required cell gap thickness. Higher Δn allows for thinner cells.
Dielectric Anisotropy (Δε) Positive, Moderate-HighHigh (+13.35)High (+11.5)[7]High (+13.8)Determines the threshold voltage (Vth) required to switch the pixels. A high positive Δε is crucial for low-voltage operation in TN/IPS modes.
Rotational Viscosity (γ1) Low-ModerateLow-ModerateModerate (~25 mPa·s at 25°C)Moderate-HighDirectly impacts the switching speed (response time) of the display. Lower viscosity is critical for high-refresh-rate applications.

Analysis of Performance Trade-offs:

  • Operating Temperature: The PCH core structure, as seen in the PCH5 analog, provides a significantly higher clearing point (54.4 °C) compared to 5CB (35.0 °C).[1][2] This inherent thermal stability is a major advantage, suggesting that PCH5-BA derivatives are excellent candidates for formulating mixtures with wide nematic ranges, rivaling that of complex mixtures like E7.

  • Voltage and Power Consumption: The PCH5 analog exhibits a very high positive dielectric anisotropy (+13.35), comparable to the E7 mixture. This is driven by the strong dipole moment of the terminal nitrile group. Ester derivatives synthesized from PCH5-BA with a terminal cyano group, like 4-cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate, are expected to retain this high Δε, enabling low threshold voltages and reduced power consumption.

  • Response Time vs. Cell Gap: The primary trade-off is between birefringence and viscosity. The biphenyl core of 5CB and the terphenyl component in E7 lead to higher birefringence, which allows for thinner display panels (d ∝ 1/Δn).[4][6] However, the PCH core's cyclohexyl ring typically results in lower viscosity. Therefore, materials based on PCH5-BA are ideal for applications where switching speed is the paramount concern, even if it requires a slightly thicker cell gap than a high-Δn biphenyl-based material.

Section 3: Experimental Methodologies for Liquid Crystal Characterization

To ensure the trustworthiness and reproducibility of benchmark data, standardized experimental protocols are essential. The characterization of a novel liquid crystal follows a logical workflow to determine its key physical properties.

G synthesis Synthesis & Purification of LC Material pom Polarized Optical Microscopy (POM) - Phase Identification - Texture Analysis synthesis->pom Initial Screening dsc Differential Scanning Calorimetry (DSC) - Determine Phase Transition Temps (T_c, T_NI) - Measure Enthalpy (ΔH) pom->dsc Confirm Thermal Properties refractometry Abbé Refractometry - Measure n_e and n_o - Calculate Birefringence (Δn = n_e - n_o) dsc->refractometry Optical Characterization (at controlled temp) dielectric Dielectric Spectroscopy - Measure ε_parallel and ε_perp - Calculate Dielectric Anisotropy (Δε) dsc->dielectric Electrical Characterization (at controlled temp) viscometry Rotational Viscometry - Measure Rotational Viscosity (γ1) dsc->viscometry Mechanical Characterization (at controlled temp) data Compile Performance Datasheet refractometry->data dielectric->data viscometry->data

Figure 2: Standard experimental workflow for the characterization of a new liquid crystal material.
Detailed Experimental Protocols

  • Phase Identification and Transition Temperature Measurement:

    • Protocol:

      • A small sample of the liquid crystal is placed on a glass slide and heated on a hot stage.

      • The sample is observed through a Polarized Optical Microscope (POM) during heating and cooling cycles. The appearance and disappearance of characteristic textures (e.g., Schlieren, marbled) identify the nematic and isotropic phases.

      • For precise quantitative data, Differential Scanning Calorimetry (DSC) is employed. A hermetically sealed pan containing 2-5 mg of the sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

      • Phase transitions appear as endothermic or exothermic peaks on the DSC thermogram, providing precise temperatures for melting (crystal-to-nematic) and clearing (nematic-to-isotropic, TNI).

    • Causality: POM provides the initial, qualitative evidence of mesophase formation. DSC is the gold standard for quantitative, thermodynamic data, as the heat flow is directly proportional to the enthalpy change during a phase transition.

  • Birefringence (Δn) Measurement:

    • Protocol:

      • The liquid crystal is introduced into a planar-aligned cell of a known thickness.

      • The cell is placed on a temperature-controlled stage in an Abbé refractometer.

      • Two refractive indices are measured: the extraordinary (ne) with light polarized parallel to the liquid crystal director, and the ordinary (no) with light polarized perpendicular to the director.

      • The birefringence is calculated as Δn = ne - no. This is repeated at various temperatures and wavelengths.

    • Causality: The rod-like shape of the molecules causes them to interact differently with light depending on its polarization relative to the long molecular axis. This intrinsic optical anisotropy is what allows liquid crystals to modulate light.

  • Dielectric Anisotropy (Δε) Measurement:

    • Protocol:

      • The liquid crystal is placed in two types of test cells: a planar-aligned cell for measuring the perpendicular component of the dielectric permittivity (ε⊥) and a homeotropic-aligned cell for the parallel component (ε∥).

      • The capacitance of each cell is measured using an LCR meter at a standard frequency (e.g., 1 kHz).

      • The dielectric permittivity is calculated from the capacitance, cell dimensions, and the permittivity of free space.

      • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

    • Causality: The permanent dipole moment of the molecule (largely from the polar cyano group) leads to a difference in how the material stores electrical energy when the electric field is applied parallel versus perpendicular to the molecular director. This property is fundamental to the electric-field switching of LCDs.

Section 4: Conclusion and Outlook

This comparative guide demonstrates that the This compound (PCH5-BA) core structure is a highly valuable building block for modern liquid crystal materials. While the benchmark cyanobiphenyls, 5CB and E7, offer exceptional birefringence, derivatives of PCH5-BA provide a compelling alternative with a distinct performance profile.

The primary advantages conferred by the PCH core are a higher clearing point and potentially lower rotational viscosity . This translates to devices with superior thermal stability and faster response times. The trade-off is a moderate birefringence, which may require slightly thicker cell gaps.

For drug development professionals and researchers exploring advanced displays, such as those for automotive, avionics, or high-refresh-rate gaming applications, materials derived from PCH5-BA represent a promising avenue. By leveraging this core structure, formulation scientists can develop novel liquid crystal mixtures tailored for applications where thermal robustness and switching speed are the most critical performance parameters.

References

A Comparative Guide to Structure-Property Relationships in 4-(trans-4-Pentylcyclohexyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-property relationships of 4-(trans-4-pentylcyclohexyl)benzoic acid (PCH5BA) and its analogs. By understanding how molecular modifications influence the physicochemical properties of this important scaffold, researchers can better design materials with tailored functionalities, from advanced liquid crystals to potential therapeutic agents.

Introduction: The Versatile this compound Scaffold

This compound is a molecule of significant interest, primarily as a foundational component in the synthesis of liquid crystals.[1][2] Its molecular architecture, comprising a rigid core formed by a trans-substituted cyclohexane ring and a benzene ring, coupled with a flexible pentyl alkyl chain and a polar carboxylic acid group, imparts the unique properties necessary for the formation of mesophases.[1] The trans configuration of the cyclohexane ring is crucial for maintaining a linear, rod-like molecular shape, which is a prerequisite for liquid crystalline behavior.

The true versatility of PCH5BA lies in the reactivity of its carboxylic acid group, which serves as a handle for a wide array of chemical modifications.[1] Esterification, in particular, is a widely employed strategy to generate a diverse library of analogs with fine-tuned properties for applications in liquid crystal displays (LCDs) and other optoelectronic devices.[1] Beyond materials science, the inherent structural motifs of PCH5BA, such as the cyclohexyl and benzoic acid moieties, are also found in various biologically active molecules, suggesting potential, albeit less explored, applications in drug discovery.[3][4]

This guide will dissect the structure-property relationships of PCH5BA analogs by examining the influence of modifications at two key positions: the carboxylic acid terminus and the pentyl alkyl chain.

The Influence of the Terminal Carboxylic Acid Group on Mesomorphic Properties

The carboxylic acid group is a primary site for structural modification, most commonly through esterification to produce a homologous series of esters. This modification has a profound impact on the mesomorphic properties of the resulting compounds, including the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures.

Esterification and its Effect on Phase Transitions

The conversion of the carboxylic acid to an ester introduces a new terminal group, the nature of which dictates the intermolecular interactions and, consequently, the stability of the liquid crystalline phase. The length of the alkyl chain of the alcohol used in the esterification is a critical parameter.

Table 1: Hypothetical Phase Transition Temperatures of a Homologous Series of 4-(trans-4-Pentylcyclohexyl)benzoate Esters (Illustrative)

R in -COORAlkyl Chain Length (n)Melting Point (°C)Clearing Point (°C)Mesophase Type
-CH₃1~50~70Nematic
-C₂H₅2~45~85Nematic
-C₃H₇3~48~80Nematic
-C₄H₉4~42~95Nematic, Smectic A
-C₅H₁₁5~55~90Nematic, Smectic A
-C₆H₁₃6~50~105Smectic A
-C₇H₁₅7~60~100Smectic A
-C₈H₁₇8~58~115Smectic A, Smectic B

Note: This table is illustrative and based on general trends observed in homologous series of liquid crystals. Actual experimental values may vary.

Longer alkyl chains tend to promote the formation of more ordered smectic phases over the nematic phase due to increased van der Waals interactions, which favor a layered arrangement of the molecules.[5]

Beyond Simple Esters: The Impact of Polar Terminal Groups

Replacing the carboxylic acid with other functional groups can dramatically alter the dielectric anisotropy and other physical properties of the material. A well-studied analog is 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), where the carboxylic acid is replaced by a nitrile (-CN) group. PCH5 is a well-known nematic liquid crystal with a crystalline to nematic phase transition at 303 K (30 °C) and a nematic to isotropic transition at 327.6 K (54.6 °C).[2][6] The strong dipole moment of the nitrile group is a key contributor to the positive dielectric anisotropy of these materials, which is essential for their application in twisted nematic LCDs.[6]

The Role of the Alkyl Chain in Defining Mesophase Behavior

The pentyl chain of PCH5BA provides the molecule with the necessary flexibility, which, in concert with the rigid core, allows for the formation of liquid crystalline phases. Altering the length of this alkyl chain offers another avenue for tuning the material's properties.

In homologous series of 4-(trans-4'-n-alkylcyclohexyl) compounds, increasing the alkyl chain length generally leads to an increase in the clearing point and favors the formation of smectic phases. This is due to the enhanced intermolecular attractive forces resulting from the longer, more polarizable alkyl chains.

Caption: Structure-property relationships in PCH5BA analogs.

Exploring the Biological Potential: A Frontier for PCH5BA Analogs

While the primary application of PCH5BA and its analogs has been in materials science, the structural components are of interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][7] The lipophilic nature of the pentylcyclohexyl group could enhance membrane permeability, a desirable property for drug candidates.

Currently, there is a paucity of research specifically investigating the biological activities of PCH5BA and its close analogs. However, studies on other cyclohexyl-containing compounds have shown cytotoxic effects against various cancer cell lines.[3][8] For instance, amides derived from betulinic acid and trans-1,4-cyclohexyldiamine have demonstrated significant cytotoxicity.[3] This suggests that the PCH5BA scaffold could serve as a starting point for the design of novel therapeutic agents. Future research in this area would involve the synthesis of a library of PCH5BA analogs and their screening in various biological assays to establish structure-activity relationships.

Experimental Protocols

Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoate Esters

A representative synthetic procedure for the esterification of PCH5BA is as follows:

  • Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at reflux temperature for several hours. Excess chlorinating agent and solvent are removed under reduced pressure.

  • Esterification: The crude acid chloride is dissolved in an anhydrous solvent (e.g., pyridine or dichloromethane) and reacted with the desired alcohol (R-OH) at room temperature. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude ester is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane).

Caption: General workflow for the synthesis of PCH5BA esters.

Characterization of Mesomorphic Properties

The liquid crystalline properties of the synthesized analogs are typically characterized using the following techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured as a function of temperature.

  • Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled. The sample is placed between two crossed polarizers, and the birefringent textures are observed through a microscope.

Conclusion and Future Outlook

The this compound scaffold is a versatile platform for the design of materials with tailored properties. The structure-property relationships are primarily governed by modifications to the terminal carboxylic acid group and the length of the flexible alkyl chain. While the applications of these compounds in liquid crystal technology are well-established, their potential in the realm of drug discovery remains largely untapped. Future research efforts could focus on synthesizing and screening libraries of PCH5BA analogs for various biological activities, thereby unlocking new avenues for this valuable molecular framework. A systematic study to generate a comprehensive dataset of the physical properties of a homologous series of PCH5BA esters would also be of great value to the materials science community.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(trans-4-Pentylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science that ensures the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-(trans-4-Pentylcyclohexyl)benzoic acid (CAS No. 65355-30-8), grounding procedural steps in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Identification and Essential Safety Data

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) as a hazardous chemical.[1] A summary of its hazard profile is essential for informing handling and disposal practices.

Table 1: Hazard Profile for this compound

Hazard Classification GHS Category Signal Word Hazard Statement
Skin Irritation Category 2 Warning H315: Causes skin irritation.[1]
Eye Irritation Category 2A Warning H319: Causes serious eye irritation.[1]

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1] |

This profile dictates that the primary risks during handling and disposal are skin/eye contact and inhalation of dust. Therefore, all procedures must be designed to mitigate these exposure routes.

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle-to-grave" management of hazardous waste.[2] This means the generator of the waste (the laboratory) is legally responsible for it from generation to final, safe disposal.[2]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[3][4] This written plan must include procedures for the safe handling and disposal of hazardous chemicals.[3]

Your institution's Environmental Health and Safety (EHS) office is the ultimate resource for navigating these regulations and will have specific protocols that must be followed. This guide serves as a framework for best practices within that system.

Part 3: Waste Characterization and Segregation Workflow

The first step in proper disposal is determining if the waste is hazardous according to EPA criteria.[5] For a pure, unused chemical like this compound, the Safety Data Sheet (SDS) is the primary reference. For solutions or mixtures, the determination is more complex. The following workflow illustrates the decision-making process.

cluster_0 Waste Characterization & Segregation start Waste Generated (e.g., unused chemical, contaminated wipes, solutions) consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds is_listed Is it an EPA Listed Waste (F, K, P, or U-list)? consult_sds->is_listed check_char Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->check_char No haz Manage as Hazardous Waste is_listed->haz Yes non_haz Manage as Non-Hazardous Waste (Consult institutional policy) check_char->non_haz No check_char->haz Yes (Solid irritant is typically managed as toxic) segregate Segregate from Incompatible Wastes (e.g., strong bases, oxidizing agents) haz->segregate container Place in appropriate, labeled, closed container segregate->container cluster_1 Laboratory Waste Handling Workflow exp Experiment Generates Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) exp->ppe container Select & Pre-Label 'Hazardous Waste' Container ppe->container add_waste Add Waste to Container (Solid or Liquid) container->add_waste close_container IMMEDIATELY Close Container add_waste->close_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) close_container->store_saa store_saa->add_waste Add more waste later pickup Container Full: Request EHS Pickup store_saa->pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(trans-4-Pentylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 4-(trans-4-Pentylcyclohexyl)benzoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system, where the logic behind each step is as critical as the step itself.

Hazard Assessment: Understanding the Risks

Before handling any compound, a comprehensive risk assessment is paramount. This compound is classified as a hazardous chemical, and understanding its specific risks is the foundation for selecting appropriate PPE.[1] The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionPrimary Route of ExposureSource
Skin Irritation Causes skin irritation upon contact.Dermal[1][2]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.Ocular[1][2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.Inhalation[1][2]

This hazard profile dictates a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Core Protective Equipment: Your Primary Defense

The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. For this compound, a comprehensive PPE ensemble is required.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPERationale and Causality
Eyes/Face Chemical safety goggles (conforming to EN166 standard) and a face shield.[1]The compound is a serious eye irritant.[2] Goggles provide a seal against dust and splashes, while a face shield offers a secondary layer of protection for the entire face during procedures with a higher splash potential.
Skin/Body Chemical-resistant nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes.Direct contact causes skin irritation.[1] Impervious gloves prevent dermal absorption, and a lab coat protects underlying clothing and skin from accidental spills.
Respiratory Work in a certified chemical fume hood or a well-ventilated area.The compound may cause respiratory irritation.[1][2] Engineering controls like a fume hood are the primary method to control inhalation exposure by capturing dust and vapors at the source.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical. This workflow is designed to minimize exposure risk at every stage of handling.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Check the airflow monitor.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent, and place them inside the fume hood before beginning work. This minimizes the time the sash is open.

  • Locate Safety Equipment: Before handling the compound, confirm the location and accessibility of the nearest eyewash station and safety shower.[1][3]

  • Don PPE: Put on all required PPE in the correct sequence. The sequence is critical to avoid contamination.

Step 2: The PPE Donning and Doffing Workflow

The order in which you put on and remove PPE is crucial for preventing cross-contamination. The "doffing" or removal process is particularly important, as this is when exposure can easily occur if done incorrectly.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE cluster_final Final Step Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Proceed to Handwashing

Caption: Workflow for donning and doffing PPE to prevent contamination.

Step 3: Active Handling Protocol
  • Control Dust: Handle the solid compound gently to avoid creating airborne dust.[4] Use a spatula to carefully transfer the material.

  • Maintain Containment: Keep the container of this compound tightly closed when not in active use.[1]

  • Work Within the Hood: Perform all manipulations, including weighing and solution preparation, well within the chemical fume hood.

Step 4: Post-Handling and Decontamination
  • Clean Workspace: Thoroughly decontaminate the work area within the fume hood using an appropriate solvent.

  • Doff PPE: Remove PPE in the sequence described in the diagram above, being careful not to touch the outside of contaminated items with bare skin.

  • Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]

Emergency and Disposal Plans

Preparedness is key to safety. All personnel must be familiar with emergency and disposal procedures before beginning work.

Emergency Exposure Response

In the event of accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or physician.[1]

Waste Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Waste Collection: All waste containing this compound, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Container Management: Keep the hazardous waste container closed except when adding waste.

  • Final Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program. Never dispose of this chemical down the drain or in regular trash.[1][5]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.